SRI-37330 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
2322245-49-6 |
|---|---|
Formule moléculaire |
C16H20ClF3N4O2S |
Poids moléculaire |
424.9 g/mol |
Nom IUPAC |
N-[[1-[6-(trifluoromethyl)quinazolin-4-yl]piperidin-3-yl]methyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C16H19F3N4O2S.ClH/c1-26(24,25)22-8-11-3-2-6-23(9-11)15-13-7-12(16(17,18)19)4-5-14(13)20-10-21-15;/h4-5,7,10-11,22H,2-3,6,8-9H2,1H3;1H |
Clé InChI |
SIWGSSRKYJTJTF-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of SRI-37330 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
SRI-37330 hydrochloride is a novel, orally bioavailable small molecule that has demonstrated significant anti-diabetic properties in preclinical studies. Its primary mechanism of action is the transcriptional inhibition of Thioredoxin-Interacting Protein (TXNIP), a key regulator of cellular stress and metabolism. By downregulating TXNIP expression, SRI-37330 exerts pleiotropic effects on glucose homeostasis, including the suppression of glucagon (B607659) secretion, reduction of hepatic glucose output, and amelioration of hepatic steatosis. This technical guide provides a comprehensive overview of the molecular mechanisms, physiological effects, and experimental validation of SRI-37330, intended to serve as a resource for researchers and professionals in the field of metabolic disease and drug development.
Core Mechanism of Action: Transcriptional Inhibition of TXNIP
SRI-37330 acts as a potent inhibitor of TXNIP gene expression.[1][2][3][4] This inhibition occurs at the transcriptional level, as evidenced by studies demonstrating a significant reduction in TXNIP promoter activity in the presence of the compound.[1][4]
Molecular Interaction with the TXNIP Promoter
In vitro studies using rat insulinoma (INS-1) cells have shown that SRI-37330 inhibits the activity of the human TXNIP promoter by approximately 70%.[1] Further investigation through chromatin immunoprecipitation (ChIP) assays has revealed that SRI-37330 treatment leads to decreased binding of RNA Polymerase II to the E-box motif region of the TXNIP promoter.[4] This suggests that SRI-37330 interferes with the transcriptional machinery responsible for TXNIP expression.
Quantitative Efficacy
The inhibitory effect of SRI-37330 on TXNIP expression is dose-dependent. The half-maximal inhibitory concentration (IC50) for the reduction of endogenous TXNIP mRNA in INS-1 cells has been determined to be 0.64 μM.[1][5]
| Parameter | Value | Cell Line | Reference |
| IC50 (TXNIP mRNA inhibition) | 0.64 μM | INS-1 | [1][5] |
| TXNIP Promoter Activity Inhibition | ~70% | INS-1 | [1] |
Key Signaling Pathways
The primary signaling pathway affected by SRI-37330 is the direct transcriptional regulation of TXNIP. While TXNIP is known to be involved in various cellular stress responses, including the unfolded protein response (UPR), the available evidence suggests SRI-37330's primary action is on the TXNIP promoter itself, rather than upstream UPR pathways like IRE1α/XBP1s.
Physiological Effects
The inhibition of TXNIP by SRI-37330 leads to a cascade of beneficial physiological effects, primarily impacting glucose and lipid metabolism.
Regulation of Glucagon Secretion
SRI-37330 has been shown to decrease glucagon secretion from pancreatic alpha cells.[1][3] In vitro experiments using the murine alpha cell line TC1-6 demonstrated that treatment with SRI-37330 (5 μM for 24 hours) significantly lowers glucagon secretion.[4] This effect is TXNIP-dependent, as knockdown of TXNIP mimics the inhibitory effect of SRI-37330 on glucagon secretion.[1]
Reduction of Hepatic Glucose Production
A key anti-diabetic effect of SRI-37330 is the reduction of hepatic glucose production.[1][3][4] In vivo studies in both lean and obese diabetic mice have shown that oral administration of SRI-37330 leads to a significant downregulation of basal hepatic glucose production.[1] This is achieved, in part, by inhibiting glucagon-induced glucose output from primary hepatocytes.[4]
Amelioration of Hepatic Steatosis
SRI-37330 treatment has been observed to reverse hepatic steatosis, or fatty liver, in mouse models of diabetes.[1][3] This effect is likely a consequence of the multifaceted actions of the compound on glucose and lipid metabolism.
In Vivo Efficacy and Pharmacokinetics
SRI-37330 is orally bioavailable and has demonstrated a favorable safety profile in preclinical animal models.[1][2]
| Parameter | Value/Observation | Animal Model | Reference |
| In Vivo Dosage | 100 mg/kg/day in drinking water for 3 weeks | Male C57BL/6J mice | [4] |
| Effects | Decreased glucagon secretion and action, blocked hepatic glucose output, reversed obesity- and STZ-induced diabetes and hepatic steatosis | Male C57BL/6J mice | [4] |
| Tolerability | Well tolerated, no significant change in body weight | Male C57BL/6J mice | [1] |
Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the mechanism of action of SRI-37330. Specific parameters may require optimization depending on the experimental setup.
Dual-Luciferase Reporter Assay for TXNIP Promoter Activity
This assay is used to quantify the effect of SRI-37330 on the transcriptional activity of the TXNIP promoter.
-
Cell Culture and Transfection:
-
Seed INS-1 cells in a 96-well plate at an appropriate density.
-
Co-transfect cells with a firefly luciferase reporter plasmid containing the human TXNIP promoter and a Renilla luciferase control plasmid for normalization.
-
Allow cells to recover and express the reporters for 24-48 hours.
-
-
Compound Treatment:
-
Treat the transfected cells with varying concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).
-
-
Cell Lysis and Luciferase Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly luciferase activity using a luminometer after the addition of a luciferase substrate.
-
Quench the firefly luciferase reaction and measure Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in promoter activity relative to the vehicle control.
-
Chromatin Immunoprecipitation (ChIP) Assay for RNA Polymerase II Binding
This technique is used to determine if SRI-37330 affects the binding of RNA Polymerase II to the TXNIP promoter.
-
Cross-linking and Cell Lysis:
-
Treat INS-1 cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Lyse the cells and isolate the nuclei.
-
-
Chromatin Shearing:
-
Sonify the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with an antibody specific for RNA Polymerase II or a negative control IgG overnight.
-
Add protein A/G beads to precipitate the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating.
-
Purify the immunoprecipitated DNA.
-
-
qPCR Analysis:
-
Perform quantitative PCR (qPCR) using primers specific for the E-box motif region of the TXNIP promoter to quantify the amount of immunoprecipitated DNA.
-
Hyperinsulinemic-Euglycemic Clamp in Mice
This is the gold-standard technique to assess insulin (B600854) sensitivity and glucose metabolism in vivo.
-
Surgical Preparation:
-
Implant catheters in the jugular vein (for infusions) and carotid artery (for blood sampling) of the mice and allow for recovery.
-
-
Fasting and Baseline Measurements:
-
Fast the mice overnight.
-
Take baseline blood samples to measure basal glucose and insulin levels.
-
-
Clamp Procedure:
-
Initiate a continuous infusion of insulin to achieve a hyperinsulinemic state.
-
Simultaneously, infuse a variable rate of glucose to maintain euglycemia (normal blood glucose levels).
-
Monitor blood glucose levels frequently and adjust the glucose infusion rate accordingly.
-
-
Data Collection and Analysis:
-
The glucose infusion rate required to maintain euglycemia is a measure of whole-body insulin sensitivity.
-
Isotopes can be used to trace glucose metabolism in specific tissues.
-
Conclusion
This compound represents a promising therapeutic candidate for the treatment of diabetes and related metabolic disorders. Its well-defined mechanism of action, centered on the transcriptional inhibition of TXNIP, provides a strong rationale for its observed beneficial effects on glucagon secretion, hepatic glucose production, and hepatic steatosis. The data summarized in this guide, along with the detailed experimental workflows, offer a solid foundation for further research and development of this and similar compounds. Future investigations should continue to explore the full spectrum of its molecular interactions and long-term efficacy and safety in more complex biological systems.
References
- 1. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 3. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
SRI-37330 Hydrochloride: A Technical Guide to a Novel TXNIP Inhibitor for Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRI-37330 hydrochloride is a novel, orally bioavailable small molecule inhibitor of Thioredoxin-Interacting Protein (TXNIP).[1][2][3][4] Extensive preclinical research has demonstrated its potential as a therapeutic agent for both type 1 and type 2 diabetes.[5][6] SRI-37330 has been shown to effectively normalize blood glucose, reduce hepatic glucose production, inhibit glucagon (B607659) secretion, and reverse hepatic steatosis in various animal models of diabetes.[7][8][9] This technical guide provides a comprehensive overview of SRI-37330, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Mechanism of Action
SRI-37330 exerts its anti-diabetic effects primarily through the inhibition of TXNIP, a protein whose expression is induced by glucose and is elevated in diabetic states.[10][11] TXNIP is a key regulator of cellular stress and metabolism. By binding to and inhibiting thioredoxin, TXNIP promotes oxidative stress and apoptosis in pancreatic beta-cells.[11] SRI-37330 inhibits TXNIP at the transcriptional level, suppressing its mRNA and protein expression.[6][10] This leads to a cascade of beneficial effects, including the protection of beta-cells, reduction of hepatic glucose output, and decreased glucagon secretion from alpha-cells.[7][8][10]
Data Presentation
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Efficacy of SRI-37330
| Parameter | Cell Line | Value | Reference |
| IC50 (TXNIP mRNA expression) | INS-1 (rat insulinoma) | 0.64 μM | [4][10] |
| TXNIP Promoter Activity Inhibition | INS-1 | ~70% at 1 μM | [6][9] |
| TXNIP mRNA Inhibition | INS-1 (high glucose) | Significant at 1 μM | [10] |
| TXNIP mRNA Inhibition | Primary Mouse Islets (high glucose) | Significant at 1 μM | [10] |
| TXNIP mRNA Inhibition | Human Islets (high glucose) | Significant at 1 μM | [10] |
| Glucagon Secretion Inhibition | αTC1-6 (mouse alpha cell) | Significant at 5 μM | [3][4][10] |
| Glucagon-induced Glucose Output Inhibition | Primary Mouse Hepatocytes | Significant at 0.5-5 μM | [3][10] |
Table 2: In Vivo Efficacy of SRI-37330 in Mouse Models
| Animal Model | Treatment | Key Findings | Reference |
| C57BL/6J (wild-type) | 100 mg/kg/day in drinking water for 3 weeks | Decreased non-fasting and fasting blood glucose, improved glucose tolerance, reduced serum glucagon, and decreased basal hepatic glucose production. | [7][10] |
| db/db (obesity-induced type 2 diabetes) | 100 mg/kg/day in drinking water | Normalized blood glucose within days, reduced fasting blood glucose. | [6][7][12] |
| Streptozotocin (STZ)-induced (type 1 diabetes) | 100 mg/kg/day in drinking water | Prevented hyperglycemia and maintained normal blood glucose levels. | [5][6][7] |
Table 3: Pharmacokinetic and Safety Profile of SRI-37330
| Parameter | Species | Value/Result | Reference |
| Oral Bioavailability | Mouse | 95% | [6][12] |
| Cytotoxicity | In vitro | None observed | [6][12] |
| In vivo Toxicity | Mouse | Well-tolerated up to 800 mg/kg/day for 6 days; no gross abnormalities or liver pathology. | [6][13] |
| Ames Mutagenicity Assay | - | Negative | [6][13] |
| Cytochrome P450 (CYP450) Inhibition | - | Negative | [6][13] |
| hERG Inhibition | - | Negative | [6][12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize SRI-37330.
TXNIP Promoter Activity Assay (Dual-Luciferase Reporter Assay)
This assay measures the effect of SRI-37330 on the transcriptional activity of the TXNIP promoter.
-
Cell Culture and Transfection:
-
Seed INS-1 cells in 6-well plates.
-
Co-transfect cells with a TXNIP promoter-luciferase reporter plasmid (e.g., pGL3B-TXNIP-promoter) and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent.
-
-
Compound Treatment:
-
24 hours post-transfection, treat the cells with varying concentrations of SRI-37330 or vehicle control.
-
-
Luciferase Activity Measurement:
-
After 24 hours of treatment, lyse the cells using a passive lysis buffer.
-
Measure Firefly and Renilla luciferase activities sequentially in the cell lysate using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Chromatin Immunoprecipitation (ChIP) Assay
This protocol details the procedure to determine if SRI-37330 affects the binding of transcription factors, such as Polymerase II, to the TXNIP promoter.
-
Cell Cross-linking and Lysis:
-
Treat INS-1 cells with SRI-37330 or vehicle.
-
Cross-link proteins to DNA by adding formaldehyde (B43269) to the culture medium and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells.
-
-
Chromatin Shearing:
-
Sonicate the cell lysate to shear the chromatin into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose (B213101) beads.
-
Incubate the chromatin overnight with an antibody against the protein of interest (e.g., RNA Polymerase II) or a negative control IgG.
-
Add protein A/G agarose beads to precipitate the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a PCR purification kit.
-
-
Analysis:
-
Quantify the amount of immunoprecipitated TXNIP promoter DNA by quantitative PCR (qPCR) using primers specific for the E-box motif region of the TXNIP promoter.
-
Hyperinsulinemic-Euglycemic Clamp in Mice
This "gold standard" technique is used to assess whole-body insulin (B600854) sensitivity and hepatic glucose production in conscious mice.
-
Surgical Preparation:
-
At least 5 days prior to the clamp study, surgically implant catheters into the jugular vein (for infusions) and the carotid artery (for blood sampling).
-
-
Fasting and Baseline Period:
-
Fast the mice overnight.
-
On the day of the clamp, connect the conscious, unrestrained mouse to the infusion lines.
-
Administer a primed-continuous infusion of [3-³H]glucose to measure basal glucose turnover.
-
-
Clamp Procedure:
-
Initiate a continuous infusion of human insulin.
-
Simultaneously, infuse a variable rate of 20% glucose solution to maintain euglycemia (blood glucose at ~120 mg/dL).
-
Monitor blood glucose every 10 minutes from the arterial catheter and adjust the glucose infusion rate (GIR) accordingly.
-
-
Data Analysis:
-
The GIR during the last 30 minutes of the clamp is used as a measure of whole-body insulin sensitivity.
-
Blood samples are taken to measure [3-³H]glucose specific activity to calculate whole-body glucose turnover and hepatic glucose production.
-
Glucagon Secretion Assay
This assay measures the effect of SRI-37330 on glucagon secretion from pancreatic alpha-cells.
-
Cell Culture:
-
Culture αTC1-6 cells in appropriate media.
-
-
Compound Incubation:
-
Incubate the cells with SRI-37330 (e.g., 5 μM) or vehicle for a specified period (e.g., 1 hour).
-
-
Secretion Stimulation:
-
Wash the cells and incubate in a secretion assay buffer with or without secretagogues (e.g., low glucose, arginine).
-
-
Sample Collection and Analysis:
-
Collect the supernatant containing the secreted glucagon.
-
Lyse the cells to measure the intracellular glucagon content.
-
Quantify glucagon levels in the supernatant and cell lysate using a glucagon ELISA kit.
-
Hepatic Glucose Production Assay
This in vitro assay assesses the direct effect of SRI-37330 on glucose output from primary hepatocytes.
-
Hepatocyte Isolation and Culture:
-
Isolate primary hepatocytes from mice by collagenase perfusion.
-
Plate the hepatocytes on collagen-coated plates.
-
-
Compound Treatment:
-
Treat the hepatocytes with varying concentrations of SRI-37330 in the presence or absence of glucagon and gluconeogenic substrates (e.g., lactate (B86563) and pyruvate).
-
-
Glucose Output Measurement:
-
After the treatment period, collect the culture medium.
-
Measure the glucose concentration in the medium using a glucose oxidase assay kit.
-
Normalize the glucose output to the total protein content of the cells in each well.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of SRI-37330 as a TXNIP inhibitor.
Caption: Workflow for Chromatin Immunoprecipitation (ChIP) Assay.
Caption: Workflow for the Hyperinsulinemic-Euglycemic Clamp procedure.
Conclusion
This compound is a potent and specific inhibitor of TXNIP with promising anti-diabetic properties demonstrated in a range of preclinical models. Its oral bioavailability and favorable safety profile make it an attractive candidate for further development. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of SRI-37330 and the broader field of TXNIP inhibition for the treatment of diabetes and related metabolic disorders.
References
- 1. Identification of thioredoxin-interacting protein (TXNIP) as a downstream target for IGF1 action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromatin Immunoprecipitation (ChIP) Assay Protocol [protocols.io]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Hyperinsulinemic–Euglycemic Clamp to Assess Insulin Sensitivity In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 6. Research & Innovation | UAB News [uab.edu]
- 7. mmpc.org [mmpc.org]
- 8. SimpleChIP® Mouse TXNIP Promoter Primers | Cell Signaling Technology [cellsignal.com]
- 9. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. assaygenie.com [assaygenie.com]
- 13. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
SRI-37330 Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
SRI-37330 hydrochloride is a novel, orally bioavailable small molecule inhibitor of Thioredoxin-Interacting Protein (TXNIP). Its discovery represents a significant advancement in the pursuit of targeted therapies for diabetes. By inhibiting TXNIP, SRI-37330 has been shown to modulate glucagon (B607659) secretion, reduce hepatic glucose production, and reverse hepatic steatosis in preclinical models. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental methodologies and quantitative data to support further research and development.
Discovery and Rationale
SRI-37330 was identified through a high-throughput screening of approximately 300,000 compounds, followed by extensive medicinal chemistry optimization.[1] The primary target of this screening effort was Thioredoxin-Interacting Protein (TXNIP), a protein known to be upregulated in diabetic conditions and to have detrimental effects on pancreatic islet function.[2] The rationale for targeting TXNIP stems from its role in promoting oxidative stress and apoptosis in pancreatic beta cells.[2] Inhibition of TXNIP, therefore, presents a promising therapeutic strategy for preserving beta-cell function and improving glucose homeostasis in both type 1 and type 2 diabetes.
Chemical Synthesis
While the detailed, step-by-step synthesis protocol is described in the supplementary materials of the primary publication by Thielen et al. in Cell Metabolism (2020), this information was not publicly accessible. However, the publication provides a descriptive summary of the synthesis of the substituted quinazoline (B50416) sulfonamide, this compound.[3]
The synthesis of SRI-37330, a substituted quinazoline sulfonamide, involves a multi-step process.[3] A key intermediate, tert-butyl 3-(methylsulfonamidomethyl)piperidine-1-carboxylate, is first prepared.[3] This is followed by a series of reactions to construct the quinazoline core and subsequently attach the sulfonamide moiety. The final step involves the formation of the hydrochloride salt to yield this compound.[3]
Mechanism of Action and Signaling Pathway
SRI-37330 exerts its therapeutic effects primarily through the inhibition of TXNIP.[3] This inhibition occurs at the transcriptional level, as evidenced by the compound's ability to suppress TXNIP promoter activity.[4] The downstream effects of TXNIP inhibition are multifaceted and contribute to the overall anti-diabetic properties of SRI-37330.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of SRI-37330.
Table 1: In Vitro Activity of SRI-37330
| Parameter | Cell Line | Value | Reference |
| IC50 (TXNIP mRNA expression) | INS-1 | 0.64 µM | [4] |
| TXNIP Promoter Inhibition | INS-1 | ~70% at 1 µM | [3] |
| Glucagon Secretion Inhibition | αTC1-6 | Significant at 5 µM | [4] |
Table 2: In Vivo Efficacy of SRI-37330 in Mouse Models
| Animal Model | Treatment | Key Findings | Reference |
| C57BL/6J Mice | 100 mg/kg in drinking water for 3 weeks | Decreased glucagon secretion, blocked hepatic glucose output | [4] |
| db/db Mice (Type 2 Diabetes) | Oral administration | Normalized blood glucose | [1] |
| Streptozotocin (B1681764) (STZ)-induced Diabetic Mice (Type 1 Diabetes) | Oral administration | Protected from diabetes, better glucose control than metformin (B114582) and empagliflozin | [1] |
Detailed Experimental Protocols
The following are generalized protocols for key experiments based on the available literature. Specific details may need to be optimized for individual laboratory conditions.
TXNIP Promoter Activity Assay (Dual-Luciferase Reporter Assay)
This assay is used to determine the effect of SRI-37330 on the transcriptional activity of the TXNIP promoter.
Protocol:
-
Cell Culture: Plate INS-1 cells in 96-well plates and grow to 70-80% confluency.
-
Transfection: Co-transfect cells with a firefly luciferase reporter plasmid containing the human TXNIP promoter and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of SRI-37330 or a vehicle control. Incubate for an additional 24 hours.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using a passive lysis buffer.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition of TXNIP promoter activity by SRI-37330 compared to the vehicle control.
Glucagon Secretion Assay
This assay measures the effect of SRI-37330 on glucagon secretion from pancreatic alpha cells.
Protocol:
-
Cell Culture: Culture αTC1-6 cells in appropriate medium until they reach the desired confluency.
-
Pre-incubation: Wash the cells with a low-glucose Krebs-Ringer bicarbonate buffer (KRBH) and pre-incubate for 1-2 hours.
-
Treatment: Replace the pre-incubation buffer with fresh KRBH containing different concentrations of SRI-37330 or vehicle control, along with stimulatory (e.g., low glucose, amino acids) or inhibitory (e.g., high glucose) conditions for glucagon secretion.
-
Sample Collection: After a 1-2 hour incubation, collect the supernatant.
-
Glucagon Measurement: Measure the concentration of glucagon in the supernatant using a commercially available ELISA or radioimmunoassay (RIA) kit.
-
Data Normalization: Lyse the cells and measure the total protein content to normalize the glucagon secretion data.
In Vivo Efficacy in a Streptozotocin (STZ)-Induced Diabetes Mouse Model
This model is used to evaluate the therapeutic potential of SRI-37330 in a model of type 1 diabetes.
Protocol:
-
Animal Model: Use male C57BL/6J mice.
-
Diabetes Induction: Administer multiple low doses of streptozotocin (STZ) intraperitoneally for 5 consecutive days to induce beta-cell destruction.
-
Confirmation of Diabetes: Monitor blood glucose levels, and mice with non-fasting blood glucose levels consistently above 250 mg/dL are considered diabetic.
-
Treatment: Administer SRI-37330 orally, for example, at a dose of 100 mg/kg in the drinking water, for a specified period (e.g., 3 weeks).[4] The control group receives plain drinking water.
-
Monitoring: Regularly monitor blood glucose levels, body weight, and food and water intake.
-
Endpoint Analysis: At the end of the study, collect blood samples to measure serum insulin and glucagon levels. Harvest tissues, such as the liver, for analysis of hepatic steatosis (e.g., triglyceride content).
In Vivo Efficacy in an Obesity-Induced Diabetes (db/db) Mouse Model
This model is used to assess the efficacy of SRI-37330 in a model of type 2 diabetes.
Protocol:
-
Animal Model: Use genetically obese and diabetic male db/db mice.
-
Treatment: Administer SRI-37330 orally.[1] This can be done by incorporating the compound into the drinking water or by oral gavage.
-
Monitoring: Monitor non-fasting and fasting blood glucose levels regularly.
-
Metabolic Studies: Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess improvements in glucose homeostasis.
-
Endpoint Analysis: At the end of the study, measure serum insulin and glucagon levels and assess hepatic steatosis.
Conclusion
This compound is a promising preclinical candidate for the treatment of diabetes. Its novel mechanism of action, targeting TXNIP, offers a potential new therapeutic avenue for addressing the underlying pathophysiology of the disease. The data presented in this guide demonstrate its potent in vitro activity and significant in vivo efficacy in well-established animal models of both type 1 and type 2 diabetes. Further investigation into its long-term safety and efficacy is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. Diabetes Drug Candidate Shows Promise in Cell and Mouse Models | Technology Networks [technologynetworks.com]
- 2. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 3. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
In Vitro Efficacy of SRI-37330 on Pancreatic Islets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro effects of SRI-37330, a novel, orally bioavailable small molecule, on pancreatic islet function. SRI-37330 has emerged as a promising therapeutic candidate for diabetes by demonstrating significant beneficial effects on glucose homeostasis.[1][2] This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the compound's mechanism of action through signaling pathway diagrams.
Core Mechanism of Action: TXNIP Inhibition
SRI-37330's primary mechanism of action is the inhibition of thioredoxin-interacting protein (TXNIP).[3][4][5] TXNIP is a key regulator of cellular stress and is highly induced by glucose in pancreatic beta cells.[6][7] Elevated TXNIP levels are associated with beta-cell apoptosis and dysfunction, contributing to the pathogenesis of both type 1 and type 2 diabetes.[5][6][7] SRI-37330 has been shown to inhibit TXNIP expression at the promoter level, leading to a cascade of beneficial downstream effects on pancreatic islets.[1][3][6]
Quantitative Analysis of In Vitro Effects
The following tables summarize the key quantitative findings from in vitro studies on SRI-37330, focusing on its impact on gene expression, glucagon (B607659) secretion, and cell viability.
| Table 1: Effect of SRI-37330 on TXNIP Expression | |||
| Cell/Islet Type | SRI-37330 Concentration | Parameter Measured | Observed Effect |
| INS-1 (rat insulinoma cells) | 1 µM | Human TXNIP promoter activity | ~70% inhibition[1][8] |
| INS-1 (rat insulinoma cells) | 1 µM | TXNIP mRNA levels | Significant reduction[9] |
| INS-1 (rat insulinoma cells) | 1 µM | TXNIP protein levels | Significant reduction[9] |
| Primary mouse islets | High glucose conditions | TXNIP expression | Significant reduction[3] |
| Human islets | High glucose conditions | TXNIP expression | Significant reduction[3] |
| Table 2: Effect of SRI-37330 on Glucagon Secretion | |||
| Cell/Islet Type | SRI-37330 Concentration | Condition | Observed Effect on Glucagon Secretion |
| alpha TC1-6 (mouse alpha cell line) | 5 µM | Not specified | Significant reduction[9] |
| Pancreatic islets | Not specified | Not specified | Inhibition[1][2] |
| Pancreatic islets | Not specified | Low glucose | No effect[10] |
Note: Specific quantitative data on the percentage of glucagon secretion inhibition was not consistently available in the reviewed literature.
| Table 3: Effect of SRI-37330 on Islet Cell Viability | |||
| Cell/Islet Type | SRI-37330 Concentration | Assay | Observed Effect |
| Various cell lines | Not specified | Cytotoxicity assays | No cytotoxicity observed[1][8] |
| Mice (in vivo) | Up to 10-fold therapeutic dose | Toxicity studies | No toxicity observed[1][8] |
Experimental Protocols
This section outlines the methodologies for key in vitro experiments performed to evaluate the effects of SRI-37330 on pancreatic islets.
Islet Isolation and Cell Culture
-
Pancreatic Islet Isolation: Islets from mice and humans are isolated by collagenase digestion of the pancreas, followed by purification using a density gradient. Isolated islets are then cultured in a suitable medium, such as RPMI-1640, supplemented with fetal bovine serum, penicillin, and streptomycin, and maintained in a humidified incubator at 37°C and 5% CO2.
-
Cell Lines:
-
INS-1 Cells: A rat insulinoma cell line used to study beta-cell function. They are typically cultured in RPMI-1640 medium supplemented with fetal bovine serum, sodium pyruvate, 2-mercaptoethanol, penicillin, and streptomycin.
-
alpha TC1-6 Cells: A mouse alpha cell line used to study glucagon secretion. These cells are maintained in DMEM supplemented with fetal bovine serum, penicillin, and streptomycin.
-
TXNIP Promoter Activity Assay
-
Objective: To determine the effect of SRI-37330 on the transcriptional activity of the TXNIP promoter.
-
Methodology:
-
INS-1 cells are transiently co-transfected with a luciferase reporter plasmid containing the human TXNIP promoter and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Following transfection, cells are treated with SRI-37330 (e.g., 1 µM) or vehicle control for a specified period (e.g., 24 hours).
-
Cell lysates are then prepared, and luciferase activity is measured using a dual-luciferase reporter assay system.
-
The activity of the TXNIP promoter is calculated as the ratio of firefly luciferase activity to Renilla luciferase activity.
-
Gene Expression Analysis (qRT-PCR)
-
Objective: To quantify the effect of SRI-37330 on TXNIP mRNA levels.
-
Methodology:
-
Cells or islets are treated with SRI-37330 or vehicle control.
-
Total RNA is extracted using a suitable method (e.g., TRIzol reagent).
-
RNA is reverse-transcribed into cDNA using a reverse transcriptase enzyme.
-
Quantitative real-time PCR (qRT-PCR) is performed using gene-specific primers for TXNIP and a housekeeping gene (e.g., beta-actin) for normalization.
-
The relative expression of TXNIP mRNA is calculated using the delta-delta Ct method.
-
Glucagon Secretion Assay
-
Objective: To measure the effect of SRI-37330 on glucagon secretion from alpha cells.
-
Methodology:
-
alpha TC1-6 cells or isolated pancreatic islets are pre-incubated in a low-glucose buffer.
-
The cells/islets are then incubated with SRI-37330 (e.g., 5 µM) or vehicle control in the presence of low or high glucose concentrations for a defined period.
-
The supernatant is collected, and the concentration of secreted glucagon is measured using an enzyme-linked immunosorbent assay (ELISA) kit.
-
The remaining cells/islets can be lysed to measure total glucagon content for normalization.
-
Cell Viability and Cytotoxicity Assays
-
Objective: To assess the safety profile of SRI-37330 on pancreatic islets and other cell types.
-
Methodology:
-
Cells are seeded in multi-well plates and treated with a range of concentrations of SRI-37330 for a specified duration.
-
Cell viability can be assessed using various methods, such as:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells.
-
Live/Dead Staining: Utilizes fluorescent dyes (e.g., Calcein-AM for live cells and Ethidium Homodimer-1 for dead cells) to visualize and quantify cell viability.
-
-
Results are typically expressed as a percentage of viable cells compared to the vehicle-treated control.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of SRI-37330 in pancreatic beta cells.
Caption: SRI-37330's inhibitory effect on glucagon secretion.
References
- 1. Research & Innovation | UAB News [uab.edu]
- 2. Diabetes Drug Candidate Shows Promise in Cell and Mouse Models | Technology Networks [technologynetworks.com]
- 3. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 7. Thioredoxin-Interacting Protein: A Critical Link Between Glucose Toxicity and β-Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. frontiersin.org [frontiersin.org]
The Role of SRI-37330 in Reducing Hepatic Glucose Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the novel, orally bioavailable small molecule, SRI-37330, and its significant role in the reduction of hepatic glucose production (HGP). SRI-37330 has emerged as a promising therapeutic candidate for both type 1 and type 2 diabetes.[1][2][3] This document outlines the core mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes the underlying signaling pathways.
Core Mechanism of Action
SRI-37330 exerts its anti-diabetic effects primarily through a dual mechanism that converges on the liver to suppress glucose output. The principal mode of action is the inhibition of glucagon (B607659) signaling in hepatocytes, which is a critical pathway in the regulation of blood glucose.[2][4]
Initially identified as an inhibitor of Thioredoxin-Interacting Protein (TXNIP), SRI-37330's effects in the liver are, interestingly, independent of TXNIP.[4] Instead, its ability to reduce hepatic glucose production is contingent upon the presence and function of the glucagon receptor (GCGR).[4] Preclinical studies have demonstrated that SRI-37330 significantly lowers serum glucagon levels and inhibits glucagon-induced glucose output from primary hepatocytes.[4][5] This leads to a reduction in both gluconeogenesis and glycogenolysis, the two primary pathways of hepatic glucose production.[4]
Furthermore, SRI-37330 has been shown to decrease the expression of key gluconeogenic enzymes, namely Phosphoenolpyruvate Carboxykinase 1 (Pck1) and Glucose-6-Phosphatase (G6pc).[4][5] This targeted action on the liver, without significantly affecting insulin (B600854) sensitivity or glucose uptake in skeletal muscle and adipose tissue, underscores its distinct therapeutic profile.[5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on SRI-37330, demonstrating its efficacy in reducing hepatic glucose production and improving glycemic control.
Table 1: In Vitro Effects of SRI-37330 on Primary Hepatocytes
| Parameter Assessed | Experimental Conditions | Key Findings | Citation |
| Glucagon-Induced Glucose Output (Glycogenolysis) | Primary mouse hepatocytes treated with SRI-37330 (0-5 µM) in the presence of 100 nM glucagon. | Dose-dependent decrease in glucose output. | [4] |
| Glucagon-Induced Glucose Output (Gluconeogenesis) | Primary mouse hepatocytes treated with SRI-37330 (0-5 µM) in the presence of 100 nM glucagon and 10 mM lactate (B86563). | Dose-dependent decrease in glucose output. | [4] |
| Basal Glucose Output | Primary mouse hepatocytes treated with SRI-37330 in the absence of glucagon. | No significant effect. | [4] |
| Glucagon-Induced cAMP Production | Primary mouse hepatocytes treated with SRI-37330 in the presence of glucagon. | Dose-dependent downregulation of cAMP production. | [4] |
| Gluconeogenic Gene Expression (Pck1 and G6pc) | Primary mouse hepatocytes from wild-type mice treated with SRI-37330 in the presence of glucagon. | Significant inhibition of glucagon-induced Pck1 and G6pc expression. | [4] |
| Effect in Glucagon Receptor Knockout (GcgR-/-L) Hepatocytes | Primary hepatocytes from liver-specific GcgR knockout mice treated with SRI-37330 and glucagon. | The inhibitory effects of SRI-37330 on glucose output and cAMP production were completely blunted. | [4] |
| Effect in TXNIP-Deficient Hepatocytes | Primary hepatocytes from TXNIP-deficient mice treated with SRI-37330 and glucagon. | SRI-37330 maintained its ability to block glucose output and glucagon-induced cAMP production. | [4] |
Table 2: In Vivo Effects of SRI-37330 in Mouse Models
| Parameter Assessed | Animal Model | Treatment Regimen | Key Findings | Citation |
| Basal Hepatic Glucose Production | Wild-type C57BL/6J mice | Oral administration of SRI-37330. | Significantly downregulated. | [5] |
| Serum Glucagon Levels | Wild-type C57BL/6J mice | Oral administration of SRI-37330. | Significantly lower fasting serum glucagon levels. | [4] |
| Blood Glucose | db/db mice (model of severe Type 2 Diabetes) | SRI-37330 in drinking water. | Normalization of blood glucose within days. | [1] |
| Blood Glucose Control vs. Comparators | Streptozotocin-induced diabetic mice (model of Type 1 Diabetes) | Oral gavage of SRI-37330. | Achieved better blood glucose control than metformin (B114582) and empagliflozin. | [1] |
| Hepatic Steatosis | db/db mice | SRI-37330 in drinking water. | Reversal of hepatic steatosis. | [2] |
| Liver and Serum Triglyceride Levels | Mice treated with SRI-37330. | Oral administration. | Lowered liver and serum triglyceride levels. | [4] |
| Insulin Sensitivity (Insulin Tolerance Tests) | Wild-type C57BL/6J mice | Oral administration of SRI-37330. | No significant alteration. | [4] |
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows related to the action of SRI-37330 on hepatic glucose production.
Caption: Signaling pathway of SRI-37330 in reducing hepatic glucose production.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Primary Hepatocyte Isolation and Glucose Output Assay
This protocol is adapted from standard procedures for assessing glucose output from primary hepatocytes.
I. Materials and Reagents:
-
Hanks' Balanced Salt Solution (HBSS)
-
Collagenase Type IV
-
Hepatocyte Wash Medium (e.g., DMEM with no glucose)
-
Percoll
-
Williams' Medium E
-
L-glutamine, penicillin-streptomycin, insulin, dexamethasone
-
Glucagon
-
Lactate
-
SRI-37330
-
Glucose Assay Kit
II. Protocol:
-
Animal Preparation: Anesthetize a C57BL/6J mouse according to approved institutional protocols.
-
Liver Perfusion: Surgically expose the portal vein and inferior vena cava. Cannulate the portal vein and perfuse the liver with pre-warmed, oxygenated HBSS to flush out the blood.
-
Collagenase Digestion: Following the initial wash, perfuse the liver with a solution of HBSS containing collagenase Type IV to digest the extracellular matrix.
-
Hepatocyte Isolation: Carefully excise the digested liver and transfer it to a sterile dish containing wash medium. Gently tease the liver apart to release the hepatocytes.
-
Cell Purification: Filter the cell suspension through a cell strainer (e.g., 70 µm) to remove undigested tissue. Purify the hepatocytes from other cell types by Percoll gradient centrifugation.
-
Cell Plating: Resuspend the purified hepatocyte pellet in Williams' Medium E supplemented with L-glutamine, penicillin-streptomycin, insulin, and dexamethasone. Plate the cells on collagen-coated plates and allow them to attach for several hours.
-
Glucose Output Assay:
-
After attachment, wash the hepatocytes with glucose-free DMEM.
-
Incubate the cells in glucose-free DMEM containing SRI-37330 at various concentrations (e.g., 0 µM, 1 µM, 5 µM) for a specified period (e.g., 24 hours).
-
For the final assay period, replace the medium with fresh glucose-free DMEM.
-
To measure glycogenolysis, add glucagon (e.g., 100 nM) to the relevant wells.
-
To measure gluconeogenesis, add glucagon (e.g., 100 nM) and a gluconeogenic substrate such as lactate (e.g., 10 mM).
-
Incubate for a defined period (e.g., 3-6 hours).
-
-
Data Analysis: Collect the supernatant and measure the glucose concentration using a glucose assay kit. Normalize the glucose output to the total protein content of the cells in each well.
Caption: Experimental workflow for the primary hepatocyte glucose output assay.
Hyperinsulinemic-Euglycemic Clamp Studies in Mice
This protocol is the gold standard for assessing insulin sensitivity and glucose metabolism in vivo.
I. Materials and Reagents:
-
Surgical instruments for catheter implantation
-
Catheters
-
Infusion pumps
-
[3-³H]glucose tracer
-
Humulin R (insulin)
-
Dextrose solution (20%)
-
SRI-37330
-
Blood glucose meter and strips
II. Protocol:
-
Surgical Preparation: Surgically implant catheters into the jugular vein (for infusions) and the carotid artery (for blood sampling) of the mice. Allow the mice to recover for 5-7 days.
-
Animal Preparation: Fast the mice overnight prior to the clamp study.
-
Tracer Infusion (Basal Period): On the day of the study, place the conscious, unrestrained mouse in a metabolic cage. Start a continuous infusion of [3-³H]glucose through the jugular vein catheter for a 2-hour basal period to assess basal glucose turnover.
-
SRI-37330 Administration: Administer SRI-37330 or vehicle control orally at a predetermined time before the clamp procedure.
-
Hyperinsulinemic-Euglycemic Clamp:
-
After the basal period, start a continuous infusion of human insulin at a constant rate (e.g., 15 pmol/kg/min) to achieve hyperinsulinemia.
-
Simultaneously, begin a variable infusion of 20% dextrose.
-
Monitor blood glucose every 10 minutes from the arterial catheter.
-
Adjust the dextrose infusion rate as needed to maintain euglycemia (a normal blood glucose level).
-
Continue the [3-³H]glucose infusion throughout the clamp to assess insulin-stimulated glucose metabolism.
-
-
Data Collection and Analysis:
-
The glucose infusion rate (GIR) required to maintain euglycemia is a measure of whole-body insulin sensitivity.
-
Collect blood samples at the end of the basal period and during the clamp to measure plasma [³H]glucose specific activity.
-
Calculate the rate of endogenous glucose appearance (Ra), which reflects hepatic glucose production, and the rate of whole-body glucose disappearance (Rd).
-
Caption: Workflow for hyperinsulinemic-euglycemic clamp studies in mice.
Conclusion
SRI-37330 represents a novel and promising therapeutic agent for the treatment of diabetes. Its primary mechanism of reducing hepatic glucose production through the inhibition of glucagon receptor signaling offers a distinct advantage over many existing anti-diabetic drugs. The preclinical data strongly support its efficacy in improving glycemic control and reversing hepatic steatosis. The detailed experimental protocols provided herein serve as a guide for researchers aiming to further investigate the properties of SRI-37330 and similar compounds. Further clinical investigation is warranted to translate these promising preclinical findings into a viable therapy for individuals with diabetes.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action [pubmed.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
Preclinical Profile of SRI-37330 Hydrochloride: A Novel Anti-Diabetic Agent
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies of SRI-37330 hydrochloride, a novel, orally bioavailable small molecule with significant anti-diabetic properties. The document details the compound's mechanism of action, summarizes key quantitative data from preclinical models, and outlines the experimental protocols used in these pivotal studies.
Core Mechanism of Action
SRI-37330 is a substituted quinazoline (B50416) sulfonamide that has been identified as a potent inhibitor of Thioredoxin-Interacting Protein (TXNIP).[1][2] TXNIP is a key regulator of cellular stress and is implicated in pancreatic beta-cell apoptosis and dysfunction in the context of diabetes.[2][3] The primary mechanism of SRI-37330 involves the transcriptional repression of the TXNIP gene. Studies have shown that SRI-37330 inhibits the activity of the human TXNIP promoter by approximately 70% and demonstrates a dose-dependent inhibition of both TXNIP mRNA and protein expression.[4][5] This inhibition of TXNIP expression leads to a cascade of beneficial downstream effects that collectively contribute to improved glucose homeostasis.[1]
The anti-diabetic effects of SRI-37330 are multi-faceted, extending beyond TXNIP inhibition in pancreatic islets to include actions in the liver. A key finding is that SRI-37330 lowers blood glucose levels primarily by reducing serum glucagon (B607659) and inhibiting basal hepatic glucose production.[1][4] This mode of action is distinct from many current anti-diabetic therapies.[4]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways influenced by SRI-37330 and the general workflow of the preclinical studies.
Preclinical Efficacy Data
SRI-37330 has demonstrated robust anti-diabetic effects across multiple preclinical models, including models for both Type 1 and Type 2 diabetes.[4][5] The compound is orally bioavailable and has shown a favorable safety profile in mice.[1][6]
Efficacy in Type 2 Diabetes (T2D) Model
In obese diabetic db/db mice, a model for severe T2D, oral administration of SRI-37330 in drinking water led to the normalization of blood glucose levels within days.[4][5]
| Parameter | Model | Treatment | Outcome | Reference |
| Blood Glucose | db/db mice | SRI-37330 in drinking water | Normalization of blood glucose | [4][5] |
| Hepatic Steatosis | db/db mice | SRI-37330 | Reversal of fatty liver | [1][4] |
| Insulin Sensitivity | db/db mice | SRI-37330 | No significant change in insulin-stimulated glucose uptake in skeletal muscle or white adipose tissue | [1] |
| Hepatic Glucose Production | db/db mice | SRI-37330 | Significant downregulation of basal hepatic glucose production | [1] |
Efficacy in Type 1 Diabetes (T1D) Model
SRI-37330 also showed protective effects in a streptozotocin (B1681764) (STZ)-induced model of T1D.[4][5] Notably, the compound was effective even when treatment was initiated after the onset of overt diabetes.[1] In comparative studies, SRI-37330 demonstrated better blood glucose control than metformin (B114582) and empagliflozin.[4][5]
| Parameter | Model | Treatment | Outcome | Reference |
| Diabetes Prevention | STZ-induced mice | SRI-37330 | Protected mice from developing diabetes | [4][5] |
| Blood Glucose Control | STZ-induced mice | SRI-37330 (oral gavage) | Better glucose control compared to metformin and empagliflozin | [4] |
| Treatment of Overt Diabetes | STZ-induced mice | SRI-37330 | Effective in improving glucose homeostasis after diabetes onset | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these preclinical findings. The following sections outline the key experimental protocols employed in the evaluation of SRI-37330.
Animal Models
All animal studies were approved by the Institutional Animal Care and Use Committee and followed the NIH Guide for the Care and Use of Laboratory Animals.[1]
-
T2D Model: Male db/db mice were used as a model of obesity-induced diabetes.[1]
-
T1D Model: Diabetes was induced in male C57BL/6J mice via intraperitoneal injections of streptozotocin (STZ).[1]
-
General Husbandry: Mice were housed under a 12-hour light/12-hour dark cycle with controlled temperature and humidity, and had ad libitum access to a regular chow diet.[1]
In Vivo Metabolic Studies
-
Drug Administration: For long-term studies, SRI-37330 was administered in the drinking water.[4][5] For other studies, it was administered twice daily by oral gavage.[1]
-
Glucose and Insulin Tolerance Tests (GTT and ITT):
-
Mice were fasted for a specified period (typically 6 hours for GTT and 4 hours for ITT).
-
A baseline blood glucose measurement was taken from the tail vein.
-
For GTT, glucose (typically 1-2 g/kg body weight) was administered via intraperitoneal injection.
-
For ITT, insulin (typically 0.75 U/kg body weight) was administered via intraperitoneal injection.
-
Blood glucose levels were measured at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) post-injection.
-
-
Hyperinsulinemic-Euglycemic Clamp Studies:
-
Awake mice were used to assess insulin sensitivity and glucose metabolism.
-
A primed-continuous infusion of human insulin was administered.
-
A variable infusion of glucose was concurrently administered to maintain euglycemia.
-
The glucose infusion rate required to maintain normal blood glucose levels is an indicator of whole-body insulin sensitivity.
-
Tracers such as [3-³H]glucose can be used to determine tissue-specific glucose uptake and hepatic glucose production.[1]
-
In Vitro Islet and Cell Culture Experiments
-
Islet Isolation: Pancreatic islets were isolated from mice and humans using collagenase digestion followed by density gradient centrifugation.[1]
-
Cell Culture: Rat and mouse cell lines, as well as primary hepatocytes, were cultured under standard conditions.[1]
-
TXNIP Expression Analysis:
-
Cells or islets were treated with SRI-37330 at various concentrations.
-
RNA was extracted and quantitative real-time PCR (qRT-PCR) was performed to measure TXNIP mRNA levels.
-
Protein lysates were collected and Western blotting was performed to measure TXNIP protein levels.
-
-
Glucagon Secretion Assays:
-
Isolated islets or alpha-cell lines were incubated in buffers with varying glucose concentrations in the presence or absence of SRI-37330.
-
The supernatant was collected to measure secreted glucagon levels using an ELISA kit.[3]
-
-
Promoter Activity Assays:
-
A reporter construct containing the human TXNIP promoter linked to a luciferase gene was transfected into cells.
-
Cells were treated with SRI-37330.
-
Luciferase activity was measured as an indicator of promoter activity.[3]
-
Safety and Toxicology
SRI-37330 has demonstrated a favorable safety profile in preclinical studies. The compound was well-tolerated in mice, with no observed toxicity or hypoglycemic events, even at doses significantly higher than the therapeutic dose.[4][6] This suggests a good therapeutic window for SRI-37330.
Conclusion
The preclinical data for this compound are highly promising. The compound's unique mechanism of action, targeting TXNIP to reduce glucagon secretion and hepatic glucose production, offers a novel approach to diabetes therapy.[1][7] Its efficacy in both Type 1 and Type 2 diabetes models, coupled with a strong safety profile, positions SRI-37330 as a compelling candidate for further clinical development.[4][5] The detailed experimental protocols provided herein should serve as a valuable resource for researchers aiming to build upon these foundational studies.
References
- 1. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 4. Research & Innovation | UAB News [uab.edu]
- 5. sciencedaily.com [sciencedaily.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SRI-37330 Dosing and Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and administration of SRI-37330, a potent and orally bioavailable inhibitor of thioredoxin-interacting protein (TXNIP), in various mouse models of diabetes. The protocols outlined below are based on established preclinical studies and are intended to guide researchers in the effective use of this compound for in vivo experiments.
Compound Information
| Compound Name | SRI-37330 |
| Synonyms | TIX100 |
| Mechanism of Action | Inhibitor of Thioredoxin-Interacting Protein (TXNIP) expression.[1][2][3] |
| Primary Effects in Mice | Lowers serum glucagon (B607659), inhibits hepatic glucose production, reverses hepatic steatosis, and improves glucose homeostasis.[1][2][3] |
| Therapeutic Potential | Treatment of Type 1 and Type 2 diabetes.[2][3][4] |
Dosing and Administration in Mice
SRI-37330 has been shown to be effective in mice through oral administration, either mixed in the drinking water for continuous exposure or via oral gavage for more precise, intermittent dosing.[2][5]
Summary of Dosing Regimens
| Parameter | Oral Administration in Drinking Water | Oral Gavage |
| Mouse Strain(s) | C57BL/6J, db/db, STZ-induced diabetic mice.[1][2] | Obesity- and STZ-induced diabetic mice.[2] |
| Dosage | Average of 100 mg/kg/day.[2][5] | Not explicitly stated, but effectiveness confirmed with twice-daily dosing.[2] |
| Vehicle | Drinking Water.[1][2] | A suggested vehicle is 10% DMSO and 90% Corn Oil.[1] |
| Duration of Treatment | 3 to 4 weeks.[1][2] | Dependent on experimental design. |
| Reported Efficacy | Well-tolerated, reverses obesity- and STZ-induced diabetes and hepatic steatosis.[1] | Confirmed effectiveness in obesity- and STZ-induced diabetes.[2] |
Experimental Protocols
Protocol for Administration of SRI-37330 in Drinking Water
This protocol is suitable for long-term studies where continuous exposure to the compound is desired.
Materials:
-
SRI-37330
-
Standard drinking water
-
Water bottles for mice
-
Appropriate glassware for preparation
Procedure:
-
Dose Calculation: To achieve an average daily dose of 100 mg/kg, the concentration of SRI-37330 in the drinking water needs to be calculated based on the average daily water consumption of the mice.
-
Assumption: A standard mouse (e.g., 25g) consumes approximately 3-5 mL of water per day. This should be monitored for the specific strain and housing conditions.
-
Example Calculation: For a 25g mouse consuming 4 mL of water per day, the daily dose required is 2.5 mg (100 mg/kg * 0.025 kg). Therefore, the concentration in the drinking water should be 0.625 mg/mL (2.5 mg / 4 mL).
-
-
Preparation of Medicated Water:
-
Weigh the required amount of SRI-37330.
-
Dissolve the compound in a small volume of a suitable solvent if necessary, before adding it to the total volume of drinking water. However, direct addition to water has been reported.[2]
-
Ensure the compound is thoroughly mixed to achieve a homogenous solution.
-
-
Administration:
-
Replace the standard water bottles in the mouse cages with the bottles containing the SRI-37330 solution.
-
Monitor the water consumption daily to ensure the desired dosage is being administered.
-
-
Control Group: The control group should receive drinking water with the same vehicle, if any was used for the treatment group.
Protocol for Oral Gavage of SRI-37330
This method allows for precise dosing at specific time points.
Materials:
-
SRI-37330
-
Vehicle (e.g., 10% DMSO, 90% Corn Oil)[6]
-
Oral gavage needles (e.g., 20-gauge, curved, stainless steel)
-
Syringes
-
Appropriate tubes for preparation
Procedure:
-
Preparation of Dosing Solution:
-
A suggested formulation for oral administration is a solution in 10% DMSO and 90% corn oil, with a solubility of at least 5 mg/mL.[1]
-
To prepare a 10 mg/mL stock solution for a target dose of 100 mg/kg (administered as two 50 mg/kg doses), dissolve SRI-37330 in the vehicle.
-
For a 25g mouse, a 50 mg/kg dose would require 1.25 mg of SRI-37330. Using a 10 mg/mL solution, the gavage volume would be 125 µL.
-
-
Administration:
-
Gently restrain the mouse.
-
Insert the gavage needle carefully into the esophagus.
-
Administer the calculated volume of the SRI-37330 solution.
-
Studies have shown effectiveness with twice-daily oral gavage.[2]
-
-
Control Group: The control group should be gavaged with the same volume of the vehicle alone.
Mouse Models
Streptozotocin (B1681764) (STZ)-Induced Diabetes (Type 1 Model)
SRI-37330 has been shown to be effective in preventing and reversing STZ-induced diabetes.[2]
Protocol for Induction:
-
Multiple Low-Dose Protocol: Administer streptozotocin (STZ) intraperitoneally at a dose of 40-50 mg/kg body weight, dissolved in a citrate (B86180) buffer (pH 4.5) or phosphate-buffered saline (PBS), for five consecutive days.[7][8]
-
Treatment Initiation:
db/db Mice (Type 2 Model)
SRI-37330 treatment has been demonstrated to normalize blood glucose levels in db/db mice.[2]
Protocol for Treatment:
-
Animal Model: BKS(D) - Leprdb/J (db/db) mice.[2]
-
Age at Treatment Initiation: Studies have initiated treatment in db/db mice at various ages, for instance, starting at 6 weeks of age.
-
Treatment Duration: A treatment duration of 4 weeks has been shown to be effective.[2]
Signaling Pathways and Experimental Workflows
Signaling Pathway of SRI-37330 Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
- 8. Modified streptozotocin‐induced diabetic model in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SRI-37330 Hydrochloride in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubility and formulation of SRI-37330 hydrochloride, a potent and orally bioavailable inhibitor of thioredoxin-interacting protein (TXNIP). This small molecule is under investigation for its therapeutic potential in metabolic diseases, particularly type 2 diabetes.[1][2][3][4] SRI-37330 has been shown to inhibit glucagon (B607659) secretion and function, reduce hepatic glucose production, and reverse hepatic steatosis in preclinical models.[1][3][5]
Physicochemical Properties and Solubility
This compound is a substituted quinazoline (B50416) sulfonamide.[5] Understanding its solubility is critical for the preparation of stock solutions and formulations for both in vitro and in vivo studies. The solubility of this compound in various common laboratory solvents is summarized in the table below. It is important to note that the use of fresh, anhydrous solvents is recommended, as the presence of moisture can reduce the solubility, particularly in DMSO.[6]
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 85 | 200.06 | Use fresh, moisture-free DMSO.[6] |
| DMSO | 62.5 | 147.10 | Ultrasonic and warming to 60°C may be required.[2] |
| H₂O | 100 | 235.37 | Requires sonication.[2] |
| Ethanol | 21 | - | - |
| Acetonitrile | Slightly Soluble | - | - |
| Water | Insoluble | - | According to some suppliers.[6] |
| Water | Slightly Soluble | - | [7] |
Note: Solubility can vary between batches and is dependent on factors such as temperature and the purity of the solvent.
Mechanism of Action: TXNIP Inhibition
SRI-37330 exerts its anti-diabetic effects primarily through the inhibition of TXNIP.[6] TXNIP is a key regulator of cellular redox status and is implicated in pancreatic beta-cell apoptosis and dysfunction in the context of diabetes.[8][9] By inhibiting TXNIP expression, SRI-37330 has been shown to protect beta-cells, reduce glucagon secretion from alpha-cells, and decrease hepatic glucose output, ultimately leading to improved glycemic control.[5][10]
Caption: Mechanism of SRI-37330 action.
Experimental Protocols
Preparation of Stock Solutions for In Vitro Studies
Objective: To prepare a high-concentration stock solution of this compound for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, briefly sonicate or warm the solution to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[6]
In Vitro Treatment of INS-1 Cells
Objective: To assess the effect of SRI-37330 on TXNIP expression in a rat insulinoma cell line.
Materials:
-
INS-1 cells
-
Complete culture medium (e.g., RPMI-1640 with supplements)
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for RNA or protein extraction and analysis (e.g., qPCR, Western blot)
Procedure:
-
Seed INS-1 cells in appropriate culture plates and allow them to adhere and reach the desired confluency.
-
Prepare a working solution of SRI-37330 by diluting the stock solution in a complete culture medium to the final desired concentration (e.g., 1 µM).[1] Ensure the final DMSO concentration is consistent across all treatments and does not exceed a level toxic to the cells (typically <0.1%).
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the medium containing SRI-37330 or the vehicle control (medium with the same concentration of DMSO) to the cells.
-
Incubate the cells for the desired duration (e.g., 24 hours).[1]
-
After incubation, harvest the cells for downstream analysis of TXNIP mRNA or protein levels.
Preparation of Formulation for Oral Administration in Mice
Objective: To prepare a homogenous suspension of this compound for oral gavage.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween 80
-
Sterile water or saline
-
Corn oil (for alternative formulation)
Formulation 1: Aqueous Suspension This formulation is suitable for achieving a clear solution.
-
Prepare a stock solution of SRI-37330 in DMSO (e.g., 85 mg/mL).[6]
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube (e.g., to a final concentration of 40%) and mix until the solution is clear.
-
Add Tween 80 (e.g., to a final concentration of 5%) and mix until clear.
-
Add sterile water or saline to reach the final desired volume and concentration.
-
The final vehicle composition would be, for example, 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[11]
-
Use the formulation immediately after preparation.
Formulation 2: Corn Oil Suspension
-
Prepare a stock solution of SRI-37330 in DMSO (e.g., 14 mg/mL).[6]
-
Add the required volume of the DMSO stock solution to the appropriate volume of corn oil (e.g., a final vehicle of 10% DMSO in corn oil).
-
Mix thoroughly to ensure a homogenous suspension.
-
Use the formulation immediately.
In Vivo Dosing For in vivo studies, SRI-37330 has been administered to mice at a dose of 100 mg/kg in drinking water for 3 weeks.[1][2]
Caption: A generalized workflow for using SRI-37330.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
- 5. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. TXNIP inhibition in the treatment of type 2 diabetes mellitus: design, synthesis, and biological evaluation of quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 11. file.medchemexpress.eu [file.medchemexpress.eu]
Preparation of SRI-37330 Hydrochloride Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation of stock solutions of SRI-37330 hydrochloride, a potent and orally bioavailable inhibitor of thioredoxin-interacting protein (TXNIP). SRI-37330 is a valuable research tool for studies related to type 2 diabetes, metabolic diseases, and oxidative stress.[1][2][3] Adherence to proper solution preparation, storage, and handling protocols is crucial for ensuring the compound's stability and the reproducibility of experimental results. This guide outlines the necessary materials, step-by-step protocols for preparing stock solutions for both in vitro and in vivo applications, and essential storage and stability information.
Compound Information and Properties
This compound is a small molecule that has been shown to inhibit glucagon (B607659) secretion and function, reduce hepatic glucose production, and reverse hepatic steatosis.[2][4] Its hydrochloride salt form is commonly used in research settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2322245-49-6 | [3][4][5] |
| Molecular Formula | C₁₆H₂₀ClF₃N₄O₂S | [1][3] |
| Molecular Weight | 424.87 g/mol | [1][3][4][5] |
| Appearance | White to light yellow solid powder | [2][4] |
| Purity (Typical) | ≥98% (HPLC) | [6] |
Solubility
The solubility of this compound can vary slightly between suppliers and batches. It is crucial to use a high-purity solvent to prepare stock solutions. Freshly opened, anhydrous dimethyl sulfoxide (B87167) (DMSO) is recommended, as moisture can reduce the compound's solubility.[5]
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Source |
| DMSO | 62.5 - 85 mg/mL (approx. 147.10 - 200.06 mM) | Use of fresh, anhydrous DMSO is recommended. Sonication and warming to 60°C can aid dissolution. | [2][5] |
| Ethanol | 21 mg/mL | [5][7] | |
| Water | Insoluble (or up to 100 mg/mL with ultrasound) | Solubility in aqueous solutions is limited. One source suggests high solubility with sonication, but it is generally considered insoluble for direct stock preparation. | [2][5][7] |
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution for In Vitro Use
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.
-
Weigh: Accurately weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.25 mg of the compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.010 mol/L = 0.00001 mol
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.00001 mol x 424.87 g/mol = 0.00425 g = 4.25 mg
-
-
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the weighed powder. For 4.25 mg, add 1 mL of DMSO.
-
Mix: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (up to 60°C) and sonication can be used to aid dissolution if necessary.[2]
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles.
-
Store: Store the aliquots at -80°C for long-term storage.
Workflow for Preparing this compound Stock Solution
Caption: Workflow for SRI-37330 Stock Preparation.
Storage and Stability
Proper storage of this compound, both in its solid form and in solution, is critical to maintain its chemical integrity and biological activity.
Table 3: Storage Conditions and Stability
| Form | Storage Temperature | Stability Period | Source |
| Powder | -20°C | 3 years | [4][5] |
| In Solvent (e.g., DMSO) | -80°C | 6 months to 1 year | [2][4][5] |
| In Solvent (e.g., DMSO) | -20°C | 1 month | [2][5] |
Important Considerations:
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution into single-use volumes is highly recommended to prevent degradation of the compound.[2][8]
-
Protect from Moisture: this compound powder and solutions should be stored in tightly sealed containers to protect from moisture.[2][4]
-
Light Sensitivity: While not explicitly stated in the provided search results, it is good practice to protect stock solutions from direct light.
In Vivo Formulation
For animal studies, this compound is typically administered orally. A common formulation involves a suspension in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na).[5] Another option involves a multi-component solvent system.
Example In Vivo Formulation (for oral administration):
-
Prepare a concentrated stock solution in DMSO (e.g., 85 mg/mL).[5]
-
For a 1 mL final working solution, add 50 µL of the DMSO stock solution to 400 µL of PEG300 and mix until clear.
-
Add 50 µL of Tween 80 to the mixture and mix thoroughly.
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL.
-
This mixed solution should be used immediately for optimal results.[5]
Note: The suitability of any formulation for in vivo use must be determined by the researcher and may require optimization based on the specific animal model and experimental design.
Safety Precautions
Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the powder in a well-ventilated area or a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) provided by the supplier for comprehensive safety information.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. SRI-37330 HCl I CAS#: 2322245-49-6 I thioredoxin-interacting protein (TXNIP) inhibitor I InvivoChem [invivochem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound supplier | CAS 2322245-49-6| TXNIP inhibitor | AOBIOUS [aobious.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for SRI-37330 in INS-1 and TC1-6 Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
SRI-37330 is a novel small molecule inhibitor of Thioredoxin-interacting protein (TXNIP), a key regulator of pancreatic beta-cell apoptosis and function.[1][2] This document provides detailed application notes and protocols for the use of SRI-37330 in in vitro assays utilizing the rat insulinoma (INS-1) and mouse alpha-cell (TC1-6) lines. The protocols outlined herein describe methods for evaluating the effects of SRI-37330 on TXNIP expression and glucagon (B607659) secretion, providing a framework for researchers investigating novel therapeutics for diabetes.
Introduction
Diabetes is a metabolic disorder characterized by hyperglycemia resulting from defects in insulin (B600854) secretion, insulin action, or both. A critical factor in the progression of diabetes is the loss of functional pancreatic beta-cell mass.[1] Thioredoxin-interacting protein (TXNIP) has been identified as a pro-apoptotic protein that is upregulated by glucose and plays a significant role in beta-cell death.[3] SRI-37330 has emerged as a potent inhibitor of TXNIP expression, demonstrating protective effects on beta-cells and therapeutic potential in preclinical models of diabetes.[4][5][6] In addition to its effects on beta-cells, SRI-37330 has been shown to modulate glucagon secretion from pancreatic alpha-cells, a key component in glucose homeostasis.[5]
The INS-1 cell line, a rat insulinoma cell line, is a widely used model for studying beta-cell function and insulin secretion.[7] The alpha TC1-6 cell line is a valuable tool for investigating the biology of pancreatic alpha-cells and the regulation of glucagon secretion.[8] This document provides detailed protocols for utilizing these cell lines to characterize the in vitro activity of SRI-37330.
Data Summary
The following tables summarize the quantitative effects of SRI-37330 in INS-1 and TC1-6 cell lines as reported in the literature.
Table 1: Effect of SRI-37330 on TXNIP mRNA Expression in INS-1 Cells
| Cell Line | Treatment Condition | SRI-37330 Concentration | Incubation Time | Fold Change in TXNIP mRNA (vs. Control) | Reference |
| INS-1 | High Glucose (25 mM) | 10 µM | 24 hours | ~0.5 | [5] |
Table 2: Effect of SRI-37330 on Glucagon Secretion in TC1-6 Cells
| Cell Line | Treatment Condition | SRI-37330 Concentration | Incubation Time | Percent Inhibition of Glucagon Secretion (vs. Control) | Reference |
| TC1-6 | Basal | 5 µM | 1 hour | Significant reduction | [5][9] |
Signaling Pathway of SRI-37330 in Pancreatic Beta-Cells
SRI-37330 exerts its primary effect by inhibiting the expression of TXNIP. Under hyperglycemic conditions, glucose metabolism leads to the activation of Carbohydrate Response Element-Binding Protein (ChREBP), which translocates to the nucleus and binds to the E-box motif in the TXNIP promoter, driving its transcription.[3] Increased TXNIP levels lead to the inhibition of Thioredoxin (Trx), resulting in increased oxidative stress and activation of apoptotic pathways. SRI-37330 inhibits the promoter activity of TXNIP, leading to decreased TXNIP mRNA and protein levels.[4][5] This relieves the inhibition of Thioredoxin, thereby reducing oxidative stress and promoting beta-cell survival.
Caption: Signaling pathway of SRI-37330 in pancreatic beta-cells.
Experimental Protocols
Cell Culture
1.1. INS-1 Cell Culture
-
Cell Line: INS-1 (rat insulinoma)
-
Growth Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 10 mM HEPES, 1 mM sodium pyruvate, 50 µM 2-mercaptoethanol, 100 U/mL penicillin, and 100 µg/mL streptomycin.[7][10]
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach cells.
1.2. TC1-6 Cell Culture
-
Cell Line: alpha TC1-6 (mouse alpha-cell)
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with low glucose (5.5 mM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.[8]
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach cells.
Treatment with SRI-37330
Caption: General workflow for treating cells with SRI-37330.
-
Stock Solution: Prepare a 10 mM stock solution of SRI-37330 in DMSO. Store at -20°C.
-
Working Solution: Dilute the stock solution in the appropriate cell culture medium to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity. A vehicle control (medium with 0.1% DMSO) should be included in all experiments.
-
Treatment Procedure:
-
Seed cells in appropriate culture plates (e.g., 6-well plates for RNA extraction, 24-well plates for secretion assays).
-
Allow cells to adhere and grow for 24 hours.
-
Remove the growth medium and replace it with a medium containing the desired concentration of SRI-37330 or vehicle control.
-
Incubate for the time specified in the respective assay protocols.
-
Quantitative Real-Time PCR (qPCR) for TXNIP Expression in INS-1 Cells
This protocol is for determining the effect of SRI-37330 on TXNIP mRNA levels.
Materials:
-
INS-1 cells
-
SRI-37330
-
6-well tissue culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for TXNIP and a housekeeping gene (e.g., GAPDH, Beta-actin)
Procedure:
-
Seed INS-1 cells in 6-well plates at a density of 5 x 10^5 cells/well.
-
After 24 hours, treat the cells with SRI-37330 (e.g., 10 µM) or vehicle control in a high glucose medium (25 mM) for 24 hours.[5]
-
Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Perform qPCR using a qPCR master mix and primers for TXNIP and a housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in TXNIP expression.
Glucagon Secretion Assay in TC1-6 Cells
This protocol is for measuring the effect of SRI-37330 on glucagon secretion.
Materials:
-
TC1-6 cells
-
SRI-37330
-
24-well tissue culture plates
-
Krebs-Ringer Bicarbonate Buffer (KRBH)
-
Glucagon ELISA kit
Procedure:
-
Seed TC1-6 cells in 24-well plates at a density of 2 x 10^5 cells/well.
-
After 48 hours, gently wash the cells twice with KRBH buffer.
-
Pre-incubate the cells in KRBH buffer for 1 hour at 37°C.
-
Replace the buffer with fresh KRBH containing SRI-37330 (e.g., 5 µM) or vehicle control.
-
Incubate for 1 hour at 37°C.[9]
-
Collect the supernatant for glucagon measurement.
-
Lyse the cells to measure total glucagon content.
-
Measure glucagon concentration in the supernatant and cell lysates using a commercial glucagon ELISA kit.
-
Normalize secreted glucagon to total glucagon content or total protein content.
TXNIP Promoter Luciferase Reporter Assay in INS-1 Cells
This assay is used to determine if SRI-37330 inhibits the transcriptional activity of the TXNIP promoter.
Materials:
-
INS-1 cells
-
SRI-37330
-
24-well tissue culture plates
-
TXNIP promoter-luciferase reporter plasmid
-
A control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
Dual-luciferase reporter assay system
Procedure:
-
Seed INS-1 cells in 24-well plates at a density of 1 x 10^5 cells/well.
-
After 24 hours, co-transfect the cells with the TXNIP promoter-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
After 24 hours of transfection, treat the cells with SRI-37330 or vehicle control in a high glucose medium (25 mM).
-
Incubate for an additional 24 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.
Caption: Workflow for the TXNIP promoter luciferase reporter assay.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers to investigate the effects of SRI-37330 on INS-1 and TC1-6 cells. These assays are crucial for understanding the mechanism of action of this promising anti-diabetic compound and for the development of novel therapies targeting the TXNIP pathway. Adherence to these detailed protocols will ensure reproducible and reliable data, contributing to the advancement of diabetes research.
References
- 1. frontiersin.org [frontiersin.org]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. INS-1 Cell Line - Central to Diabetes Research and Beta-Cell Function [cytion.com]
- 8. digitalcommons.du.edu [digitalcommons.du.edu]
- 9. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the treatment of primary hepatocyte cultures with SRI-37330, a novel small molecule inhibitor of thioredoxin-interacting protein (TXNIP).[1][2][3][4] The protocols outlined below cover the isolation and culture of primary hepatocytes and the subsequent treatment with SRI-37330 to study its effects on hepatic glucose metabolism and steatosis.
Introduction
SRI-37330 is an orally bioavailable inhibitor of TXNIP that has demonstrated significant anti-diabetic properties.[5][6] In the context of liver biology, SRI-37330 has been shown to inhibit glucagon-induced glucose output from primary hepatocytes and to reverse hepatic steatosis in animal models of diabetes.[1][5][6][7] Notably, its mechanism of action in hepatocytes is independent of TXNIP and is instead mediated through the glucagon (B607659) receptor, leading to reduced cAMP production and downregulation of gluconeogenic genes.[5] These characteristics make SRI-37330 a valuable tool for in vitro studies of hepatic metabolism and for the development of therapeutics targeting non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the effects of SRI-37330.
Table 1: In Vitro Efficacy of SRI-37330
| Parameter | Cell Type | Concentration | Incubation Time | Result |
| TXNIP mRNA Expression (IC50) | INS-1 cells | 0.64 µM | 24 h | Inhibition of endogenous TXNIP mRNA expression.[1][3] |
| Glucagon-induced Glucose Output | Primary Hepatocytes | 0-5 µM | 24 h | Dose-dependent inhibition of glucose output.[1][8] |
Signaling Pathway of SRI-37330 in Primary Hepatocytes
The diagram below illustrates the proposed signaling pathway for SRI-37330 in inhibiting glucagon-stimulated glucose production in primary hepatocytes.
Caption: SRI-37330 inhibits glucagon signaling in hepatocytes.
Experimental Protocols
The following protocols provide a detailed methodology for the isolation, culture, and treatment of primary hepatocytes.
Protocol 1: Isolation of Primary Mouse Hepatocytes
This protocol is based on the widely used two-step collagenase perfusion technique.[9][10][11]
Materials:
-
Perfusion Buffer (e.g., Hanks' Balanced Salt Solution without Ca²⁺ and Mg²⁺)
-
Collagenase Buffer (Perfusion buffer with collagenase type IV and CaCl₂)
-
Wash Medium (e.g., Dulbecco's Modified Eagle Medium - DMEM)
-
Culture Medium (e.g., Williams' Medium E with supplements)
-
Peristaltic pump
-
Surgical tools
-
70 µm cell strainer
Procedure:
-
Anesthesia: Anesthetize the mouse according to approved institutional protocols.
-
Surgical Preparation: Secure the mouse in a supine position and sterilize the abdomen with 70% ethanol. Make a midline incision to expose the peritoneal cavity.
-
Cannulation: Carefully expose the portal vein and cannulate it with a 24-gauge catheter.
-
Perfusion - Step 1 (Wash): Begin perfusion with Perfusion Buffer at a flow rate of 5-7 ml/min for 5-10 minutes to wash out the blood. The liver should become pale.
-
Perfusion - Step 2 (Digestion): Switch to Collagenase Buffer and perfuse for 10-15 minutes, or until the liver tissue becomes soft and digested.
-
Liver Dissociation: Carefully excise the liver and transfer it to a sterile petri dish containing Wash Medium. Gently tease the liver apart using sterile forceps to release the hepatocytes.
-
Filtration: Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Cell Pelletting: Centrifuge the cell suspension at 50 x g for 5 minutes at 4°C. Discard the supernatant.
-
Washing: Gently resuspend the cell pellet in cold Wash Medium and centrifuge again at 50 x g for 5 minutes at 4°C. Repeat this wash step two more times.
-
Cell Counting and Viability: Resuspend the final pellet in Culture Medium and determine cell number and viability using a trypan blue exclusion assay.
Protocol 2: Culture of Primary Hepatocytes
Materials:
-
Collagen-coated culture plates
-
Primary Hepatocyte Culture Medium (e.g., Williams' Medium E supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, L-glutamine, and insulin)
Procedure:
-
Plating: Seed the isolated hepatocytes onto collagen-coated plates at a desired density (e.g., 0.5 - 1 x 10⁶ cells/well for a 6-well plate) in Primary Hepatocyte Culture Medium.
-
Attachment: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 4-6 hours to allow the hepatocytes to attach.
-
Medium Change: After cell attachment, carefully aspirate the medium to remove unattached and dead cells, and replace it with fresh, pre-warmed Culture Medium.
-
Maintenance: Maintain the cells in culture, changing the medium every 24 hours. Hepatocytes are typically used for experiments within 24-72 hours of plating.
Protocol 3: Treatment of Primary Hepatocytes with SRI-37330
Materials:
-
SRI-37330 stock solution (dissolved in a suitable solvent like DMSO)
-
Cultured primary hepatocytes (from Protocol 2)
-
Glucagon solution
-
Assay-specific reagents (e.g., for glucose output or cAMP measurement)
Procedure:
-
Pre-treatment (Optional): After the hepatocytes have been in culture for at least 24 hours, you may want to serum-starve the cells for a few hours prior to treatment, depending on the specific experimental goals.
-
SRI-37330 Treatment: Prepare working concentrations of SRI-37330 by diluting the stock solution in culture medium. A typical concentration range to test is 0.1 µM to 5 µM.[1][8]
-
Incubation: Remove the old medium from the cultured hepatocytes and add the medium containing the desired concentration of SRI-37330. Include a vehicle control (medium with the same concentration of DMSO without SRI-37330). Incubate for the desired period, for example, 24 hours.[1]
-
Glucagon Stimulation (for functional assays): Following the incubation with SRI-37330, stimulate the cells with glucagon (e.g., 100 nM) for a defined period (e.g., 30 minutes for cAMP measurement or several hours for glucose output assays).
-
Endpoint Analysis: After stimulation, collect the culture supernatant and/or lyse the cells to perform the desired downstream analyses, such as:
-
Glucose Output Assay: Measure the glucose concentration in the culture supernatant.
-
cAMP Assay: Measure intracellular cAMP levels.
-
Gene Expression Analysis (RT-qPCR): Analyze the expression of gluconeogenic genes like Pck1 and G6pc.
-
Lipid Accumulation Analysis (Oil Red O Staining): To assess the effect on steatosis, hepatocytes can be cultured with lipogenic media in the presence or absence of SRI-37330, followed by staining with Oil Red O to visualize lipid droplets.
-
Experimental Workflow
The following diagram outlines the general workflow for studying the effects of SRI-37330 on primary hepatocytes.
Caption: Workflow for SRI-37330 treatment of hepatocytes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Protocol for Primary Mouse Hepatocyte Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
SRI-37330 Hydrochloride: Application Notes and Protocols for Type 2 Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRI-37330 hydrochloride is a potent and orally bioavailable small molecule inhibitor of Thioredoxin-Interacting Protein (TXNIP).[1][2][3][4] In preclinical studies, SRI-37330 has demonstrated significant anti-diabetic properties in models of both type 1 and type 2 diabetes.[5][6][7] Its mechanism of action involves the suppression of TXNIP expression, leading to reduced glucagon (B607659) secretion, decreased hepatic glucose production, and reversal of hepatic steatosis.[1][2][5][7] These attributes make SRI-37330 a valuable research tool for investigating the pathophysiology of type 2 diabetes and exploring novel therapeutic strategies.
This document provides detailed application notes and experimental protocols for the use of this compound in preclinical models of type 2 diabetes.
Mechanism of Action
SRI-37330 acts as a transcriptional inhibitor of TXNIP, a protein upregulated by glucose that plays a critical role in pancreatic beta-cell apoptosis and dysfunction.[8][9] By inhibiting TXNIP, SRI-37330 initiates a cascade of beneficial metabolic effects:
-
Inhibition of Glucagon Secretion: SRI-37330 has been shown to lower serum glucagon levels.[5][6][8]
-
Reduced Hepatic Glucose Production: The compound decreases basal hepatic glucose output.[5][7][8]
-
Reversal of Hepatic Steatosis: SRI-37330 has demonstrated the ability to reverse fatty liver in diabetic mouse models.[5][7][10]
These effects collectively contribute to the normalization of blood glucose levels and improved glucose homeostasis.[6]
Data Presentation
Table 1: In Vitro Efficacy of SRI-37330
| Parameter | Cell Line | IC50 | Reference |
| TXNIP Expression Inhibition | INS-1 | 0.64 µM | [1] |
Table 2: Efficacy of SRI-37330 in db/db Mouse Model of Type 2 Diabetes
| Parameter | Treatment Group | Result | Significance | Reference |
| Non-fasting Blood Glucose | SRI-37330 (100 mg/kg/day) | Significant decrease | p < 0.0001 | [5] |
| Fasting Blood Glucose | SRI-37330 (100 mg/kg/day) | Significant decrease | p < 0.0001 | [5] |
| Body Weight | SRI-37330 (100 mg/kg/day) | No significant change | N.S. | [5] |
| Serum Glucagon | SRI-37330 (100 mg/kg/day) | Significantly lower | - | [5] |
| Hepatic Glucose Production | SRI-37330 (100 mg/kg/day) | Significantly downregulated | - | [5] |
N.S. = Not Significant
Table 3: Comparative Efficacy of SRI-37330 in STZ-Induced Diabetes Model
| Parameter | SRI-37330 | Metformin (B114582) | Empagliflozin (B1684318) | Control (STZ only) | Reference |
| Non-Fasting Blood Glucose (Day 18) | Lower than all groups | Higher than SRI-37330 | Higher than SRI-37330 | Highest | [5] |
| Serum Triglycerides | Significantly lower | Higher than SRI-37330 | Higher than SRI-37330 | Highest | [5] |
| Urine Glucose | >10-fold lower | - | High | High | [5] |
Experimental Protocols
Preparation of this compound for Oral Administration
For administration in drinking water, dissolve this compound in the drinking water to achieve the desired daily dosage (e.g., 100 mg/kg/day), taking into account the average daily water consumption of the mice.[1][5]
For oral gavage, a formulation can be prepared by dissolving this compound in a suitable vehicle. One suggested formulation involves dissolving the compound in a mixture of DMSO, PEG300, Tween80, and saline.[3] For example, to prepare a 1 mL working solution, 50 µL of an 85 mg/mL DMSO stock solution can be mixed with 400 µL of PEG300, followed by the addition of 50 µL of Tween80 and 500 µL of ddH2O.[3] The solution should be freshly prepared and mixed thoroughly before each use.[3]
db/db Mouse Model of Type 2 Diabetes Protocol
-
Animal Model: Male 8-week-old BKS(D)-Leprdb/J (db/db) mice are a commonly used model of obesity-induced type 2 diabetes.[5]
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
-
Treatment: Administer this compound at a dose of 100 mg/kg/day in the drinking water.[5] A control group should receive regular drinking water.
-
Monitoring:
-
Monitor body weight and food/water intake regularly.
-
Measure non-fasting blood glucose levels from the tail vein at regular intervals (e.g., daily or every few days).
-
Perform an Intraperitoneal Glucose Tolerance Test (IPGTT) and an Insulin (B600854) Tolerance Test (ITT) at the end of the study period.
-
-
Endpoint Analysis: At the end of the study, collect blood for measurement of fasting blood glucose, insulin, and glucagon levels. Tissues such as the liver and pancreas can be collected for histological analysis and gene expression studies.
Streptozotocin (B1681764) (STZ)-Induced Diabetes Protocol (Model for Type 1 Diabetes, but used for comparative studies)
-
Animal Model: C57BL/6J mice are commonly used.
-
Induction of Diabetes: Administer multiple low doses of streptozotocin (STZ), for example, 40-50 mg/kg body weight, intraperitoneally for five consecutive days.[11] STZ should be freshly dissolved in cold citrate (B86180) buffer (pH 4.5).[11]
-
Confirmation of Diabetes: Monitor blood glucose levels. Mice with non-fasting blood glucose levels ≥ 15 mM are considered diabetic and can be included in the study.[2]
-
Treatment: Randomize diabetic mice into treatment groups:
-
Monitoring and Endpoint Analysis: Follow the monitoring and endpoint analysis steps as described for the db/db model.
Intraperitoneal Glucose Tolerance Test (IPGTT) Protocol
-
Fasting: Fast mice for 6 hours with free access to water.[13][14]
-
Baseline Glucose: Measure baseline blood glucose (t=0) from the tail vein.
-
Glucose Administration: Inject a 20% glucose solution intraperitoneally at a dose of 2 g/kg body weight.[13]
-
Blood Glucose Measurement: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.[14]
Insulin Tolerance Test (ITT) Protocol
-
Fasting: Fast mice for 4-6 hours.
-
Baseline Glucose: Measure baseline blood glucose (t=0).
-
Insulin Administration: Inject human insulin intraperitoneally at a dose of 0.75 U/kg body weight.
-
Blood Glucose Measurement: Measure blood glucose levels at 15, 30, 45, and 60 minutes post-injection.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ndineuroscience.com [ndineuroscience.com]
- 3. selleckchem.com [selleckchem.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 7. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research & Innovation | UAB News [uab.edu]
- 9. This compound | TargetMol [targetmol.com]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
- 12. Therapy of empagliflozin plus metformin on T2DM mice shows no higher amelioration for glucose and lipid metabolism than empagliflozin monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for in vivo assessment of glucose metabolism in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SRI-37330 in Streptozotocin-Induced Diabetes Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
SRI-37330 is an orally bioavailable, non-toxic small molecule inhibitor of Thioredoxin-Interacting Protein (TXNIP).[1][2] In preclinical studies, SRI-37330 has demonstrated potent anti-diabetic properties in models of both type 1 and type 2 diabetes.[1] It effectively rescues mice from diabetes induced by streptozotocin (B1681764) (STZ) or obesity.[1] The streptozotocin (STZ)-induced diabetes model is a widely used and established method for studying type 1 diabetes in rodents.[3][4] STZ is a compound that is selectively toxic to pancreatic β-cells, leading to their destruction and resulting in insulin (B600854) deficiency and hyperglycemia.[3][5] These application notes provide a comprehensive overview of SRI-37330's mechanism of action and detailed protocols for its use in STZ-induced diabetic mouse models.
Mechanism of Action
SRI-37330 exhibits a unique, dual mechanism of action that addresses key pathological features of diabetes.[6][7] Unlike many existing diabetes therapies, its primary effects are not centered on enhancing insulin sensitivity.[6]
-
Inhibition of TXNIP: Hyperglycemia leads to the upregulation of TXNIP in pancreatic islets.[2][8] Elevated TXNIP is detrimental, promoting β-cell apoptosis and dysfunction.[2][7] SRI-37330 inhibits TXNIP expression at the transcriptional level, which is believed to protect β-cells from glucotoxicity-induced cell death.[7][9]
-
Modulation of Glucagon (B607659) and Hepatic Glucose Production: SRI-37330 has been shown to decrease serum glucagon levels by inhibiting its secretion from pancreatic α-cells.[6][8] It also inhibits glucagon's function at the liver.[1] This dual effect on the glucagon pathway leads to a significant reduction in basal hepatic glucose production, a major contributor to hyperglycemia in diabetes.[1][6][7]
This combined action of preserving β-cells and suppressing glucose production makes SRI-37330 a promising therapeutic candidate.[7]
Data Presentation
The following tables summarize the quantitative data from preclinical studies involving SRI-37330.
Table 1: In Vitro Efficacy of SRI-37330
| Cell Line | Parameter | IC₅₀ | Reference |
| INS-1 (Rat Insulinoma) | TXNIP mRNA Expression | 0.64 µM | [6] |
Table 2: In Vivo Effects of SRI-37330 in STZ-Induced Diabetic Mice
| Parameter | Control (STZ only) | SRI-37330 (STZ + treatment) | Notes | Reference |
| Treatment Regimen | Vehicle | 100 mg/kg/day in drinking water | Treatment started after 5-day STZ regimen. | [6] |
| Non-Fasting Blood Glucose | Remained elevated (>350 mg/dL) | Maintained normal levels | Significantly lower than untreated mice. | [6] |
| Fasting Blood Glucose | Elevated | Lower than untreated mice | - | [6] |
| Fasting Serum Insulin | Reduced | Higher than untreated mice | - | [6] |
| Fasting Serum Glucagon | Elevated | 3.6-fold lower than untreated mice | A primary mechanism of action. | [6] |
| Serum Triglycerides | Elevated | Significantly lower than untreated mice | - | [6] |
| Body Weight | Reduced | Maintained higher body weight | - | [6] |
Note: SRI-37330 has also been shown to provide better glycemic control in the STZ model compared to metformin (B114582) and empagliflozin.[6]
Experimental Protocols
Protocol 1: Induction of Diabetes with Streptozotocin (Multiple Low-Dose Method)
This protocol is designed to induce a form of diabetes that mimics Type 1 by causing progressive β-cell destruction.[10]
Materials:
-
Streptozotocin (STZ) (Sigma-Aldrich S0130 or equivalent)
-
0.1 M Sodium Citrate (B86180) Buffer, pH 4.5 (prepare fresh)
-
Male C57BL/6J mice, 8-10 weeks old[10]
-
Insulin syringes (28-30 gauge)
-
Glucometer and test strips
-
Scale for weighing mice
Procedure:
-
Acclimatization: House mice in a controlled environment for at least one week before the experiment. Provide ad libitum access to standard chow and water.[10]
-
Fasting: Fast the mice for 4-6 hours prior to each STZ injection.[11]
-
STZ Preparation: Warning: STZ is hazardous. Handle with appropriate personal protective equipment (PPE) in a chemical fume hood. Immediately before use, dissolve STZ in cold 0.1 M sodium citrate buffer (pH 4.5) to a final concentration of 4-5 mg/mL. STZ is unstable in solution and should be used within 15-20 minutes of preparation.[11]
-
Injection: Administer STZ via intraperitoneal (IP) injection at a dose of 40-55 mg/kg body weight.[10][12][13] Repeat the injection once daily for 5 consecutive days.[10]
-
Control Group: Inject a control group of mice with an equivalent volume of sodium citrate buffer only.
-
Post-Injection Care: After each injection, return mice to their cages with free access to food and water. To prevent potential hypoglycemia immediately following injection, the drinking water can be supplemented with 10% sucrose (B13894) for the first 24 hours.[11]
-
Confirmation of Diabetes: Monitor non-fasting blood glucose levels from tail vein blood starting 7-10 days after the final STZ injection. Mice are generally considered diabetic when non-fasting blood glucose levels are consistently ≥ 250-300 mg/dL.[14][15]
Protocol 2: Administration of SRI-37330
SRI-37330 can be administered in a preventative or a rescue/therapeutic paradigm.
Materials:
-
SRI-37330
-
Drinking water or appropriate vehicle for oral gavage
Regimens:
-
A) Preventative Regimen:
-
Induce diabetes as described in Protocol 1.
-
Immediately following the 5-day STZ injection course, begin treatment.
-
Administer SRI-37330 at a dose of 100 mg/kg/day by adding it to the drinking water.[6] Ensure fresh medicated water is provided regularly.
-
Continue treatment for the duration of the study (e.g., 18-26 days).[6]
-
-
B) Rescue/Therapeutic Regimen:
-
Induce diabetes as described in Protocol 1.
-
Wait until mice are overtly diabetic (e.g., 15 days post-STZ induction) with confirmed hyperglycemia.[6]
-
Begin administration of SRI-37330 (100 mg/kg/day in drinking water or via twice-daily oral gavage).[6]
-
Continue treatment and monitor for reversal of hyperglycemia.
-
Protocol 3: Assessment of Glycemic Control
A) Blood Glucose Monitoring:
-
Measure non-fasting blood glucose 2-3 times per week from tail vein blood using a standard glucometer.
-
Fasting blood glucose can be measured at specific endpoints after a 4-6 hour fast.
B) Intraperitoneal Glucose Tolerance Test (IPGTT):
-
Fast mice for 6 hours.
-
Record baseline blood glucose (t=0).
-
Administer an IP injection of D-glucose solution (1.5 - 2.0 g/kg body weight).
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
Plot blood glucose concentration over time and calculate the area under the curve (AUC) for analysis.
C) Insulin Tolerance Test (ITT):
-
Fast mice for 4 hours.
-
Record baseline blood glucose (t=0).
-
Administer an IP injection of human insulin (0.75 U/kg body weight).
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
-
Data is typically presented as a percentage of the initial baseline glucose level.
Summary
SRI-37330 is a novel TXNIP inhibitor with a distinct anti-diabetic mechanism that involves the suppression of glucagon signaling and hepatic glucose output.[6][7] It has demonstrated robust efficacy in preventing and reversing hyperglycemia in the STZ-induced mouse model of type 1 diabetes.[6] The protocols outlined here provide a framework for researchers to investigate the effects of SRI-37330 and similar compounds in a preclinical setting. Its oral bioavailability and favorable safety profile in animal models suggest its potential as a future therapeutic for diabetes.[1][6]
References
- 1. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
- 5. mdpi.com [mdpi.com]
- 6. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 8. TXNIP/TBP-2: A Master Regulator for Glucose Homeostasis [mdpi.com]
- 9. TXNIP inhibition in the treatment of type 2 diabetes mellitus: design, synthesis, and biological evaluation of quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dose-dependent progression of multiple low dose streptozotocin-induced diabetes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diacomp.org [diacomp.org]
- 12. researchgate.net [researchgate.net]
- 13. Dose-dependent progression of multiple low-dose streptozotocin-induced diabetes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Streptozotocin-Induced Diabetic Nude Mouse Model: Differences between Animals from Different Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Measuring the In Vitro Efficacy of SRI-37330: A Guide to TXNIP Inhibition
Application Notes and Protocols for Researchers
SRI-37330 has emerged as a potent and orally bioavailable small molecule inhibitor of Thioredoxin-Interacting Protein (TXNIP), a key regulator in metabolic and inflammatory signaling. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to measure the in vitro inhibition of TXNIP by SRI-37330. Detailed protocols for key experiments are provided, along with data presentation standards and visualizations of relevant biological pathways and experimental workflows.
Introduction to SRI-37330 and TXNIP
Thioredoxin-interacting protein (TXNIP) is a critical regulator of cellular stress, playing a significant role in pancreatic beta-cell apoptosis, inflammation, and glucose metabolism.[1][2] Elevated glucose levels lead to increased TXNIP expression, which in turn inhibits the antioxidant function of thioredoxin (TRX), leading to oxidative stress.[2][3] Furthermore, TXNIP is a key activator of the NLRP3 inflammasome, a multiprotein complex that triggers the release of pro-inflammatory cytokines IL-1β and IL-18.[3][4][5][6]
SRI-37330 is a novel substituted quinazoline (B50416) sulfonamide that has been identified as a potent inhibitor of TXNIP.[3][7] It acts at the transcriptional level, inhibiting the activity of the human TXNIP promoter and consequently reducing both TXNIP mRNA and protein expression.[7][8][9][10][11] This inhibitory action has shown significant anti-diabetic effects in preclinical models, including reduced glucagon (B607659) secretion, decreased hepatic glucose production, and reversal of hepatic steatosis.[7][8][10]
Quantitative Data Summary
The following table summarizes the key quantitative data for the in vitro inhibition of TXNIP by SRI-37330.
| Parameter | Cell Line | Value | Reference |
| IC50 for TXNIP mRNA expression | INS-1 (rat insulinoma) | 0.64 µM | [8][12] |
| Inhibition of human TXNIP promoter activity | INS-1 cells (1 µM SRI-37330 for 24h) | ~70% inhibition | [7][11] |
| Reduction in TXNIP mRNA levels | INS-1 cells (1 µM SRI-37330 for 24h) | Significant reduction | [8][10] |
| Reduction in TXNIP protein levels | INS-1 cells (1 µM SRI-37330 for 24h) | Significant reduction | [8][9] |
| Inhibition of Polymerase II binding to TXNIP promoter | INS-1 cells (5 µM SRI-37330 for 24h) | Significant inhibition | [8][10] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental procedures described, the following diagrams are provided.
Caption: TXNIP signaling pathway and the inhibitory action of SRI-37330.
Caption: General experimental workflow for measuring SRI-37330 activity.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Protocol 1: Measuring TXNIP mRNA Expression by Quantitative Real-Time PCR (qPCR)
Objective: To quantify the effect of SRI-37330 on TXNIP mRNA levels in cultured cells.
Materials:
-
Cell line (e.g., INS-1 rat insulinoma cells) or primary islets
-
Cell culture medium (e.g., RPMI-1640 with appropriate supplements)
-
High glucose medium (e.g., 25 mM glucose)
-
SRI-37330 (dissolved in DMSO)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
Primers for TXNIP and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of harvest.
-
TXNIP Induction: The following day, replace the medium with high glucose medium (25 mM glucose) to induce TXNIP expression and incubate for 24 hours.
-
SRI-37330 Treatment: Treat cells with varying concentrations of SRI-37330 (e.g., 0.1, 0.5, 1, 5, 10 µM) or a vehicle control (DMSO) for 24 hours.
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions. Quantify RNA concentration and assess purity (A260/A280 ratio).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers for TXNIP and a reference gene. A typical reaction setup is as follows:
-
cDNA template: 2 µl
-
Forward Primer (10 µM): 0.5 µl
-
Reverse Primer (10 µM): 0.5 µl
-
SYBR Green Master Mix: 10 µl
-
Nuclease-free water: 7 µl
-
-
Data Analysis: Calculate the relative expression of TXNIP mRNA using the ΔΔCt method, normalized to the reference gene.
Protocol 2: Measuring TXNIP Protein Expression by Western Blot
Objective: To determine the effect of SRI-37330 on TXNIP protein levels.
Materials:
-
Cells treated as described in Protocol 1
-
RIPA Lysis and Extraction Buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against TXNIP
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and load onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-TXNIP antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize the TXNIP signal to the loading control.
Protocol 3: Measuring TXNIP Promoter Activity using a Luciferase Reporter Assay
Objective: To assess the direct inhibitory effect of SRI-37330 on the transcriptional activity of the TXNIP promoter.
Materials:
-
Cell line (e.g., INS-1)
-
Luciferase reporter plasmid containing the human TXNIP promoter upstream of the luciferase gene
-
A control plasmid expressing Renilla luciferase for normalization
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Dual-Luciferase Reporter Assay System (e.g., Promega)
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells in a 24-well plate with the TXNIP promoter-luciferase plasmid and the Renilla control plasmid.
-
Induction and Treatment: After 24 hours, replace the medium with high glucose medium (25 mM) and treat with SRI-37330 or vehicle control for another 24 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided in the assay kit.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as a percentage of the activity in the vehicle-treated control.
Protocol 4: Measuring Downstream NLRP3 Inflammasome Activation via IL-1β ELISA
Objective: To measure the effect of SRI-37330 on the secretion of the pro-inflammatory cytokine IL-1β, a downstream effector of the TXNIP-NLRP3 pathway.
Materials:
-
Cells treated as described in Protocol 1 (priming with LPS may be required for some cell types to induce pro-IL-1β expression)
-
Cell culture supernatant
-
ELISA kit for IL-1β (species-specific)
Procedure:
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant.
-
ELISA: Perform the ELISA for IL-1β according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve using the provided standards. Determine the concentration of IL-1β in the samples by interpolating from the standard curve. Normalize the results to the total protein content of the cells in the corresponding well if desired.
Conclusion
The protocols and information provided in these application notes offer a robust framework for the in vitro characterization of SRI-37330 as a TXNIP inhibitor. By employing these standardized methods, researchers can reliably quantify the inhibitory effects of SRI-37330 on TXNIP expression and its downstream signaling pathways. This will facilitate further investigation into the therapeutic potential of TXNIP inhibition for diabetes and other inflammatory diseases.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. Thioredoxin-Interacting Protein (TXNIP) in Gestational Diabetes Mellitus | MDPI [mdpi.com]
- 3. TXNIP inhibition in the treatment of type 2 diabetes mellitus: design, synthesis, and biological evaluation of quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting NLRP3 Inflammasome in the Treatment Of Diabetes and Diabetic Complications: Role of Natural Compounds from Herbal Medicine [aginganddisease.org]
- 5. mdpi.com [mdpi.com]
- 6. Activation of the TXNIP/NLRP3 inflammasome pathway contributes to inflammation in diabetic retinopathy: a novel inhibitory effect of minocycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 10. medchemexpress.com [medchemexpress.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Oral Gavage of SRI-37330 Hydrochloride in Rodents
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for the preparation and oral gavage administration of SRI-37330 hydrochloride to rodent models. This compound is an orally bioavailable inhibitor of thioredoxin-interacting protein (TXNIP) that has demonstrated significant anti-diabetic properties in preclinical studies.[1][2][3][4][5][6][7] It effectively reduces glucagon (B607659) secretion, decreases hepatic glucose production, and reverses hepatic steatosis, making it a promising therapeutic candidate for type 1 and type 2 diabetes.[1][3][4][5][7] This document offers detailed methodologies for vehicle preparation, dose calculations, and the oral gavage procedure, alongside a summary of reported dosage regimens and the compound's mechanism of action.
Mechanism of Action and Signaling Pathway
This compound functions as a potent inhibitor of TXNIP.[1][2][4] TXNIP is a key regulator of cellular oxidative stress and is implicated in the pathophysiology of diabetes.[5] By inhibiting TXNIP expression, SRI-37330 modulates downstream signaling pathways, leading to a reduction in glucagon secretion from pancreatic alpha cells and a decrease in hepatic glucose output.[1][3][8] The compound has been shown to inhibit the human TXNIP promoter activity in INS-1 cells.[1][3] This targeted action helps to restore glucose homeostasis.[3]
Caption: Mechanism of this compound action.
Quantitative Data Summary
The following tables summarize the key quantitative information for the use of this compound in rodent studies.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₂₀ClF₃N₄O₂S |
| Molecular Weight | 424.87 g/mol |
| Appearance | White to light yellow solid |
| CAS Number | 2322245-49-6 |
Table 2: Reported In Vivo Dosage and Administration in Mice
| Parameter | Details | Reference |
| Animal Model | Male C57BL/6J mice, db/db mice | [3] |
| Dosage | 100 mg/kg/day | [1][3][4] |
| Administration Route | Oral (in drinking water) | [1][3][4] |
| Duration | 3 weeks | [1][4] |
| Reported Effects | Reversal of diabetes and hepatic steatosis | [1][4] |
Experimental Protocol: Oral Gavage of this compound
This protocol details the preparation and administration of this compound via oral gavage, a precise method for delivering a specific dose.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), fresh
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile deionized water (ddH₂O) or saline
-
Appropriate size gavage needles (e.g., 20-gauge, 1.5-inch curved for mice)
-
Sterile syringes
-
Vortex mixer
-
Analytical balance
-
Rodent scale
Vehicle Formulation:
A commonly used vehicle for oral administration of hydrophobic compounds in rodents is a mixture of DMSO, PEG300, Tween 80, and water/saline.
Table 3: Vehicle Formulation for Oral Gavage
| Component | Percentage of Final Volume |
| DMSO | 5% |
| PEG300 | 40% |
| Tween 80 | 5% |
| ddH₂O or Saline | 50% |
Preparation of this compound Formulation (Example for a 10 mg/mL solution):
-
Dissolve SRI-37330 HCl in DMSO: Weigh the required amount of this compound. Dissolve it in DMSO to create a stock solution. Ensure complete dissolution. For example, to prepare a 10 mg/mL final solution, you can make a 200 mg/mL stock in DMSO.
-
Add PEG300: To the DMSO stock solution, add PEG300. Mix thoroughly until the solution is clear.
-
Add Tween 80: Add Tween 80 to the mixture and mix again until a homogenous and clear solution is achieved.
-
Add ddH₂O or Saline: Finally, add ddH₂O or saline to reach the final desired volume and concentration. Mix thoroughly.
-
Use Immediately: It is recommended to use the freshly prepared formulation immediately for optimal results.[2]
Dose Calculation:
-
Weigh the animal: Use a calibrated scale to get the precise body weight of the rodent in kilograms (kg).
-
Calculate the required dose:
-
Dose (mg) = Animal Weight (kg) × Desired Dosage (mg/kg)
-
-
Calculate the volume to administer:
-
Volume (mL) = Dose (mg) / Concentration of Formulation (mg/mL)
-
Note: For mice, a typical oral gavage volume is 5-10 mL/kg.
-
Oral Gavage Procedure:
The following workflow outlines the steps for safe and effective oral gavage in rodents.
Caption: Step-by-step oral gavage workflow.
-
Animal Restraint: Properly restrain the rodent to prevent movement and injury. For mice, this can be done by scruffing the neck and back to immobilize the head and body.
-
Needle Insertion: Gently insert the gavage needle into the mouth, aiming towards the esophagus. The animal will often swallow as the needle is advanced. Ensure the needle does not enter the trachea.
-
Formulation Delivery: Once the needle is correctly positioned in the esophagus, slowly administer the calculated volume of the this compound formulation.
-
Needle Withdrawal: After administration, smoothly and gently withdraw the gavage needle.
-
Post-Procedure Monitoring: Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.
Safety Precautions:
-
Ensure proper training in oral gavage techniques to minimize stress and risk of injury to the animal.
-
Use appropriate personal protective equipment (PPE) when handling this compound and vehicle components.
-
All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
By following these detailed application notes and protocols, researchers can effectively and safely administer this compound to rodent models for preclinical studies in diabetes and related metabolic disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. Research & Innovation | UAB News [uab.edu]
- 8. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
Troubleshooting & Optimization
SRI-37330 hydrochloride stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of SRI-37330 hydrochloride. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is an orally bioavailable small molecule that functions as an inhibitor of Thioredoxin-Interacting Protein (TXNIP).[1] By inhibiting TXNIP, SRI-37330 has been shown to regulate glucagon (B607659) secretion and action, leading to reduced hepatic glucose production and a reversal of hepatic steatosis.[1][2][3][4] Its anti-diabetic properties make it a compound of interest for type 2 diabetes research.[1]
2. What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound. Recommendations vary for the powdered form and solutions. For detailed information, please refer to the storage conditions table in the "Stability and Storage" section.
3. How should I prepare stock solutions of this compound?
This compound has varying solubility in different solvents. For in vitro studies, it is soluble in water (H2O) and Dimethyl Sulfoxide (DMSO). For in vivo applications, specific formulation protocols are recommended. Detailed instructions for preparing stock and working solutions are provided in the "Experimental Protocols" section.
4. Can I reuse a stock solution that has undergone freeze-thaw cycles?
It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. This practice minimizes degradation and ensures the consistency of experimental results.
5. Is this compound toxic to cells or animals?
Studies have shown that SRI-37330 is well-tolerated in mice and does not exhibit significant toxicity at effective doses.[5] However, as with any experimental compound, it is essential to perform dose-response studies to determine the optimal non-toxic concentration for your specific cell line or animal model.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Difficulty dissolving the compound | - Incorrect solvent being used.- Insufficient mixing or sonication.- The compound may have precipitated out of solution. | - Confirm the recommended solvent and concentration from the "Solubility Data" table.- Use ultrasonication or gentle warming to aid dissolution, as recommended for certain solvents.- If precipitation is observed in a stock solution, try to redissolve using the original method. If this fails, prepare a fresh stock solution. For aqueous solutions, sterile filtration after dilution is recommended. |
| Inconsistent experimental results | - Degradation of the compound due to improper storage or handling.- Repeated freeze-thaw cycles of stock solutions.- Inaccurate pipetting or dilution. | - Ensure the compound is stored according to the recommended conditions outlined in the "Stability and Storage" section.- Prepare fresh working solutions for each experiment from a properly stored, single-use aliquot of the stock solution.- Calibrate pipettes regularly and double-check all calculations for dilutions. |
| No observable effect in my experiment | - The concentration of this compound is too low.- The incubation time is insufficient.- The experimental model (cell line, animal strain) is not responsive.- The compound has degraded. | - Perform a dose-response experiment to determine the optimal concentration for your system. Published effective concentrations for in vitro studies are often in the low micromolar range.- Optimize the treatment duration. Effects on gene expression may be observed after several hours, while metabolic effects may require longer incubation.- Verify that your experimental model expresses TXNIP and the relevant signaling pathways.- Use a fresh, properly stored stock solution to rule out compound degradation. |
| Unexpected off-target effects | - The concentration of this compound is too high.- The compound may have other biological activities at high concentrations. | - Lower the concentration of this compound to the lowest effective dose determined from your dose-response studies.- Include appropriate positive and negative controls in your experiments to help differentiate between on-target and off-target effects. |
Stability and Storage
Proper storage of this compound is critical for maintaining its chemical integrity and biological activity.
Powder Form
| Storage Temperature | Duration | Conditions |
| -20°C | Up to 3 years | Sealed, away from moisture |
| 4°C | Up to 2 years | Sealed, away from moisture |
In Solvent
| Storage Temperature | Duration | Solvent | Conditions |
| -80°C | Up to 1 year | DMSO | Aliquoted, sealed, away from moisture |
| -20°C | Up to 1 month | DMSO | Aliquoted, sealed, away from moisture |
Solubility Data
| Solvent | Solubility | Molar Concentration | Notes |
| Water (H₂O) | ~100 mg/mL | ~235.37 mM | May require ultrasonication to fully dissolve. |
| DMSO | ~62.5 - 85 mg/mL | ~147.10 - 200.06 mM | May require ultrasonication and gentle warming (up to 60°C). |
| Ethanol | ~21 mg/mL | Not specified |
Experimental Protocols
In Vitro Stock Solution Preparation (10 mM in DMSO)
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the powder. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 424.87 g/mol ), add 235.37 µL of DMSO.
-
Mixing: Vortex and/or sonicate the solution until the compound is completely dissolved. Gentle warming can be applied if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
In Vitro Cell Treatment (Example: Inhibition of TXNIP Expression)
-
Cell Culture: Plate cells (e.g., INS-1) at the desired density and allow them to adhere overnight.
-
Preparation of Working Solution: Dilute the 10 mM DMSO stock solution with cell culture medium to the desired final concentrations (e.g., 0.1, 1, 5, 10 µM). Ensure the final DMSO concentration is consistent across all treatments and does not exceed a level that is toxic to the cells (typically <0.1%).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours).
-
Analysis: Following incubation, cells can be harvested for analysis of TXNIP mRNA or protein levels via qPCR or Western blotting, respectively.
In Vivo Formulation and Administration (Oral Gavage)
This is an example protocol and may require optimization for your specific animal model.
-
Vehicle Preparation: A common vehicle for oral administration consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Formulation:
-
Dissolve the required amount of this compound in DMSO first.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix until the solution is clear.
-
Finally, add saline to reach the final volume and mix well.
-
-
Administration: Administer the formulation to animals via oral gavage at the desired dosage (e.g., 100 mg/kg). It is recommended to prepare this formulation fresh before each use.
Signaling Pathways and Workflows
SRI-37330 Mechanism of Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fiercebiotech.com [fiercebiotech.com]
Common issues with SRI-37330 hydrochloride solubility
Welcome to the technical support center for SRI-37330 hydrochloride. This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally bioavailable small molecule inhibitor of thioredoxin-interacting protein (TXNIP).[1][2][3] TXNIP is a key regulator of cellular oxidative stress and glucose metabolism.[3] By inhibiting TXNIP, SRI-37330 has been shown to inhibit glucagon (B607659) secretion and function, reduce hepatic glucose production, and reverse hepatic steatosis in preclinical models.[1][4][5][6] Its primary application in research is for the study of type 2 diabetes and other metabolic diseases.[1][7]
Q2: I'm having trouble dissolving this compound in water. The datasheet says it's soluble, but another source says it's insoluble. Which is correct?
A2: This is a common point of confusion. The solubility of this compound in water can be variable. Some suppliers report a high solubility of up to 100 mg/mL, though this may require sonication to achieve.[1][8] Conversely, other vendors list it as insoluble in water.[9] This discrepancy may arise from differences in the material's crystalline form, purity, or the experimental conditions used to determine solubility. For in vivo studies, the compound has been successfully administered to mice in drinking water, suggesting sufficient solubility for such applications at the required concentration.[1][5] For high-concentration stock solutions, DMSO is the recommended solvent.
Q3: My this compound is not fully dissolving in DMSO. What can I do?
A3: Achieving the maximum reported solubility in DMSO (ranging from 62.5 mg/mL to 85 mg/mL) can be challenging.[1][8][9] If you observe incomplete dissolution, please follow these troubleshooting steps:
-
Use Fresh, Anhydrous DMSO: DMSO is hygroscopic (absorbs moisture from the air). Water absorbed into the DMSO can significantly reduce the solubility of this compound.[1][9] Always use freshly opened or properly stored anhydrous DMSO.
-
Apply Sonication: Place the vial in an ultrasonic bath. This provides energy to break up solid particles and facilitate dissolution.[1]
-
Gentle Warming: Gently warm the solution to 60°C.[1] This can increase the solubility. Avoid aggressive or prolonged heating to prevent compound degradation.
-
Vortexing: Ensure the solution is mixed thoroughly by vortexing.
Q4: I prepared a high-concentration stock solution in DMSO. When I dilute it into my aqueous cell culture medium, a precipitate forms. How can I prevent this?
A4: This phenomenon, known as precipitation upon dilution, is common for compounds with low aqueous solubility. The DMSO stock solution keeps the compound soluble, but when introduced into a predominantly aqueous environment, it can crash out. To avoid this:
-
Lower the Final Concentration: Ensure the final concentration in your medium is well below the aqueous solubility limit.
-
Increase Final DMSO Concentration: Maintain a low percentage of DMSO in your final working solution (typically ≤0.5%) to aid solubility, but be mindful of solvent toxicity in your specific cell line.
-
Serial Dilutions: Perform serial dilutions. For example, first, dilute the DMSO stock into a small volume of medium, vortex well, and then add this intermediate dilution to the final volume.
-
Use a Surfactant: For certain applications, a biocompatible surfactant like Tween-80 can be included in the formulation to improve solubility, particularly for in vivo preparations.[10]
Troubleshooting Guide: Solubility Issues
This guide provides a logical workflow for addressing common solubility problems with this compound.
Caption: Troubleshooting workflow for SRI-37330 HCl solubility.
Quantitative Solubility Data
The reported solubility of this compound varies between suppliers. The following table summarizes the available data. Always start with a small amount of the compound to test solubility in your specific solvent and conditions.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Source(s) |
| H₂O | ~100 mg/mL | ~235.37 mM | Requires sonication. | [1][8] |
| H₂O | Insoluble | N/A | Contradictory data exists. | [9] |
| DMSO | 62.5 mg/mL | 147.10 mM | Requires sonication and warming to 60°C. Use fresh DMSO. | [1][8] |
| DMSO | 85 mg/mL | 200.06 mM | Use fresh DMSO. | [9] |
| Ethanol | 21 mg/mL | 49.43 mM | [9] |
Note: The molecular weight of this compound is 424.87 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 50 mM DMSO Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 50 mM stock, you will need 21.24 mg.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
Dissolution: Vortex the tube vigorously. If the compound does not fully dissolve, proceed to the next steps.
-
Sonication: Place the tube in an ultrasonic water bath for 5-10 minutes.
-
Warming (Optional): If solids persist, warm the solution in a water bath at 60°C for 5-10 minutes. Vortex again.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months.[1][11]
Protocol 2: Preparation of an In Vivo Formulation for Oral Gavage (Aqueous Vehicle)
This protocol is based on a common formulation used for compounds with low water solubility and yields a clear solution at ≥ 5 mg/mL.[5][10]
-
Prepare DMSO Stock: Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL) following Protocol 1.
-
Vehicle Preparation (per 1 mL final solution):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of your 50 mg/mL DMSO stock solution to the PEG300. Vortex until the solution is clear. This results in a 10% DMSO, 40% PEG300 mixture.
-
Add 50 µL of Tween-80. Vortex until the solution is clear.
-
Add 450 µL of sterile saline or phosphate-buffered saline (PBS). Vortex thoroughly.
-
-
Administration: The final concentration of SRI-37330 will be 5 mg/mL. This formulation should be prepared fresh on the day of use.[5]
Caption: Workflow for preparing an aqueous oral gavage formulation.
Signaling Pathway
SRI-37330 is an inhibitor of TXNIP. Under conditions of high glucose (hyperglycemia), TXNIP expression is induced. TXNIP, in turn, can promote pathways leading to pancreatic beta-cell apoptosis and can influence glucagon secretion from alpha cells. By inhibiting TXNIP, SRI-37330 aims to protect beta cells and normalize glucagon levels.[4][6][12]
Caption: Simplified signaling pathway for SRI-37330 action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medkoo.com [medkoo.com]
- 4. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. SRI-37330 HCl I CAS#: 2322245-49-6 I thioredoxin-interacting protein (TXNIP) inhibitor I InvivoChem [invivochem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. file.medchemexpress.eu [file.medchemexpress.eu]
- 11. medchemexpress.com [medchemexpress.com]
- 12. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
Off-target effects of SRI-37330 hydrochloride in cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SRI-37330 hydrochloride in cell-based assays. SRI-37330 is a potent and specific inhibitor of Thioredoxin-Interacting Protein (TXNIP), a key regulator of cellular stress and metabolism.[1][2][3][4] While it has a favorable safety and specificity profile, this guide addresses potential off-target effects and provides troubleshooting for common experimental issues.[5][6]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of SRI-37330?
A1: SRI-37330 is an orally bioavailable small molecule that inhibits the expression of Thioredoxin-Interacting Protein (TXNIP).[1][4][7] It acts primarily at the transcriptional level, inhibiting the activity of the human TXNIP promoter.[1][5][8] This leads to a dose-dependent reduction in both TXNIP mRNA and protein levels.[5]
Q2: Has SRI-37330 been screened for off-target activities?
A2: Yes, SRI-37330 has undergone comprehensive off-target liability screening and has demonstrated a favorable safety profile.[1][5][6] It has tested negative for:
-
A broad panel of other off-target liabilities in the Eurofins SafetyScreen.[5]
Q3: Does SRI-37330 affect other proteins similar to TXNIP?
A3: Studies have shown that SRI-37330 is highly specific for TXNIP. For instance, it does not affect the expression of other members of the arrestin family, such as ARRB1 (β-arrestin-1) and ARRDC3, nor does it alter the levels of thioredoxin.[1]
Q4: What are the known on-target effects of SRI-37330 in cell-based assays?
A4: The primary on-target effect is the reduction of TXNIP expression. This, in turn, can lead to several downstream cellular effects, including:
-
Inhibition of glucagon (B607659) secretion in alpha cell lines (e.g., αTC1-6 cells).[1]
-
Inhibition of glucagon-induced glucose output from primary hepatocytes.[1]
-
Protection of pancreatic β-cells from apoptosis induced by cellular stress.
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their experiments with SRI-37330.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| No effect on TXNIP expression | 1. Inappropriate concentration: The concentration of SRI-37330 may be too low. 2. Cell type variability: The responsiveness to SRI-37330 can vary between cell lines. 3. Reagent integrity: The this compound may have degraded. | 1. Concentration optimization: Perform a dose-response experiment. The IC50 for inhibition of endogenous TXNIP mRNA expression is approximately 0.64 μM.[7] Effective concentrations in cell culture typically range from 1 µM to 5 µM.[1] 2. Cell line verification: Confirm that your cell line expresses TXNIP and is responsive to its inhibition. 3. Fresh reagent: Prepare fresh stock solutions of SRI-37330 and store them appropriately. |
| Unexpected changes in other signaling pathways | 1. Off-target effects (cell-type specific): While generally specific, SRI-37330 may have context-dependent off-target effects. 2. Downstream consequences of TXNIP inhibition: The observed changes may be an indirect result of TXNIP inhibition. | 1. Specificity controls: Use a negative control compound with a similar chemical structure but no activity against TXNIP. If possible, use siRNA/shRNA to knock down TXNIP and compare the phenotype to that induced by SRI-37330. 2. Pathway analysis: Consult the literature for known downstream targets of TXNIP to determine if the observed effects are consistent with on-target activity. |
| Decreased glucose output from hepatocytes without TXNIP inhibition | TXNIP-independent mechanism: In primary hepatocytes, SRI-37330 has been shown to inhibit glucagon-induced glucose output and cAMP production through a TXNIP-independent mechanism.[1] This effect is mediated by the glucagon receptor.[1] | Acknowledge this alternative mechanism: When working with hepatocytes, be aware that the effects of SRI-37330 on glucose metabolism are not solely dependent on TXNIP inhibition. Design experiments to investigate the glucagon receptor signaling pathway if this is relevant to your research. |
| Cytotoxicity observed | High concentration or solvent toxicity: While SRI-37330 itself shows no cytotoxicity at effective doses, high concentrations or the vehicle (e.g., DMSO) may be toxic to cells. | 1. Dose-response for toxicity: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) with a range of SRI-37330 concentrations. 2. Solvent control: Ensure that the final concentration of the solvent in your culture medium is below the toxic threshold for your cell line. |
Quantitative Data Summary
| Parameter | Value | Cell Line/System |
| IC50 for TXNIP mRNA expression inhibition | 0.64 µM | INS-1 cells |
| Effective concentration for TXNIP promoter inhibition | 1 µM (for 24h) | INS-1 cells |
| Effective concentration for inhibiting Pol II binding to TXNIP promoter | 5 µM (for 24h) | Not specified |
| Effective concentration for lowering glucagon secretion | 5 µM (for 24h) | αTC1-6 cells |
| Effective concentration for inhibiting glucagon-induced glucose output | 0-5 µM (for 24h) | Primary hepatocytes |
Experimental Protocols
Protocol 1: Assessment of TXNIP Promoter Activity
-
Cell Culture and Transfection: Plate INS-1 cells in a 24-well plate. Co-transfect the cells with a luciferase reporter plasmid containing the human TXNIP promoter and a control plasmid (e.g., Renilla luciferase) for normalization.
-
SRI-37330 Treatment: After 24 hours, treat the cells with varying concentrations of this compound or vehicle control.
-
Luciferase Assay: After another 24 hours, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Protocol 2: Quantification of TXNIP mRNA Expression by qRT-PCR
-
Cell Culture and Treatment: Plate cells (e.g., INS-1, primary mouse islets, or human islets) and treat with SRI-37330 or vehicle for the desired time and concentration.
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme.
-
qRT-PCR: Perform quantitative real-time PCR using primers specific for TXNIP and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Calculate the relative expression of TXNIP mRNA using the ΔΔCt method.
Visualizations
Caption: On-target signaling pathway of SRI-37330 in pancreatic β-cells.
Caption: Experimental workflow for assessing SRI-37330's effect on TXNIP.
Caption: Logical workflow for troubleshooting unexpected results with SRI-37330.
References
- 1. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Research & Innovation | UAB News [uab.edu]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. selleckchem.com [selleckchem.com]
- 8. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
Technical Support Center: Optimizing SRI-37330 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of SRI-37330 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of SRI-37330?
A1: SRI-37330 is an orally bioavailable small molecule that acts as an inhibitor of Thioredoxin-Interacting Protein (TXNIP).[1][2] It functions by inhibiting the expression of the TXNIP gene at the transcriptional level.[3][4] This leads to reduced TXNIP mRNA and protein levels.[1][3] The inhibition of TXNIP has several downstream effects, including the suppression of glucagon (B607659) secretion and the reduction of hepatic glucose production.[1][5][6]
Q2: What is a recommended starting concentration for SRI-37330 in in vitro experiments?
A2: A good starting point for in vitro experiments is a concentration range of 0.5 µM to 5 µM. The half-maximal inhibitory concentration (IC50) for TXNIP mRNA expression in INS-1 rat insulinoma cells has been determined to be 0.64 µM.[2][3][7] Successful experiments have been reported using 1 µM to inhibit TXNIP promoter activity, mRNA, and protein levels, and 5 µM to inhibit polymerase II binding to the TXNIP promoter and to lower glucagon secretion.[1][8][9]
Q3: Is SRI-37330 cytotoxic?
A3: SRI-37330 has been shown to have no observable cytotoxicity in in vitro assays.[3][5]
Q4: How should I dissolve SRI-37330 for in vitro use?
A4: SRI-37330 is soluble in DMSO.[2] For in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in your cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Q5: In which cell lines has SRI-37330 been shown to be effective?
A5: SRI-37330 has demonstrated efficacy in various cell lines and primary cells, including:
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant inhibition of TXNIP expression. | 1. Suboptimal concentration: The concentration of SRI-37330 may be too low for your specific cell type or experimental conditions.2. Incorrect incubation time: The treatment duration may be insufficient to observe a change in mRNA or protein levels.3. Compound degradation: The SRI-37330 stock solution may have degraded. | 1. Perform a dose-response experiment: Test a range of concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your system.2. Optimize incubation time: Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal treatment duration.3. Prepare fresh stock solutions: Always use freshly prepared stock solutions of SRI-37330 for your experiments. |
| High variability between replicates. | 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results.2. Pipetting errors: Inaccurate pipetting of either the compound or reagents.3. Cell health: Poor cell viability or health can affect the response to treatment. | 1. Ensure uniform cell seeding: Use a cell counter to accurately seed the same number of cells in each well.2. Calibrate pipettes: Regularly check and calibrate your pipettes for accuracy.3. Monitor cell health: Regularly check cell morphology and viability to ensure your cells are healthy before and during the experiment. |
| Unexpected off-target effects. | 1. High concentration of SRI-37330: Using excessively high concentrations may lead to non-specific effects.2. Contamination of stock solution: The stock solution may be contaminated. | 1. Use the lowest effective concentration: Determine the minimal concentration that gives the desired biological effect through a dose-response study.2. Use a freshly prepared, filtered stock solution: Prepare a new stock solution of SRI-37330 and filter it through a 0.22 µm filter before use. |
Data Summary
In Vitro Efficacy of SRI-37330
| Parameter | Cell Line/System | Concentration | Incubation Time | Result | Reference(s) |
| IC50 (TXNIP mRNA) | INS-1 cells | 0.64 µM | 24 h | 50% inhibition of TXNIP mRNA expression | [2][3][7] |
| TXNIP Promoter Activity | INS-1 cells | 1 µM | 24 h | ~70% inhibition | [1][3] |
| TXNIP mRNA & Protein Levels | INS-1 cells | 1 µM | 24 h | Significant inhibition | [1] |
| Polymerase II Binding | INS-1 cells | 5 µM | 24 h | Inhibition of binding to TXNIP promoter | [1] |
| Glucagon Secretion | αTC1-6 cells | 5 µM | 24 h | Lowered glucagon secretion | |
| Glucagon-induced Glucose Output | Primary hepatocytes | 0-5 µM | 24 h | Inhibition of glucose output | [8] |
| Cytotoxicity | Not specified | Not observed | - | No cytotoxicity observed in vitro | [3][5] |
Experimental Protocols
Protocol: Measuring the Effect of SRI-37330 on TXNIP mRNA Expression in INS-1 Cells
1. Cell Culture and Seeding:
- Culture INS-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol.
- Seed INS-1 cells in a 12-well plate at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
2. Preparation of SRI-37330:
- Prepare a 10 mM stock solution of SRI-37330 in DMSO.
- On the day of the experiment, serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest SRI-37330 concentration.
3. Treatment:
- Remove the old medium from the cells and replace it with the medium containing the different concentrations of SRI-37330 or the vehicle control.
- Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
4. RNA Extraction:
- After the incubation period, wash the cells with PBS.
- Lyse the cells directly in the well using a suitable lysis buffer (e.g., from an RNA extraction kit).
- Extract total RNA according to the manufacturer's protocol of your chosen RNA extraction kit.
- Quantify the RNA concentration and assess its purity using a spectrophotometer.
5. Quantitative Real-Time PCR (qRT-PCR):
- Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
- Perform qRT-PCR using a suitable master mix and primers for TXNIP and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
- Analyze the data using the ΔΔCt method to determine the relative fold change in TXNIP mRNA expression.
Visualizations
Caption: SRI-37330 signaling pathway.
Caption: General experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research & Innovation | UAB News [uab.edu]
- 5. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 6. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.eu [file.medchemexpress.eu]
Troubleshooting inconsistent results with SRI-37330 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SRI-37330, a potent and orally bioavailable inhibitor of Thioredoxin-Interacting Protein (TXNIP).[1][2] This guide is designed to address common issues that may arise during experiments, ensuring the generation of consistent and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of SRI-37330?
A1: SRI-37330 is a small molecule inhibitor of Thioredoxin-Interacting Protein (TXNIP).[1][2] It functions by inhibiting the transcription of the TXNIP gene, leading to reduced TXNIP mRNA and protein levels.[3] This, in turn, modulates several downstream pathways, including the inhibition of glucagon (B607659) secretion from pancreatic alpha cells and the reduction of hepatic glucose production.[1][2][3]
Q2: What are the recommended in vitro and in vivo starting concentrations for SRI-37330?
A2: Based on published studies, a starting concentration range of 1-10 µM is recommended for in vitro cell-based assays.[1] For in vivo studies in mice, a common dosage is 100 mg/kg administered orally, often in the drinking water.[1] However, optimal concentrations and dosages may vary depending on the specific cell line, animal model, and experimental conditions.
Q3: How should I prepare and store SRI-37330?
A3: SRI-37330 is typically supplied as a solid. For in vitro experiments, it is often dissolved in DMSO to create a stock solution. It is crucial to minimize the final DMSO concentration in cell culture media (ideally below 0.1%) to avoid solvent-induced artifacts. Stock solutions should be stored at -20°C or -80°C and protected from light and repeated freeze-thaw cycles to prevent degradation. For in vivo oral administration, SRI-37330 can be formulated in drinking water or prepared as a suspension.[1]
Q4: What are the expected effects of SRI-37330 treatment in my experiments?
A4: Successful SRI-37330 treatment is expected to lead to:
-
Reduced TXNIP expression: A significant decrease in both TXNIP mRNA and protein levels.[3]
-
Decreased glucagon secretion: Inhibition of glucagon release from pancreatic alpha cells, particularly under high glucose conditions.[1][3]
-
Reduced hepatic glucose production: A decrease in glucose output from hepatocytes.[1][2][3]
-
Improved glycemic control in diabetic models: Lowered blood glucose levels in animal models of diabetes.[3]
Troubleshooting Inconsistent Results
Issue 1: No or weak inhibition of TXNIP expression.
This is a common issue that can arise from several factors related to the experimental setup and reagents.
| Potential Cause | Troubleshooting Steps |
| Suboptimal SRI-37330 Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. The IC50 for TXNIP mRNA inhibition in INS-1 cells is reported to be 0.64 µM.[3] |
| SRI-37330 Degradation | Ensure proper storage of SRI-37330 stock solutions (-20°C or -80°C, protected from light). Prepare fresh dilutions for each experiment. A color change in the solution may indicate degradation. |
| Cell Line Variability | The response to SRI-37330 can be cell-type dependent. Confirm that your cell line expresses TXNIP and the relevant signaling components. |
| Incorrect qPCR Primer/Probe Design | Verify the specificity and efficiency of your qPCR primers for TXNIP. Ensure that primers span an exon-exon junction to avoid amplification of genomic DNA. |
| Inefficient Western Blotting | Optimize your Western blot protocol. Ensure complete protein extraction by using appropriate lysis buffers with protease inhibitors. Check antibody specificity and optimize antibody concentrations. Use a positive control lysate from cells known to express high levels of TXNIP. |
Issue 2: Inconsistent effects on glucagon secretion.
Variability in glucagon secretion assays can be influenced by cell culture conditions and the specific stimuli used.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Glucose Concentration | The inhibitory effect of SRI-37330 on glucagon secretion is more pronounced under high glucose conditions.[3] Ensure your assay buffer contains the appropriate glucose concentration to observe the desired effect. |
| Suboptimal Cell Health | Pancreatic alpha cells (e.g., α-TC1-6) can be sensitive to culture conditions. Ensure cells are healthy, not overgrown, and within a low passage number. |
| Variability in Secretion Stimuli | If using secretagogues other than glucose, their effects might mask or interfere with the action of SRI-37330. The effect of SRI-37330 is TXNIP-dependent and may not be observed with all stimuli.[3] |
| Assay Sensitivity | Ensure your glucagon ELISA or RIA is sensitive enough to detect changes in secretion. Include appropriate positive and negative controls. |
Issue 3: Variable results in hepatic glucose production assays.
Measuring hepatic glucose production requires careful control of experimental conditions to obtain reproducible data.
| Potential Cause | Troubleshooting Steps |
| Incomplete Substrate Starvation | Prior to the assay, ensure hepatocytes are adequately starved of glucose and other gluconeogenic substrates to establish a low basal glucose production rate. |
| Variability in Gluconeogenic Substrates | The composition and concentration of the gluconeogenic substrates (e.g., lactate, pyruvate) in your assay medium should be consistent across all experiments. |
| Cell Viability Issues | High concentrations of SRI-37330 or prolonged incubation times may affect hepatocyte viability. Perform a cytotoxicity assay to determine the optimal non-toxic concentration of SRI-37330 for your cells. |
| Assay Detection Method | Ensure your glucose detection method (e.g., glucose oxidase-based assay) is linear in the range of glucose concentrations produced by your cells. Include a standard curve in every experiment. |
Experimental Protocols
Protocol 1: In Vitro TXNIP mRNA Expression Analysis by qPCR
-
Cell Seeding: Plate cells (e.g., INS-1, primary islets) at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
SRI-37330 Treatment: Treat cells with varying concentrations of SRI-37330 (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe the RNA to cDNA.
-
qPCR: Perform quantitative real-time PCR using primers specific for TXNIP and a suitable housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of TXNIP mRNA using the ΔΔCt method.
Protocol 2: In Vivo Study of SRI-37330 in a Mouse Model of Diabetes
-
Animal Model: Utilize a relevant mouse model of diabetes (e.g., db/db mice for type 2 diabetes or streptozotocin-induced for type 1).[3]
-
SRI-37330 Administration: Administer SRI-37330 orally, for example, at 100 mg/kg in the drinking water, for a specified duration (e.g., 3 weeks).[1] Include a vehicle-treated control group.
-
Monitoring: Regularly monitor blood glucose levels and body weight.
-
Glucose and Insulin (B600854) Tolerance Tests: Perform intraperitoneal glucose tolerance tests (IPGTT) and insulin tolerance tests (ITT) to assess glucose homeostasis.
-
Tissue Collection: At the end of the study, collect blood for measuring serum glucagon and insulin levels. Harvest tissues (pancreas, liver) for further analysis (e.g., histology, gene expression).
Visualizing Key Pathways and Workflows
Caption: Mechanism of action of SRI-37330.
Caption: General troubleshooting workflow for SRI-37330 experiments.
References
Potential toxicity of SRI-37330 hydrochloride in animal models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential toxicity of SRI-37330 hydrochloride in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the known toxicity profile of this compound in animal models?
A1: Based on available preclinical studies, this compound is reported to be well-tolerated in mice with a favorable safety profile.[1][2] Studies have indicated no observable toxicity in mice, even at doses approximately 10 times higher than the therapeutic dose.[3] Furthermore, in vitro studies have shown no cytotoxicity.[3]
Q2: Has an LD50 (median lethal dose) been established for this compound?
A2: Currently, there is no publicly available LD50 value for this compound in any animal model. The existing literature focuses on the compound's efficacy and general safety, describing it as "non-toxic" in the models studied.[2][3][4]
Q3: Are there any known adverse effects on specific organs?
A3: Studies in mice have suggested that this compound does not have detrimental effects on the liver. Specifically, treatment with SRI-37330 did not cause any elevation in liver transaminase levels.[1] The compound has also been shown to reverse hepatic steatosis (fatty liver).[1][4]
Q4: What is the primary mechanism of action of this compound?
A4: this compound is an orally bioavailable inhibitor of thioredoxin-interacting protein (TXNIP).[5][6][7][8] By inhibiting TXNIP, it reduces glucagon (B607659) secretion and function, leading to decreased hepatic glucose production.[1][5][9]
Q5: Does this compound induce hypoglycemia?
A5: The mechanism of this compound appears to limit the risk of hypoglycemia. Its inhibitory effect on glucagon secretion does not occur under low glucose conditions or in the context of glucagon secretion stimulated by counterregulatory hormones like norepinephrine.[1] Studies in mice have not reported issues with blood glucose levels dropping too low.[10]
Troubleshooting Guides
Scenario 1: Unexpected Animal Mortality or Severe Adverse Reactions
-
Question: I am observing unexpected mortality or severe adverse reactions in my animal models treated with this compound. What should I do?
-
Troubleshooting Steps:
-
Verify Compound Integrity and Formulation: Ensure the this compound is of high purity and has been stored correctly. Improper storage can lead to degradation. Verify the formulation protocol; for example, if using a vehicle like DMSO, ensure the final concentration is within the tolerated limits for the animal model.
-
Review Dosing and Administration: Double-check all calculations for dosing. While the compound is reported to be well-tolerated, extreme doses may elicit unforeseen toxicity. Confirm the administration route and technique are appropriate and have been performed correctly.
-
Assess Animal Health Status: Pre-existing health conditions in the animal colony could make them more susceptible to adverse effects. Ensure all animals were healthy prior to the start of the experiment.
-
Consult Literature for Model-Specific Effects: While generally well-tolerated in standard mouse models, consider whether your specific animal model (e.g., a particular genetic strain) might have a unique sensitivity.
-
Scenario 2: Lack of Efficacy (No significant change in blood glucose or glucagon levels)
-
Question: I am not observing the expected anti-diabetic effects of this compound in my experiments. Why might this be?
-
Troubleshooting Steps:
-
Confirm Compound Activity: If possible, test the activity of your batch of this compound in an in vitro assay, such as measuring TXNIP promoter activity or mRNA levels in a relevant cell line (e.g., INS-1 cells).[5]
-
Check Bioavailability: Ensure the chosen administration route and formulation allow for adequate oral bioavailability. The compound has been successfully administered in drinking water.[5]
-
Evaluate Experimental Timeline and Dosage: The anti-diabetic effects may be time and dose-dependent. Review the published literature for effective dosing regimens and treatment durations. For example, a dose of 100 mg/kg in drinking water for 3 weeks was shown to be effective in mice.[5]
-
Consider the Role of TXNIP in Your Model: The therapeutic effects of SRI-37330 are dependent on the presence and role of TXNIP. In TXNIP-deficient models, the compound's ability to improve glucose homeostasis and lower glucagon is abrogated.[1]
-
Quantitative Toxicity Data Summary
At present, specific quantitative toxicity data such as LD50 or No-Observed-Adverse-Effect Level (NOAEL) are not available in the public domain. The table below summarizes the qualitative safety findings from preclinical studies.
| Parameter | Species | Route of Administration | Observation | Citation |
| General Toxicity | Mouse | Oral | Well-tolerated; Non-toxic | [1][2][3] |
| High-Dose Toxicity | Mouse | Oral | No toxicity observed at ~10x therapeutic dose | [3] |
| Liver Function | Mouse | Oral | No elevation in liver transaminases | [1] |
| In Vitro Cytotoxicity | Not Applicable | Not Applicable | No cytotoxicity observed | [3] |
Experimental Protocols
Key Experiment: In Vivo Efficacy and Safety Assessment in Mice
-
Animal Model: C57BL/6J mice or diabetic models such as db/db mice or streptozotocin (B1681764) (STZ)-induced diabetic mice.[1][4]
-
Compound Preparation and Administration: this compound can be administered orally. A common method is to dissolve the compound in the drinking water to achieve a target dose, for example, 100 mg/kg/day.[5] Alternatively, it can be administered twice daily by oral gavage.[3]
-
Dosage: A dose of 100 mg/kg has been shown to be effective in mice.[5][11]
-
Duration: Treatment durations of 3 weeks or more have been used to assess long-term efficacy and safety.[5]
-
Monitoring Parameters:
-
Toxicity: Monitor body weight, food and water intake, and general animal well-being daily.[1] At the end of the study, collect blood for analysis of liver enzymes (e.g., ALT, AST).
-
Efficacy: Monitor non-fasting and fasting blood glucose levels regularly.[1][11] At the end of the study, measure serum glucagon and insulin (B600854) levels.[1] Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) can also be performed.[1]
-
Visualizations
Caption: Mechanism of action of SRI-37330 in regulating blood glucose.
Caption: General experimental workflow for in vivo studies.
References
- 1. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research & Innovation | UAB News [uab.edu]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. caymanchem.com [caymanchem.com]
Technical Support Center: SRI-37330 Hydrochloride
This technical support guide provides detailed instructions and troubleshooting advice for dissolving SRI-37330 hydrochloride in DMSO, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO). It is crucial to use fresh, anhydrous (moisture-free) DMSO, as the compound's solubility is significantly impacted by the presence of water.[1][2]
Q2: What is the maximum solubility of this compound in DMSO?
A2: The reported solubility of this compound in DMSO varies slightly between suppliers, but generally ranges from 62.5 mg/mL to 85 mg/mL. For optimal results, it is recommended to consult the product-specific datasheet.
Q3: My this compound is not fully dissolving in DMSO. What should I do?
A3: If you encounter solubility issues, you can employ techniques such as ultrasonication and gentle warming.[1] Heating the solution up to 60°C can aid dissolution.[1] Ensure you are using a fresh, unopened bottle of DMSO to minimize moisture content.[1][2]
Q4: How should I store the this compound stock solution in DMSO?
A4: For long-term storage, the stock solution should be kept at -80°C, where it can be stable for up to a year.[3] For shorter periods, storage at -20°C for up to one month is also acceptable.[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Cloudy or Precipitated Solution | 1. Incomplete dissolution.2. The solubility limit has been exceeded.3. The DMSO used has absorbed moisture. | 1. Apply sonication and/or gentle warming (up to 60°C).2. Prepare a more dilute solution.3. Use a fresh, unopened bottle of anhydrous DMSO. |
| Compound Precipitates Upon Dilution | The compound is less soluble in the aqueous buffer or cell culture medium used for dilution. | This is a common occurrence when diluting DMSO stock solutions into aqueous environments. To mitigate this, try diluting the stock solution directly into the final culture medium with vigorous mixing. |
| Inconsistent Experimental Results | 1. Degradation of the compound due to improper storage.2. Inaccurate concentration due to incomplete dissolution. | 1. Ensure the stock solution is stored correctly at -80°C and avoid multiple freeze-thaw cycles by preparing aliquots.2. Visually confirm that the compound is fully dissolved before use. If necessary, use sonication or warming as described. |
Quantitative Data Summary
The solubility of this compound in various solvents is summarized below. Note that using fresh, anhydrous DMSO is critical for achieving the indicated solubility.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 62.5 - 85 | 147.10 - 200.06 | Requires sonication and warming to 60°C. Use of fresh, anhydrous DMSO is essential.[1][2] |
| Ethanol | 21 | Not specified | |
| Water | Insoluble | Insoluble |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block
-
Sonicator
Procedure:
-
Preparation: Allow the vial of this compound powder and the bottle of anhydrous DMSO to reach room temperature before opening to prevent moisture condensation.
-
Calculation: The molecular weight of this compound is 424.87 g/mol . To prepare a 10 mM stock solution, weigh out 4.25 mg of the compound and dissolve it in 1 mL of DMSO.
-
Dissolution:
-
Add the calculated amount of this compound powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO.
-
Vortex the solution thoroughly for 1-2 minutes.
-
-
Assisted Dissolution (if necessary):
-
If the compound is not fully dissolved, sonicate the solution for 10-15 minutes.
-
Alternatively, or in combination with sonication, warm the solution in a water bath or heat block at a temperature no higher than 60°C until the solid is completely dissolved.[1]
-
-
Storage:
Visualizations
Workflow for Dissolving this compound
Caption: A step-by-step workflow for dissolving this compound in DMSO.
References
Preventing precipitation of SRI-37330 in culture media
Welcome to the Technical Support Center for SRI-37330. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing the novel thioredoxin-interacting protein (TXNIP) inhibitor, SRI-37330, in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly the prevention of its precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is SRI-37330 and what is its mechanism of action?
A1: SRI-37330 is an orally bioavailable small molecule inhibitor of thioredoxin-interacting protein (TXNIP).[1][2] TXNIP is a key regulator of cellular oxidative stress and is implicated in the pathophysiology of diabetes.[3] SRI-37330 has been shown to inhibit the expression of TXNIP, leading to a reduction in glucagon (B607659) secretion and a decrease in hepatic glucose production.[1][4][5] These effects make it a promising candidate for the treatment of type 2 diabetes.[1][6]
Q2: What are the solubility properties of SRI-37330?
A2: SRI-37330 is a hydrophobic molecule with limited solubility in aqueous solutions. It is slightly soluble in acetonitrile (B52724) and water.[7] Its solubility is significantly better in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[1][2] It is crucial to use high-purity, anhydrous (newly opened) DMSO for preparing stock solutions, as DMSO is hygroscopic and absorbed moisture can reduce the solubility of SRI-37330.[1][2][8]
Q3: My SRI-37330 is precipitating when I add it to my cell culture medium. Why is this happening?
A3: Precipitation of SRI-37330 in aqueous-based cell culture media is a common issue due to its hydrophobic nature.[7] When a concentrated DMSO stock solution of SRI-37330 is diluted into the culture medium, the abrupt change in solvent polarity can cause the compound to crash out of solution. This is because the aqueous environment of the media cannot maintain the high concentration of the hydrophobic compound that was stable in DMSO.[9]
Q4: What is the maximum recommended concentration of DMSO for cell culture experiments?
A4: The tolerance to DMSO varies between cell lines.[10] As a general guideline, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects.[10][11] Most robust cell lines can tolerate up to 0.5% DMSO. It is essential to include a vehicle control (media with the same final DMSO concentration) in your experiments to assess its effect on your specific cell line.[10][11]
Troubleshooting Guide: Preventing SRI-37330 Precipitation
This guide provides a systematic approach to troubleshoot and prevent the precipitation of SRI-37330 in your cell culture experiments.
| Issue | Possible Cause | Solution |
| Precipitation upon dilution into culture media | Exceeding the aqueous solubility limit of SRI-37330. | - Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of SRI-37330 in your assay.[10] - Optimize DMSO concentration: While minimizing DMSO is important, a slightly higher final concentration (up to 0.5%) might be necessary to maintain solubility. Always include a vehicle control.[10] - Step-wise dilution: Instead of a single large dilution, perform serial dilutions in pre-warmed (37°C) culture media to gradually decrease the solvent polarity.[12] |
| Cloudiness or film formation in the culture dish | Improper mixing or localized high concentrations. | - Ensure rapid and thorough mixing: When adding the SRI-37330 stock solution to the media, gently vortex or swirl the media immediately to ensure rapid and uniform dispersion.[12] - Add to a larger volume: Add the stock solution to the final volume of media rather than a small aliquot. |
| Precipitation in the stock solution upon thawing | The compound's solubility limit is exceeded at lower temperatures. | - Thaw slowly and vortex: Thaw frozen stock solutions slowly at room temperature and vortex gently to ensure the compound is fully redissolved before use.[13] - Store at a lower concentration: If precipitation persists, consider preparing and storing stock solutions at a slightly lower concentration.[13] |
| Inconsistent experimental results | Degradation or precipitation of SRI-37330 over time in the incubator. | - Test compound stability: Assess the stability of SRI-37330 in your specific culture medium over the duration of your experiment.[11] - Prepare fresh dilutions: For long-term experiments, consider replacing the media with freshly prepared SRI-37330 solution periodically. |
Data Presentation
Solubility of SRI-37330
| Solvent | Concentration | Notes | Reference |
| DMSO | 100 mg/mL (257.46 mM) | Ultrasonic treatment may be needed. Use of newly opened, anhydrous DMSO is recommended. | [1][8] |
| DMSO (HCl salt) | 62.5 mg/mL (147.10 mM) | Requires ultrasonication, warming, and heating to 60°C. | [14] |
| Ethanol (HCl salt) | 21 mg/mL | [2] | |
| Water (HCl salt) | 100 mg/mL (235.37 mM) | Requires ultrasonic treatment. | [14] |
| Water | Slightly soluble | [7] | |
| Acetonitrile | Slightly soluble | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM SRI-37330 Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of SRI-37330 for use in cell culture experiments.
Materials:
-
SRI-37330 powder (Molecular Weight: 388.41 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the desired amount of SRI-37330 powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.88 mg of SRI-37330.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can also be applied.
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Dilution of SRI-37330 into Cell Culture Media
Objective: To prepare working concentrations of SRI-37330 in cell culture media while minimizing precipitation.
Materials:
-
10 mM SRI-37330 stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes or multi-well plates
Procedure:
-
Pre-warm the culture medium: Ensure your complete cell culture medium is pre-warmed to 37°C. Adding the compound to cold media can decrease its solubility.[12]
-
Calculate the required volume of stock solution: Determine the volume of your 10 mM stock solution needed to achieve the desired final concentration in your culture medium. For example, to make 10 mL of a 10 µM working solution, you will need 10 µL of the 10 mM stock.
-
Perform a serial dilution (recommended):
-
Prepare an intermediate dilution of SRI-37330 in pre-warmed media. For example, add 10 µL of the 10 mM stock to 990 µL of media to get a 100 µM intermediate solution. Vortex gently.
-
Add the required volume of the intermediate dilution to the final volume of your culture media. For example, add 1 mL of the 100 µM intermediate solution to 9 mL of media to achieve a final concentration of 10 µM.
-
-
Direct dilution (for lower concentrations):
-
For lower final concentrations, a direct dilution may be possible. Add the calculated volume of the stock solution directly to the final volume of pre-warmed media.
-
Immediately after adding the stock solution, gently swirl or vortex the media to ensure rapid and thorough mixing.
-
-
Visual inspection: After dilution, visually inspect the media for any signs of precipitation (cloudiness, visible particles, or a film). If precipitation is observed, consider lowering the final concentration or optimizing the dilution method.
Visualizations
Caption: Signaling pathway of SRI-37330 action.
Caption: Workflow for preparing SRI-37330 working solutions.
Caption: Troubleshooting flowchart for SRI-37330 precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SRI-37330 HCl I CAS#: 2322245-49-6 I thioredoxin-interacting protein (TXNIP) inhibitor I InvivoChem [invivochem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
Technical Support Center: SRI-37330 Hydrochloride Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of SRI-37330 hydrochloride solutions. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs), to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound and its prepared solutions?
A1: Proper storage is crucial to maintain the integrity of this compound.
-
Solid Compound: Store at -20°C for long-term stability.
-
Stock Solutions:
Q2: What solvents are recommended for preparing this compound stock solutions?
A2: The choice of solvent depends on the experimental requirements.
-
DMSO (Dimethyl Sulfoxide): this compound is soluble in DMSO.[1][3] This is a common solvent for preparing high-concentration stock solutions for in vitro assays.
-
Water: The hydrochloride salt of SRI-37330 is soluble in water.[1] For cell-based assays, it is advisable to dilute the stock solution in the culture medium to a final DMSO concentration of less than 0.5% to avoid cytotoxicity.
-
Ethanol: Limited solubility has been reported in ethanol.[3]
Q3: How should I prepare aqueous solutions of this compound for in vivo studies?
A3: For in vivo administration, it is critical to use a formulation that ensures solubility and stability. A common approach involves a co-solvent system. For example, a stock solution in DMSO can be further diluted in a vehicle containing PEG300, Tween-80, and saline.[2] It is recommended to prepare these formulations fresh before each use.
Q4: Can I sterilize my this compound solution by autoclaving?
A4: No, high temperatures can lead to the degradation of the compound. Sterilization should be performed by filtration through a 0.22 µm filter.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of the compound in aqueous solution. | - Poor solubility at a specific pH or concentration.- Rapid temperature changes. | - Adjust the pH of the solution. The hydrochloride salt is generally more soluble in slightly acidic conditions.- Prepare the solution in a different buffer system or in the complete cell culture medium.- Allow the stock solution to equilibrate to room temperature before diluting it into a pre-warmed aqueous solution. |
| Inconsistent experimental results. | - Degradation of this compound due to improper storage or handling.- Repeated freeze-thaw cycles of the stock solution. | - Ensure the solid compound and stock solutions are stored at the recommended temperatures.- Prepare fresh working solutions for each experiment from a properly stored stock.- Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. |
| Change in color of the solution over time. | - Potential degradation of the compound. | - Discard the solution and prepare a fresh one from the solid compound.- If the problem persists, consider performing a stability analysis to identify potential degradation products. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Aseptically add the calculated volume of anhydrous, sterile DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, single-use tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage.
Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for assessing the stability of this compound solutions. Method optimization will be required.
-
Sample Preparation:
-
Prepare a solution of this compound in the desired solvent (e.g., DMSO, water, or a specific buffer) at a known concentration.
-
Divide the solution into several aliquots and store them under different conditions (e.g., -20°C, 4°C, room temperature, and 40°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve an aliquot from each storage condition.
-
-
HPLC Analysis:
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (to be determined by UV-Vis scan).
-
-
Procedure:
-
Inject a standard solution of freshly prepared this compound to determine its retention time and peak area.
-
Inject the stored samples.
-
-
-
Data Analysis:
-
Compare the peak area of SRI-37330 in the stored samples to that of the freshly prepared standard.
-
Calculate the percentage of the compound remaining at each time point and under each storage condition.
-
Monitor for the appearance of new peaks, which would indicate the formation of degradation products.
-
Data Presentation
Table 1: Recommended Storage Conditions and Expected Stability
| Form | Solvent | Storage Temperature | Expected Stability |
| Solid Powder | N/A | -20°C | ≥ 2 years |
| Stock Solution | DMSO | -20°C | Up to 1 month[1][2] |
| -80°C | Up to 6 months[1][2] | ||
| Aqueous Solution | Water/Buffer | 4°C | Prepare fresh; short-term use only |
| -20°C | Not recommended due to potential for freezing-induced precipitation |
Table 2: Example Stability Data from a Hypothetical HPLC Study (SRI-37330 in DMSO at 10 mM)
| Storage Temperature | Time Point | % Remaining (Mean ± SD) | Observations |
| -80°C | 6 months | 99.2 ± 0.5% | No significant degradation observed. |
| -20°C | 1 month | 98.5 ± 0.8% | Minor degradation may occur. |
| 4°C | 1 week | 92.1 ± 1.2% | Significant degradation observed. |
| Room Temperature (25°C) | 24 hours | 85.7 ± 2.1% | Rapid degradation. |
Note: This is example data and actual stability should be determined experimentally.
Signaling Pathways and Workflows
Caption: Mechanism of action of SRI-37330.
Caption: Workflow for a stability assessment study.
Caption: Troubleshooting logic for inconsistent results.
References
Technical Support Center: Assessing the Bioavailability of SRI-37330 Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TXNIP inhibitor, SRI-37330. The following information is designed to address specific issues that may be encountered during the experimental assessment of the bioavailability of different SRI-37330 formulations.
Frequently Asked Questions (FAQs)
Q1: What is SRI-37330 and what is its mechanism of action?
SRI-37330 is an orally bioavailable small molecule inhibitor of Thioredoxin-Interacting Protein (TXNIP).[1][2] By inhibiting TXNIP, SRI-37330 has been shown to suppress glucagon (B607659) secretion, reduce hepatic glucose production, and reverse hepatic steatosis, making it a promising candidate for type 2 diabetes research.[1][2][3][4]
Q2: What is the reported oral bioavailability of SRI-37330?
SRI-37330 has been reported to have an oral bioavailability of 95% in mice.[5] However, bioavailability can be highly dependent on the formulation used.
Q3: What are some common formulations used for oral administration of SRI-37330 in animal studies?
SRI-37330 has been administered to mice orally in their drinking water or via oral gavage.[2][3] Common vehicles for oral gavage include suspensions or solutions in a mix of solvents. For specific vehicle compositions, please refer to the data table below.
Q4: What are the known solubility properties of SRI-37330?
SRI-37330 is slightly soluble in water and acetonitrile, and soluble in Dimethyl Sulfoxide (DMSO).[1][6] Its low aqueous solubility is a critical factor to consider when developing oral formulations.
Data Presentation
Table 1: SRI-37330 Formulation Compositions for In Vivo Oral Administration
| Formulation Type | Components | Notes |
| Aqueous Solution | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Results in a clear solution.[7] |
| Oil-based Suspension | 10% DMSO, 90% Corn Oil | Results in a clear solution.[7] |
| Aqueous Suspension | 50 μL of 85 mg/mL DMSO stock, 400 μL PEG300, 50 μL Tween-80, 500 μL ddH2O | The mixed solution should be used immediately.[1] |
| Corn Oil Suspension | 50 μL of 14 mg/mL DMSO stock, 950 μL Corn Oil | The mixed solution should be used immediately.[1] |
| Drinking Water | SRI-37330 added directly to drinking water | A dose of 100 mg/kg was administered over 3 weeks in one study.[2] |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for SRI-37330 Formulations
This protocol is adapted from general FDA guidelines for dissolution testing of immediate-release solid oral dosage forms and methods for poorly soluble compounds.[8][9][10]
Objective: To assess the in vitro release rate of SRI-37330 from different formulations in a simulated physiological environment.
Apparatus: USP Apparatus 2 (Paddle Apparatus)
Media:
-
pH 1.2 (simulated gastric fluid)
-
pH 4.5 (simulated intestinal fluid)
-
pH 6.8 (simulated intestinal fluid)
-
For poorly water-soluble drugs like SRI-37330, the addition of a surfactant (e.g., sodium lauryl sulfate) to the media is recommended to achieve sink conditions.[9]
Procedure:
-
Prepare the dissolution media and bring to 37 ± 0.5°C.
-
Place a known amount of the SRI-37330 formulation into the dissolution vessel containing a specified volume of media (typically 900 mL).
-
Begin agitation at a specified speed (typically 50-75 rpm for the paddle method).[9]
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot of the dissolution medium.
-
Replace the withdrawn volume with fresh, pre-warmed media.
-
Filter the samples immediately.
-
Analyze the concentration of SRI-37330 in the filtered samples using a validated analytical method, such as HPLC or LC-MS/MS.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 2: In Vivo Bioavailability Assessment of SRI-37330 in Mice
This protocol is a generalized procedure based on common practices for in vivo pharmacokinetic studies in rodents.
Objective: To determine the pharmacokinetic profile and calculate the oral bioavailability of different SRI-37330 formulations.
Animals: Male C57BL/6J mice (or other appropriate strain), 8-10 weeks old.
Procedure:
-
Fast mice overnight (approximately 12 hours) with free access to water before dosing.
-
Divide mice into groups, with each group receiving a different SRI-37330 formulation or vehicle control. A separate group should receive an intravenous (IV) dose for the determination of absolute bioavailability.
-
Administer the SRI-37330 formulation orally via gavage at a specific dose (e.g., 10 mg/kg). For the IV group, administer SRI-37330 via tail vein injection.
-
Collect blood samples (approximately 50-100 µL) from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of SRI-37330 in the plasma samples using a validated LC-MS/MS method.
-
Plot the plasma concentration of SRI-37330 versus time for each formulation.
-
Calculate pharmacokinetic parameters, including Cmax, Tmax, and the Area Under the Curve (AUC).
-
Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100
Protocol 3: LC-MS/MS Quantification of SRI-37330 in Mouse Plasma
This is a template protocol that should be optimized and validated for SRI-37330. It is based on established methods for small molecule quantification in biological matrices.[11][12][13]
Objective: To accurately and precisely quantify the concentration of SRI-37330 in mouse plasma.
Materials:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
Analytical column (e.g., C18 column)
-
SRI-37330 analytical standard
-
Internal standard (IS) (e.g., a stable isotope-labeled SRI-37330)
-
Acetonitrile (ACN), Methanol (MeOH), Formic Acid
-
Mouse plasma samples
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of mouse plasma, add 150 µL of cold ACN containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Develop a gradient elution method to achieve good separation of SRI-37330 and the IS.
-
-
Mass Spectrometry:
-
Use electrospray ionization (ESI) in positive ion mode.
-
Optimize the MS parameters (e.g., collision energy, declustering potential) for SRI-37330 and the IS.
-
Monitor the specific precursor-to-product ion transitions for SRI-37330 and the IS in Multiple Reaction Monitoring (MRM) mode.
-
-
-
Quantification:
-
Prepare a calibration curve by spiking known concentrations of SRI-37330 into blank mouse plasma and processing as described above.
-
Plot the peak area ratio of SRI-37330 to the IS against the concentration of SRI-37330 to generate a linear regression curve.
-
Determine the concentration of SRI-37330 in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Troubleshooting Guides
Issue 1: Low or Variable Bioavailability
| Potential Cause | Troubleshooting Steps |
| Poor Solubility / Precipitation in GI Tract | • Ensure the formulation is homogenous before each administration. For suspensions, ensure adequate mixing. • Consider using a formulation with solubilizing agents such as PEG300 and Tween-80. • Perform in vitro dissolution testing to compare the release profiles of different formulations under simulated GI conditions. |
| First-Pass Metabolism | • While SRI-37330 is reported to have high bioavailability, significant first-pass metabolism can be a factor for some compounds. Consider co-administration with a known inhibitor of relevant metabolic enzymes (e.g., cytochrome P450s) in a preliminary study to assess the impact of first-pass metabolism. |
| Gastrointestinal Instability | • Assess the stability of SRI-37330 at different pH values mimicking the stomach and intestine. • Consider enteric-coated formulations if the compound is found to be unstable at low pH. |
| Inconsistent Dosing | • Ensure accurate and consistent oral gavage technique. • For administration in drinking water, monitor water consumption to ensure consistent dosing between animals. |
Issue 2: Inconsistent Results in In Vitro Dissolution Assays
| Potential Cause | Troubleshooting Steps |
| Inadequate Sink Conditions | • For poorly soluble compounds like SRI-37330, ensure the volume and composition of the dissolution medium are sufficient to dissolve at least three times the amount of drug in the formulation. • Consider adding a surfactant (e.g., sodium lauryl sulfate) to the medium.[9] |
| Formulation Inhomogeneity | • For suspensions, ensure the formulation is well-mixed before taking a sample for the dissolution test. |
| Drug Instability in Media | • Verify the stability of SRI-37330 in the chosen dissolution media over the duration of the experiment.[8] |
| Filter Adsorption | • Ensure the filter used to separate the solid from the dissolved drug does not adsorb SRI-37330. Perform a filter validation study.[8] |
Issue 3: Difficulties with Oral Gavage
| Potential Cause | Troubleshooting Steps |
| Animal Stress | • Ensure proper handling and restraint techniques to minimize stress, as stress can affect gastrointestinal motility and drug absorption.[14] |
| Esophageal or Stomach Injury | • Use appropriate gavage needle size and type. • Ensure the gavage needle is inserted correctly and without excessive force. |
| Reflux of Dosing Solution | • Administer the formulation slowly and ensure the volume is appropriate for the size of the animal. |
Mandatory Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 5. Research & Innovation | UAB News [uab.edu]
- 6. caymanchem.com [caymanchem.com]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
- 8. Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms | FDA [fda.gov]
- 9. fda.gov [fda.gov]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. Development and validation of a LC-MS/MS method for in vivo quantification of meta-iodobenzylguanidine (mIBG) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. google.com [google.com]
- 14. Protocol for in vivo and ex vivo assessment of hyperglycemia and islet function in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Efficacy Analysis: SRI-37330 vs. Empagliflozin in Diabetes Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel therapeutic candidate SRI-37330 and the established SGLT2 inhibitor empagliflozin (B1684318). We delve into their distinct mechanisms of action, present comparative preclinical efficacy data, and outline the experimental protocols that form the basis of these findings.
At a Glance: Key Efficacy Parameters
The following tables summarize the core efficacy data for SRI-37330 and empagliflozin, drawing from preclinical and clinical studies, respectively.
Table 1: Comparative Efficacy of SRI-37330 and Empagliflozin in a Preclinical Model of Type 1 Diabetes
| Parameter | Control (STZ-induced) | SRI-37330 | Empagliflozin | Metformin |
| Non-fasting Blood Glucose (mg/dL) at Day 17 | ~550 | ~150 | ~350 | ~450 |
| Urine Glucose | High | Low | High | High |
| Serum Triglycerides | Elevated | Normal | Elevated | Elevated |
Data derived from a study in a streptozotocin (B1681764) (STZ)-induced diabetic mouse model, a model for Type 1 diabetes.[1]
Table 2: Clinical Efficacy of Empagliflozin in Type 2 Diabetes (Phase 3 Trials)
| Parameter | Placebo | Empagliflozin (10 mg) | Empagliflozin (25 mg) |
| Change in HbA1c (%) | +0.1 to +0.2 | -0.7 to -0.8 | -0.7 to -0.9 |
| Change in Fasting Plasma Glucose (mg/dL) | +5 to +10 | -20 to -30 | -25 to -35 |
| Change in Body Weight (kg) | -0.5 to -1.0 | -2.0 to -2.5 | -2.2 to -2.8 |
Data represents typical ranges observed in Phase 3 clinical trials of empagliflozin as monotherapy or add-on therapy in patients with type 2 diabetes.[2][3][4][5]
Unraveling the Mechanisms: Signaling Pathways
The distinct therapeutic effects of SRI-37330 and empagliflozin stem from their unique molecular targets and the signaling cascades they modulate.
SRI-37330: Targeting TXNIP to Restore Glucose Homeostasis
SRI-37330 is an orally bioavailable small molecule that inhibits the expression of thioredoxin-interacting protein (TXNIP).[6][7] In diabetic states, elevated glucose levels lead to an increase in TXNIP expression in pancreatic beta-cells and the liver.[8][9] This upregulation of TXNIP contributes to beta-cell apoptosis (cell death) and impaired insulin (B600854) secretion.[8][10] Furthermore, TXNIP plays a role in regulating glucagon (B607659) secretion from pancreatic alpha-cells and hepatic glucose production.[1]
By inhibiting TXNIP, SRI-37330 is thought to protect beta-cells from apoptosis, reduce glucagon secretion, and decrease hepatic glucose output, thereby improving overall glucose control.[1]
Empagliflozin: Inducing Glycosuria through SGLT-2 Inhibition
Empagliflozin is a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT-2) located in the proximal tubules of the kidneys.[11] SGLT-2 is responsible for reabsorbing the majority of glucose from the glomerular filtrate back into the bloodstream. By inhibiting SGLT-2, empagliflozin prevents glucose reabsorption, leading to increased urinary glucose excretion (glycosuria) and consequently lowering blood glucose levels.[12] This mechanism is independent of insulin secretion or action.
Downstream of SGLT-2 inhibition, studies have shown that empagliflozin can activate AMP-activated protein kinase (AMPK), a key cellular energy sensor.[13] AMPK activation can lead to the inhibition of the mTOR signaling pathway, which is involved in cell growth and proliferation.[11][14]
References
- 1. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Empagliflozin for Type 2 Diabetes Mellitus: An Overview of Phase 3 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The SGLT2 Inhibitor Empagliflozin for the Treatment of Type 2 Diabetes Mellitus: a Bench to Bedside Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 3 Trial Finds Oral Empagliflozin Provided Safe Glycemic Control in Children with Type 2 Diabetes | Joslin Diabetes Center [joslin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. researchgate.net [researchgate.net]
- 9. Dual regulation of TxNIP by ChREBP and FoxO1 in liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thioredoxin-interacting protein deficiency induces Akt/Bcl-xL signaling and pancreatic beta-cell mass and protects against diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. SGLT-2 Inhibitors in Cancer Treatment—Mechanisms of Action and Emerging New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting inflammatory signaling pathways with SGLT2 inhibitors: Insights into cardiovascular health and cardiac cell improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Comparative Analysis of SRI-37330 and Alternative Compounds on TXNIP Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel thioredoxin-interacting protein (TXNIP) inhibitor, SRI-37330, with other known modulators of TXNIP expression. The objective is to present a clear, data-driven analysis of their respective effects on TXNIP, supported by experimental evidence and detailed methodologies to aid in research and development.
Executive Summary
Thioredoxin-interacting protein (TXNIP) has emerged as a critical regulator in various pathological processes, including diabetes and inflammation. Its upregulation is associated with cellular stress and apoptosis. SRI-37330 is a potent, orally bioavailable small molecule specifically designed to inhibit TXNIP expression.[1] This guide compares the efficacy and mechanisms of SRI-37330 against other compounds known to modulate TXNIP, including verapamil, metformin, quercetin, and allopurinol (B61711). The data presented herein is collated from various preclinical studies to provide a comparative overview of their potential as TXNIP-targeting therapeutics.
Quantitative Comparison of TXNIP Modulators
The following table summarizes the quantitative effects of SRI-37330 and alternative compounds on TXNIP expression. It is important to note that the experimental conditions, cell types, and methodologies may vary between studies, making direct comparisons challenging.
| Compound | Target/Mechanism | Cell/Animal Model | Quantitative Effect on TXNIP Expression | Reference |
| SRI-37330 | Inhibits TXNIP promoter activity | INS-1 (rat insulinoma) cells | IC50: 0.64 μM (mRNA expression) | [2] |
| Human Islets | ~70% inhibition of promoter activity at 1 µM | [3] | ||
| Human Islets | Significantly greater mRNA inhibition than 100 µM verapamil | [4] | ||
| Verapamil | L-type calcium channel blocker, reduces intracellular calcium | Human Islets | Less potent than 1 µM SRI-37330 at 100 µM (mRNA) | [4] |
| Animal Model | 80% reduction in TXNIP levels in islets | [5] | ||
| Metformin | Activates AMPK, inhibits mitochondrial complex I | Cultured cells | Marked reduction in mRNA and protein expression | [6] |
| Diabetic Bladder Dysfunction Model | Significantly lower protein levels vs. untreated | [7] | ||
| Quercetin | Antioxidant | Diabetic rat liver, BRL-3A & HepG2 cells | Significantly inhibited TXNIP overexpression | [8][9] |
| Allopurinol | Xanthine oxidase inhibitor | Diabetic rat liver, BRL-3A & HepG2 cells | Significantly inhibited TXNIP overexpression | [8][9] |
| Resveratrol | Antioxidant, Sirtuin activator | Old mice aorta | 4.6-fold decrease in mRNA expression | [10] |
| BV-2 microglial cells | Inhibited Aβ-induced upregulation (qualitative) | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the effect of compounds on TXNIP expression.
Quantification of TXNIP mRNA by quantitative Real-Time PCR (qRT-PCR)
This protocol is a standard method for measuring changes in gene expression.
-
Cell Culture and Treatment:
-
Plate cells (e.g., INS-1, HeLa, or primary human islets) at a suitable density in 6-well plates.
-
The following day, treat the cells with SRI-37330 or alternative compounds at various concentrations for a specified duration (e.g., 24 hours). Include a vehicle-treated control group.
-
-
RNA Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the plate using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
Isolate total RNA according to the manufacturer's instructions, including an on-column DNase digestion step to remove genomic DNA contamination.[12]
-
-
cDNA Synthesis:
-
Quantify the extracted RNA using a spectrophotometer.
-
Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript III, Invitrogen) with random hexamer primers.[12]
-
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mix using a SYBR Green-based master mix (e.g., KAPA SYBR FAST qPCR Master Mix).[12]
-
Add cDNA template and specific primers for TXNIP and a housekeeping gene (e.g., β-actin, GAPDH) to the reaction mix.
-
Perform the reaction on a real-time PCR system (e.g., Applied Biosystems 7300).
-
Cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Calculate the relative expression of TXNIP mRNA using the comparative Ct (ΔΔCt) method, normalized to the housekeeping gene.
-
Assessment of TXNIP Protein Levels by Western Blot
This protocol allows for the visualization and quantification of TXNIP protein.
-
Protein Extraction:
-
Wash treated and control cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.[13]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for TXNIP (e.g., Proteintech, 18243-1-AP) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation (e.g., 1:600 - 1:800).[15]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system or X-ray film.
-
Quantify the band intensity using densitometry software and normalize to a loading control protein like β-actin or GAPDH.
-
Analysis of TXNIP Promoter Activity
This assay measures the transcriptional regulation of the TXNIP gene.
-
Plasmid Constructs:
-
Cell Transfection and Treatment:
-
Seed cells (e.g., INS-1) in 24-well plates.
-
Co-transfect the cells with the TXNIP promoter-reporter plasmid and the normalization plasmid using a suitable transfection reagent (e.g., Lipofectamine).[12]
-
After 24 hours, treat the transfected cells with the compounds of interest for a specified time.
-
-
Reporter Assay:
-
Lyse the cells and measure the activity of both the primary (e.g., firefly luciferase) and normalization (e.g., Renilla luciferase) reporters using a dual-luciferase assay system and a luminometer.[16]
-
-
Data Analysis:
-
Calculate the relative promoter activity by normalizing the primary reporter signal to the normalization reporter signal for each sample.
-
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental procedures can enhance understanding. The following diagrams were generated using Graphviz (DOT language).
Caption: TXNIP signaling pathway and points of intervention.
Caption: General experimental workflow for validating TXNIP inhibitors.
Conclusion
SRI-37330 demonstrates potent and specific inhibition of TXNIP expression at the transcriptional level.[2][3] While other compounds like verapamil, metformin, quercetin, and allopurinol also exhibit TXNIP-lowering effects, their mechanisms are often indirect and may involve broader cellular effects.[4][6][8] The provided quantitative data and experimental protocols offer a foundation for researchers to design and interpret studies aimed at validating and comparing TXNIP modulators. The high potency and specificity of SRI-37330 position it as a promising tool for research and a potential therapeutic candidate for diseases driven by TXNIP overexpression. Further head-to-head studies under standardized conditions are warranted to definitively establish the comparative efficacy of these compounds.
References
- 1. Identification of thioredoxin-interacting protein (TXNIP) as a downstream target for IGF1 action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. TXNIP inhibition in the treatment of diabetes. Verapamil as a novel therapeutic modality in diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A potential mechanism of metformin-mediated regulation of glucose homeostasis: inhibition of Thioredoxin-interacting protein (Txnip) gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metformin modulates the TXNIP-NLRP3-GSDMD pathway to improve diabetic bladder dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quercetin and allopurinol reduce liver thioredoxin-interacting protein to alleviate inflammation and lipid accumulation in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quercetin and allopurinol reduce liver thioredoxin-interacting protein to alleviate inflammation and lipid accumulation in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resveratrol Decreases TXNIP mRNA and Protein Nuclear Expressions With an Arterial Function Improvement in Old Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resveratrol Suppresses Aβ-Induced Microglial Activation Through the TXNIP/TRX/NLRP3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thioredoxin-interacting Protein (Txnip) Gene Expression: SENSING OXIDATIVE PHOSPHORYLATION STATUS AND GLYCOLYTIC RATE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resveratrol Activates Natural Killer Cells through Akt- and mTORC2-Mediated c-Myb Upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thioredoxin-Interacting Protein (TXNIP) Suppresses Expression of Glutamine Synthetase by Inducing Oxidative Stress in Retinal Muller Glia Under Diabetic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TXNIP antibody (18243-1-AP) | Proteintech [ptglab.com]
- 16. Thioredoxin-Interacting Protein Stimulates Its Own Expression via a Positive Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to TXNIP Inhibitors: SRI-37330 Hydrochloride and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
Thioredoxin-interacting protein (TXNIP) has emerged as a critical regulator in metabolic diseases, linking oxidative stress to inflammation and cellular dysfunction. Its inhibition is a promising therapeutic strategy for conditions such as type 1 and type 2 diabetes. This guide provides a detailed comparison of SRI-37330 hydrochloride, a potent and direct TXNIP inhibitor, with other known modulators of TXNIP, including the indirect inhibitors metformin (B114582) and verapamil (B1683045), as well as emerging quinazoline (B50416) derivatives.
Mechanism of Action and Performance Comparison
SRI-37330 (also known as TIX100) is a novel, orally bioavailable small molecule that directly inhibits TXNIP expression at the transcriptional level.[1][2] In contrast, metformin and verapamil modulate TXNIP expression indirectly. Metformin, a widely used anti-diabetic drug, is thought to suppress TXNIP transcription partly through the activation of AMP-activated protein kinase (AMPK).[3] Verapamil, a calcium channel blocker, reduces TXNIP expression by decreasing intracellular calcium levels, which in turn affects TXNIP transcription.[1]
Recent research has also identified novel quinazoline derivatives, such as compounds D-2 and C-1, that reduce TXNIP protein levels by promoting its degradation, presenting another distinct mechanism of action.[4]
The following table summarizes the key performance characteristics of these TXNIP inhibitors based on available preclinical data.
| Feature | This compound (TIX100) | Metformin | Verapamil | Quinazoline Derivatives (D-2, C-1) |
| Mechanism of Action | Direct inhibitor of TXNIP promoter activity[1][5] | Indirect inhibitor, partially via AMPK activation[3] | Indirect inhibitor, via calcium channel blockade[1] | Promotes TXNIP protein degradation[4] |
| Potency (IC50 for TXNIP expression) | 0.64 µM | Not applicable (indirect inhibitor) | Not applicable (indirect inhibitor) | Not reported |
| In Vivo Efficacy (Diabetes Models) | Superior blood glucose control compared to metformin and empagliflozin (B1684318) in mice; reverses hyperglycemia and hepatic steatosis.[6] | Improves glucose tolerance and insulin (B600854) sensitivity in mice. | Reduces TXNIP levels by ~80% in islets of treated mice; improves glucose homeostasis.[3] | Protects pancreatic β-cells from palmitate-induced apoptosis in vitro.[4] |
| Effect on NLRP3 Inflammasome | Modulates TXNIP-NLRP3 inflammasome signaling.[4] | Modulates the TXNIP-NLRP3-GSDMD pathway. | Inhibits TXNIP-NLRP3 inflammasome activation. | Modulates TXNIP-NLRP3 inflammasome signaling.[4] |
| Selectivity | High specificity for TXNIP signaling pathways. | Broad metabolic effects beyond TXNIP. | Non-specific, acts as a calcium channel blocker with cardiovascular effects.[1] | Under investigation. |
| Oral Bioavailability | Yes[2] | Yes | Yes | Predicted to have good drug-likeness.[4] |
Signaling Pathways and Experimental Workflows
To understand the intricate mechanisms and the methods used to evaluate these inhibitors, the following diagrams illustrate the key signaling pathway, a typical experimental workflow for inhibitor testing, and the logical relationship of TXNIP's role in cellular processes.
Caption: TXNIP Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for Evaluating TXNIP Inhibitors.
Caption: Logical Flow of TXNIP Inhibition's Therapeutic Effects.
Detailed Experimental Protocols
Streptozotocin (STZ)-Induced Diabetes Mouse Model
This protocol is widely used to induce a model of type 1 diabetes through the destruction of pancreatic β-cells.
Materials:
-
Streptozotocin (STZ)
-
0.1 M Sodium Citrate (B86180) Buffer, pH 4.5 (prepare fresh)
-
Male C57BL/6J mice (8-10 weeks old)
-
Glucometer and test strips
-
Insulin syringes (28-30 gauge)
Procedure:
-
Fast mice for 4-6 hours before STZ injection.
-
Prepare the STZ solution immediately before use by dissolving it in cold sodium citrate buffer to a final concentration of 40 mg/mL. Protect the solution from light.
-
Administer a single intraperitoneal (IP) injection of STZ at a dose of 150-200 mg/kg body weight. Alternatively, for a multiple low-dose model, administer 40-50 mg/kg STZ daily for 5 consecutive days.
-
Return mice to their cages with free access to food and water. Provide a 10% sucrose (B13894) solution in the drinking water for the first 24-48 hours to prevent hypoglycemia.
-
Monitor blood glucose levels from tail vein blood 48-72 hours after the final injection and then weekly. Mice with non-fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and can be used for inhibitor studies.
TXNIP Promoter Activity Assay (Luciferase Reporter Assay)
This assay quantifies the transcriptional activity of the TXNIP promoter in response to stimuli and potential inhibitors.
Materials:
-
Cell line (e.g., INS-1, HEK293)
-
TXNIP promoter-luciferase reporter plasmid (e.g., pGL3-TXNIP-Luc)
-
Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with the TXNIP promoter-luciferase plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours, replace the medium with fresh medium containing the test inhibitor (e.g., SRI-37330) at various concentrations. Include appropriate vehicle controls.
-
Incubate the cells for an additional 24-48 hours.
-
Lyse the cells using the passive lysis buffer provided in the luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The results are typically expressed as relative luciferase units (RLU).
Western Blot for TXNIP and NLRP3 Inflammasome Proteins
This technique is used to detect and quantify the protein levels of TXNIP and components of the NLRP3 inflammasome (NLRP3, Caspase-1).
Materials:
-
Cell or tissue lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-TXNIP, anti-NLRP3, anti-Caspase-1 p20, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from cells or tissues treated with or without the TXNIP inhibitor.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Use an antibody against a housekeeping protein like GAPDH as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize the protein of interest to the loading control.
Conclusion
This compound represents a significant advancement in the development of direct and specific TXNIP inhibitors. Its potent, orally bioavailable nature and superior efficacy in preclinical diabetes models compared to indirect modulators like metformin highlight its therapeutic potential. While metformin and verapamil have demonstrated clinical benefits, their mechanisms of TXNIP inhibition are indirect and associated with broader physiological effects. The emerging class of quinazoline derivatives offers a novel approach by promoting TXNIP degradation, though further research is needed to fully characterize their efficacy and safety. The continued investigation of these diverse TXNIP inhibitors is crucial for developing targeted and effective therapies for diabetes and other metabolic diseases.
References
- 1. A novel class of oral, non-immunosuppressive, beta cell-targeting, TXNIP-inhibiting T1D drugs is emerging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. diabetesjournals.org [diabetesjournals.org]
SRI-37330 Demonstrates Superior In Vivo Efficacy in Preclinical Diabetes Models Compared to Standard Anti-Diabetic Agents
SRI-37330, a novel, orally bioavailable small molecule inhibitor of Thioredoxin-Interacting Protein (TXNIP), has shown significant promise in preclinical studies, exhibiting superior glycemic control in mouse models of both Type 1 and Type 2 diabetes when compared to established anti-diabetic drugs such as metformin (B114582) and empagliflozin (B1684318). [1][2][3] The unique mechanism of action of SRI-37330, which involves reducing glucagon (B607659) secretion and hepatic glucose production, sets it apart from many current diabetes therapies.[1][4][5]
Comparative Efficacy in Animal Models
In studies involving mouse models of severe Type 2 diabetes (obese diabetic db/db mice), administration of SRI-37330 in drinking water led to the normalization of blood glucose levels within days.[1][2] Furthermore, in a streptozotocin (B1681764) (STZ)-induced model of Type 1 diabetes, SRI-37330 not only protected the mice from developing diabetes but also demonstrated better blood glucose control than both metformin and empagliflozin.[1][6]
Quantitative Comparison of Anti-Diabetic Effects
| Parameter | Animal Model | SRI-37330 | Metformin | Empagliflozin | Outcome |
| Blood Glucose | STZ-induced diabetic C57BL/6J mice | Significant reduction | Less effective than SRI-37330 | Less effective than SRI-37330 | SRI-37330 showed statistically significant and more potent glucose-lowering effects.[3][6] |
| Urine Glucose | STZ-induced diabetic C57BL/6J mice | Significant reduction | Not reported | Less effective than SRI-37330 | SRI-37330 demonstrated superior reduction in glycosuria.[6] |
| Serum Triglycerides | STZ-induced diabetic C57BL/6J mice | Significant reduction | Less effective than SRI-37330 | Less effective than SRI-37330 | SRI-37330 led to a more pronounced improvement in dyslipidemia.[6] |
| Hepatic Steatosis | Obese diabetic db/db mice | Reversal of fatty liver | Not reported | Not reported | SRI-37330 effectively addressed hepatic steatosis, a common comorbidity of diabetes.[1][5][7] |
| Blood Glucose Normalization | Obese diabetic db/db mice | Normalized blood glucose | Not reported | Not reported | SRI-37330 led to the normalization of blood glucose levels.[1][2] |
Mechanism of Action: A Novel Approach
SRI-37330's primary mechanism of action is the inhibition of TXNIP.[4][7] TXNIP is a protein whose expression is induced by glucose and has been implicated in pancreatic beta-cell apoptosis and dysfunction.[4][7] By inhibiting TXNIP, SRI-37330 exerts its anti-diabetic effects through a dual action:
-
Reduction of Glucagon Secretion: SRI-37330 has been shown to lower serum glucagon levels.[1][4] This is significant as hyperglucagonemia is a key contributor to hyperglycemia in diabetes.
-
Inhibition of Hepatic Glucose Production: The compound effectively suppresses the liver's production of glucose, a major source of elevated blood sugar in the diabetic state.[1][4][5]
This mode of action is distinct from many existing anti-diabetic drugs.[1] For instance, metformin primarily reduces hepatic glucose production and improves insulin (B600854) sensitivity, while empagliflozin, an SGLT2 inhibitor, increases urinary glucose excretion. GLP-1 receptor agonists and DPP-4 inhibitors can also reduce glucagon, but SRI-37330 acts through a different pathway.[4]
Caption: Mechanism of action of SRI-37330 in regulating blood glucose.
Experimental Protocols
The in vivo efficacy of SRI-37330 has been evaluated in established animal models of diabetes. The general methodologies are outlined below.
Streptozotocin (STZ)-Induced Diabetes Model (Type 1 Diabetes Model)
This model mimics Type 1 diabetes by chemically destroying the insulin-producing beta cells in the pancreas.
Caption: Workflow for the STZ-induced diabetes model experiment.
-
Animal Model: Male C57BL/6J mice are typically used.
-
Induction of Diabetes: Diabetes is induced by multiple low-dose intraperitoneal injections of streptozotocin.[6]
-
Treatment Groups: Once hyperglycemia is confirmed, mice are randomized into different treatment groups:
-
Parameters Monitored: Key parameters are monitored throughout the study, including non-fasting blood glucose, urine glucose, body weight, and serum triglycerides.[6]
db/db Mouse Model (Type 2 Diabetes Model)
The db/db mouse is a genetic model of obesity, insulin resistance, and Type 2 diabetes.
-
Animal Model: Obese, diabetic db/db mice are used.[1]
-
Treatment: SRI-37330 is administered to the mice, typically through their drinking water.[1]
-
Outcome Measures: The primary outcome is the normalization of blood glucose levels.[1] Studies also assess the impact on hepatic steatosis (fatty liver).[1][5]
Safety and Tolerability
Preclinical studies have indicated that SRI-37330 is well-tolerated in mice, with no observed toxicity even at doses significantly higher than the therapeutic dose.[1][8] Importantly, SRI-37330 did not induce hypoglycemia (low blood sugar), a common side effect of some anti-diabetic medications.[1]
Conclusion
SRI-37330 represents a promising novel agent for the treatment of diabetes. Its unique mechanism of action, targeting TXNIP to reduce both glucagon secretion and hepatic glucose production, offers a distinct and potentially highly effective therapeutic approach. The superior in vivo efficacy of SRI-37330 compared to metformin and empagliflozin in preclinical models, coupled with a favorable safety profile, underscores its potential as a future therapy for both Type 1 and Type 2 diabetes. Further clinical investigation is warranted to translate these promising preclinical findings to human subjects.
References
- 1. Research & Innovation | UAB News [uab.edu]
- 2. Diabetes Drug Candidate Shows Promise in Cell and Mouse Models | Technology Networks [technologynetworks.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 5. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. drugtargetreview.com [drugtargetreview.com]
A Comparative Guide to SRI-37330 Hydrochloride: Specificity and Cross-Reactivity in TXNIP Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SRI-37330 hydrochloride, a potent inhibitor of Thioredoxin-Interacting Protein (TXNIP), with other relevant compounds. We will delve into its specificity, cross-reactivity, and mechanism of action, supported by experimental data, to aid in your research and development endeavors.
Executive Summary
This compound has emerged as a highly specific and orally bioavailable small molecule inhibitor of TXNIP.[1][2][3] Its primary mechanism involves the transcriptional suppression of the TXNIP gene.[4][5] This targeted action translates to a favorable safety profile, with minimal off-target effects observed in broad screening panels. In contrast, while other compounds like the calcium channel blocker verapamil (B1683045) and the first-line anti-diabetic drug metformin (B114582) also demonstrate TXNIP-lowering effects, they do so through indirect and less specific mechanisms, leading to a wider range of off-target activities.
Comparison of Key Molecules
Here, we compare this compound with verapamil and metformin, two clinically relevant drugs that also impact TXNIP expression.
| Feature | This compound | Verapamil | Metformin |
| Primary Target | Thioredoxin-Interacting Protein (TXNIP) | L-type calcium channels | Mitochondrial Complex I |
| Mechanism of TXNIP Inhibition | Direct transcriptional repression of the TXNIP promoter.[4] | Indirect, via reduction of intracellular calcium levels which subsequently downregulates TXNIP expression.[6] | Indirect, primarily through activation of AMP-activated protein kinase (AMPK) which suppresses TXNIP gene transcription.[3][7][8] |
| Potency (IC50 for TXNIP Inhibition) | 0.64 µM in INS-1 cells.[9] | Not explicitly reported, acts indirectly. | Not explicitly reported, acts indirectly. |
| Known Off-Target Effects | No significant off-target liabilities identified in Eurofins SafetyScreen panel (including Ames, CYP450, hERG, and calcium channels).[10][11] | Bradycardia, hypotension, atrioventricular block, constipation.[12][13][14] Interacts with various other ion channels and receptors.[15] | Gastrointestinal disturbances, lactic acidosis (rare). Primarily affects cellular energy metabolism.[16][17] |
| Therapeutic Application | Investigational for Type 1 and Type 2 Diabetes.[4][8] | Hypertension, angina, cardiac arrhythmias.[15][18] | First-line treatment for Type 2 Diabetes.[1] |
Signaling Pathways and Mechanisms of Action
To visualize the distinct mechanisms through which these compounds modulate TXNIP, the following signaling pathways are illustrated.
Caption: SRI-37330 directly inhibits the TXNIP promoter.
Caption: Verapamil indirectly affects TXNIP via calcium channels.
Caption: Metformin's indirect effect on TXNIP through AMPK.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these compounds are provided below.
TXNIP Promoter Activity Assay (Luciferase Reporter Assay)
This assay quantifies the transcriptional activity of the TXNIP promoter in response to a test compound.
-
Cell Culture and Transfection: INS-1 cells are cultured in standard conditions. Cells are seeded in 24-well plates and co-transfected with a pGL3-basic vector containing the human TXNIP promoter upstream of the firefly luciferase gene and a Renilla luciferase vector (for normalization) using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, the medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or vehicle control.
-
Luciferase Assay: Following a 24-hour incubation period, cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The results are expressed as a percentage of the vehicle-treated control.
Caption: Workflow for assessing TXNIP promoter activity.
Quantification of TXNIP mRNA Expression (qRT-PCR)
This method measures the relative abundance of TXNIP messenger RNA.
-
RNA Extraction and cDNA Synthesis: INS-1 cells or isolated islets are treated with the test compound for a specified duration. Total RNA is then extracted using a suitable kit, and its concentration and purity are determined. First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcription kit.
-
Quantitative PCR (qPCR): The qPCR reaction is performed using the synthesized cDNA, gene-specific primers for TXNIP and a reference gene (e.g., GAPDH or β-actin), and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Data Analysis: The relative expression of TXNIP mRNA is calculated using the comparative Ct (ΔΔCt) method, normalizing the Ct value of TXNIP to the Ct value of the reference gene.
Assessment of TXNIP Protein Levels (Western Blot)
This technique is used to detect and quantify the amount of TXNIP protein.
-
Protein Extraction: Cells or tissues are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for TXNIP. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software and normalized to a loading control protein (e.g., β-actin or GAPDH).
In Vivo Assessment of Insulin (B600854) Sensitivity (Hyperinsulinemic-Euglycemic Clamp)
This "gold standard" technique assesses whole-body insulin sensitivity in animal models.
-
Surgical Preparation: Mice undergo surgery to implant catheters in the jugular vein (for infusions) and the carotid artery (for blood sampling). The animals are allowed to recover for several days.
-
Clamp Procedure: After a fasting period, a continuous infusion of human insulin is administered through the jugular vein catheter to achieve a state of hyperinsulinemia. A variable infusion of glucose is simultaneously administered to maintain blood glucose at a constant, euglycemic level (approximately 120 mg/dL).
-
Blood Sampling and Glucose Monitoring: Blood samples are taken from the carotid artery at regular intervals to monitor blood glucose levels, and the glucose infusion rate (GIR) is adjusted accordingly.
-
Data Analysis: The steady-state GIR required to maintain euglycemia is a measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.
Conclusion
This compound represents a significant advancement in the targeted inhibition of TXNIP. Its high specificity, demonstrated by the lack of off-target effects in comprehensive safety panels, distinguishes it from broader-acting agents like verapamil and metformin. While all three compounds can reduce TXNIP expression, SRI-37330's direct transcriptional inhibition mechanism offers a more precise and potentially safer therapeutic strategy for diseases driven by TXNIP overexpression, such as diabetes. This guide provides a foundational comparison to assist researchers in selecting the most appropriate tools for their studies and in understanding the nuanced pharmacological profiles of these important molecules.
References
- 1. Hyperinsulinemic-euglycemic clamps in conscious, unrestrained mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Txnip-mediated metabolic reprogramming has therapeutic potential for osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A potential mechanism of metformin-mediated regulation of glucose homeostasis: inhibition of Thioredoxin-interacting protein (Txnip) gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. JCI - Metformin inhibits hepatic gluconeogenesis in mice independently of the LKB1/AMPK pathway via a decrease in hepatic energy state [jci.org]
- 7. mmpc.org [mmpc.org]
- 8. youtube.com [youtube.com]
- 9. Identification of thioredoxin-interacting protein (TXNIP) as a downstream target for IGF1 action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel ROCK inhibitor: off-target effects of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. New Insight Into Metformin Action: Regulation of ChREBP and FOXO1 Activities in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. uab.edu [uab.edu]
- 17. TXNIP antibody (18243-1-AP) | Proteintech [ptglab.com]
- 18. researchgate.net [researchgate.net]
SRI-37330: A Comparative Analysis of its Efficacy in Preclinical Models of Diabetes
A promising novel therapeutic candidate, SRI-37330, has demonstrated significant anti-diabetic effects in multiple preclinical models, offering a unique mechanism of action centered on the inhibition of thioredoxin-interacting protein (TXNIP). This guide provides a comprehensive comparison of the reproducibility of SRI-37330's effects in both Type 1 and Type 2 diabetes models, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
SRI-37330, an orally bioavailable small molecule, has been shown to effectively rescue mice from both streptozotocin (B1681764) (STZ)-induced diabetes, a model for Type 1 diabetes, and in obese diabetic db/db mice, a model for Type 2 diabetes.[1][2][3] Its primary mode of action involves the downregulation of TXNIP, a protein implicated in pancreatic beta-cell apoptosis and dysfunction.[1][3][4] By inhibiting TXNIP, SRI-37330 not only preserves beta-cell function but also uniquely reduces serum glucagon (B607659) levels and hepatic glucose production, contributing to improved glycemic control.[1][2][3][5]
Comparative Efficacy in Diabetic Models
The anti-diabetic properties of SRI-37330 have been consistently observed across different diabetic models, highlighting its potential as a robust therapeutic agent.
Streptozotocin (STZ)-Induced Diabetes (Type 1 Model)
In a model of Type 1 diabetes induced by STZ, which causes beta-cell destruction, oral administration of SRI-37330 demonstrated a significant protective effect. Mice treated with SRI-37330 maintained normal blood glucose levels compared to untreated diabetic mice.[1] Even when treatment was initiated after the onset of overt diabetes, SRI-37330 was effective in improving glucose homeostasis.[3] Notably, the compound achieved better blood glucose control in this model compared to the established anti-diabetic drugs metformin (B114582) and empagliflozin.[5]
db/db Mice (Type 2 Model)
In the db/db mouse model, which mimics severe Type 2 diabetes characterized by obesity and insulin (B600854) resistance, the addition of SRI-37330 to the drinking water led to a rapid normalization of blood glucose levels within days.[5] This improvement in glycemic control was attributed to a significant reduction in basal hepatic glucose production.[1]
Quantitative Data Summary
The following tables summarize the key quantitative effects of SRI-37330 in the different diabetic models as reported in the primary literature.
| Parameter | Diabetic Model | Treatment Group | Control Group (Untreated Diabetic) | Outcome | Reference |
| Non-fasting Blood Glucose | STZ-induced | Maintained normal levels | Overt hyperglycemia | Significantly lower blood glucose | [1] |
| Non-fasting Blood Glucose | db/db mice | Normalized within days | ~500 mg/dL | Significant reduction to ~150 mg/dL | [1] |
| Fasting Blood Glucose | db/db mice | ~150 mg/dL | ~400 mg/dL | Significant reduction | [1] |
| Serum Glucagon | db/db mice | ~100 pg/mL | ~200 pg/mL | Significant reduction | [1] |
| Basal Hepatic Glucose Production | db/db mice | ~10 mg/kg/min | ~20 mg/kg/min | Significant reduction | [1] |
| Hepatic Steatosis | db/db mice | Reversed | Present | Qualitative improvement | [3][4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility.
Streptozotocin (STZ)-Induced Diabetes Model
-
Animals: Male C57BL/6J mice.
-
Induction of Diabetes: Multiple low-dose streptozotocin (STZ) injections are administered to induce beta-cell loss. A typical protocol involves intraperitoneal injections of STZ (e.g., 40-50 mg/kg) for five consecutive days.
-
SRI-37330 Administration:
-
Monitoring: Blood glucose levels are monitored regularly from tail vein blood samples.
db/db Mouse Model of Type 2 Diabetes
-
Animals: Male, 8-week-old obese, insulin-resistant, and diabetic db/db mice.
-
SRI-37330 Administration: SRI-37330 is administered in the drinking water at a concentration of 100 mg/kg/day.[1]
-
Monitoring:
-
Blood Glucose: Non-fasting and fasting blood glucose levels are measured.
-
Serum Parameters: Serum insulin and glucagon levels are determined by ELISA.
-
Metabolic Studies: Hyperinsulinemic-euglycemic clamp studies are performed to assess insulin sensitivity and hepatic glucose production.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of SRI-37330 and a general experimental workflow for evaluating its efficacy.
References
- 1. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ndineuroscience.com [ndineuroscience.com]
- 4. mdpi.com [mdpi.com]
- 5. Research & Innovation | UAB News [uab.edu]
- 6. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
A Head-to-Head Comparison of SRI-37330 and Verapamil on Beta-Cell Function
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic development for diabetes, the preservation and enhancement of pancreatic beta-cell function remain a cornerstone of investigation. Two compounds, the novel small molecule SRI-37330 and the well-established calcium channel blocker verapamil (B1683045), have emerged as promising agents targeting beta-cell survival and function. Both molecules converge on the inhibition of thioredoxin-interacting protein (TXNIP), a key regulator of beta-cell apoptosis and dysfunction.[1][2][3][4][5][6] This guide provides a detailed head-to-head comparison of SRI-37330 and verapamil, summarizing their effects on beta-cell function with supporting experimental data and methodologies.
Mechanism of Action: A Tale of Two TXNIP Inhibitors
Both SRI-37330 and verapamil exert their protective effects on beta-cells primarily through the downregulation of TXNIP.[1][2][3][4][5][6] TXNIP is a pro-apoptotic protein whose expression is induced by glucose and cellular stress, leading to beta-cell death.[7][8]
Verapamil , an L-type calcium channel blocker, reduces intracellular calcium concentrations. This decrease in calcium leads to the inhibition of TXNIP transcription.[1][9] By lowering TXNIP levels, verapamil promotes beta-cell survival and function.[1][10]
SRI-37330 is a novel small molecule identified through high-throughput screening specifically for its ability to inhibit TXNIP expression.[2][3][11] It acts directly on the TXNIP promoter, reducing its activity and subsequent protein expression.[3] This targeted action suggests a more specific mechanism compared to the broader effects of calcium channel blockade.
Comparative Efficacy on Beta-Cell Function
While direct head-to-head clinical trial data is not yet available, preclinical studies provide valuable insights into the comparative effects of SRI-37330 and verapamil on key aspects of beta-cell function.
| Parameter | SRI-37330 | Verapamil | References |
| TXNIP Expression | Dose-dependent reduction in TXNIP mRNA and protein in rat, mouse, and human islets. | Lowers beta-cell TXNIP expression in rodent and human islets. | [1][2][3] |
| Insulin (B600854) Secretion | No significant change in fasting serum insulin levels in mice. | In vitro studies show inhibition of glucose- and sulfonylurea-induced insulin release. Clinical studies show improved stimulated C-peptide levels. | [2][12][13][14] |
| Beta-Cell Apoptosis | Rescued mice from streptozotocin-induced diabetes, suggesting protection from apoptosis. | Reduces beta-cell apoptosis and promotes survival in mouse models and human islets. | [1][6][10] |
| Beta-Cell Proliferation | Not explicitly reported in the provided search results. | Promotes beta-cell proliferation. | [15] |
| Glucagon (B607659) Secretion | Inhibited glucagon secretion from pancreatic alpha cells. | Not explicitly reported in the provided search results. | [2][5] |
| Hepatic Glucose Production | Reduced hepatic glucose production. | May decrease hepatic glucose output. | [2][4][14] |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Signaling pathways of SRI-37330 and verapamil on TXNIP.
Caption: General experimental workflow for beta-cell function assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess beta-cell function.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: To measure the amount of insulin secreted by pancreatic islets in response to different glucose concentrations.
Methodology:
-
Islet Isolation: Pancreatic islets are isolated from mice or human donors using collagenase digestion followed by density gradient centrifugation.
-
Islet Culture: Isolated islets are cultured overnight to allow for recovery.
-
Pre-incubation: Islets are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours to establish a basal insulin secretion rate.
-
Stimulation: Islets are then incubated in a high-glucose buffer (e.g., 16.7 mM glucose) for a defined period (e.g., 1 hour). The supernatants are collected.
-
Insulin Measurement: The concentration of insulin in the collected supernatants is measured using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: Insulin secretion is typically expressed as a stimulation index (fold increase of insulin secretion at high glucose over low glucose).
Beta-Cell Apoptosis Assays
Objective: To quantify the extent of programmed cell death in beta-cells.
Methodology (TUNEL Assay):
-
Islet Preparation: Isolated islets are fixed and paraffin-embedded or prepared as cryosections.
-
Permeabilization: The tissue sections are permeabilized to allow entry of the labeling enzyme.
-
Labeling: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled nucleotides (e.g., BrdUTP) onto the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.
-
Detection: The incorporated label is detected using an anti-BrdU antibody conjugated to a fluorescent dye or an enzyme for colorimetric detection.
-
Imaging and Quantification: The sections are visualized under a microscope, and the percentage of TUNEL-positive (apoptotic) beta-cells (identified by insulin co-staining) is determined.
Beta-Cell Proliferation Assays
Objective: To measure the rate of cell division in beta-cells.
Methodology (BrdU Incorporation Assay):
-
BrdU Labeling: Islets are incubated with 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic analog of thymidine, which is incorporated into the DNA of proliferating cells during the S-phase of the cell cycle.
-
Fixation and Permeabilization: The islets are fixed and permeabilized.
-
DNA Denaturation: The DNA is denatured to expose the incorporated BrdU.
-
Immunostaining: The islets are incubated with an anti-BrdU antibody, followed by a secondary antibody conjugated to a fluorescent dye.
-
Imaging and Quantification: The islets are imaged using fluorescence microscopy, and the percentage of BrdU-positive beta-cells (identified by insulin co-staining) is calculated.
Conclusion
Both SRI-37330 and verapamil show significant promise in the protection and preservation of beta-cell function through the inhibition of TXNIP. Verapamil, with its established clinical safety profile, has demonstrated beneficial effects in patients with recent-onset type 1 diabetes.[1][13][16][17][18] SRI-37330, as a more specific TXNIP inhibitor, has shown potent anti-diabetic effects in preclinical models, including the unique ability to suppress glucagon secretion.[2][5] Future head-to-head clinical trials are warranted to directly compare the efficacy and safety of these two agents and to determine their ultimate roles in the therapeutic arsenal (B13267) against diabetes. The distinct mechanisms and effects of SRI-37330, particularly on glucagon, may offer a novel and complementary approach to current diabetes therapies.[2][19][20]
References
- 1. Verapamil and beta cell function in adults with recent-onset type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. TXNIP/TBP-2: A Master Regulator for Glucose Homeostasis [mdpi.com]
- 6. Pharmacological inhibitors of β-cell dysfunction and death as therapeutics for diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thioredoxin-Interacting Protein: A Critical Link Between Glucose Toxicity and β-Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thioredoxin-interacting protein: a critical link between glucose toxicity and beta-cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bmjopen.bmj.com [bmjopen.bmj.com]
- 10. Verapamil chronicles: advances from cardiovascular to pancreatic β-cell protection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Calcium antagonists and islet function. I. Inhibition of insulin release by verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Influence of verapamil on human glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Verapamil Restores β-Cell Mass and Function in Diabetogenic Stress Models via Proliferation and Mitochondrial Respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. publications.aap.org [publications.aap.org]
- 17. 37-Year-Old Hypertensive Drug Improves Beta Cell Function and Insulin Production [diabetesincontrol.com]
- 18. lirias.kuleuven.be [lirias.kuleuven.be]
- 19. fiercebiotech.com [fiercebiotech.com]
- 20. Diabetes Drug Candidate Shows Promise in Cell and Mouse Models | Technology Networks [technologynetworks.com]
Safety Operating Guide
Proper Disposal of SRI-37330 Hydrochloride: A Step-by-Step Guide
Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety and professional practice. This guide provides detailed procedures for the proper disposal of SRI-37330 hydrochloride, a thioredoxin-interacting protein (TXNIP) inhibitor used in diabetes research. While this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is imperative to follow standard laboratory chemical waste procedures to minimize environmental impact and ensure a safe working environment.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1] All handling and disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1] An accessible safety shower and eye wash station should be nearby.[1]
Step-by-Step Disposal Procedures
The proper disposal of this compound involves a systematic approach to segregate and manage different forms of waste.
1. Solid Waste (Unused or Expired Compound):
-
Do not dispose of solid this compound in the regular trash or down the drain.
-
Carefully transfer the solid waste into a clearly labeled, sealed container designated for non-hazardous chemical waste.
-
The container must be made of a compatible material and have a tightly fitting cap.[2][3]
-
Label the container with "this compound" and "Non-Hazardous Chemical Waste." Include the approximate quantity and the date.
-
Store the sealed container in a designated chemical waste storage area, segregated from incompatible materials, until it is collected by your institution's environmental health and safety (EHS) department.[2]
2. Liquid Waste (Solutions):
-
Aqueous solutions containing this compound should not be poured down the sanitary sewer unless explicitly permitted by your local regulations and institutional policies.
-
Collect all liquid waste containing this compound in a designated, leak-proof container for aqueous chemical waste.
-
If the solvent is organic (e.g., DMSO, ethanol), collect it in a separate, appropriately labeled container for halogenated or non-halogenated solvent waste, as applicable.[2]
-
Clearly label the liquid waste container with the full chemical name of all components and their approximate concentrations.[2]
-
Keep the waste container sealed when not in use and store it in a designated secondary containment area to prevent spills.[3][4]
3. Contaminated Labware and Materials:
-
Disposable items such as gloves, pipette tips, and weighing paper that are contaminated with this compound should be collected in a separate, sealed bag or container labeled "Contaminated Solid Waste."
-
This waste should be disposed of through your institution's chemical waste stream, not in the regular trash.[5]
-
Empty original containers of this compound should be triple-rinsed with a suitable solvent (e.g., water or ethanol).[3][4] The rinsate must be collected and disposed of as liquid chemical waste.[3]
-
After triple-rinsing, deface or remove the original label and dispose of the empty container according to your institution's guidelines for clean lab glass or plastic.[4]
Waste Segregation Summary
Proper segregation of waste is crucial for safe and efficient disposal. The following table summarizes how to categorize waste generated from the use of this compound.
| Waste Type | Description | Disposal Container |
| Solid Chemical Waste | Unused, expired, or waste this compound powder. | Labeled, sealed container for non-hazardous solid chemical waste. |
| Aqueous Waste | Solutions of this compound in water or buffers. | Labeled, sealed container for aqueous chemical waste. |
| Solvent Waste | Solutions of this compound in organic solvents (e.g., DMSO). | Labeled, sealed container for non-halogenated solvent waste. |
| Contaminated Solids | Gloves, pipette tips, paper towels, etc., with residual compound. | Labeled, sealed container or bag for contaminated solid waste. |
| Rinsed Empty Containers | Original containers that have been triple-rinsed. | Regular lab glass or plastic recycling/trash, per institutional policy. |
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: The information provided here is a guideline. Researchers, scientists, and drug development professionals must always consult their institution's specific Environmental Health and Safety (EHS) protocols and the full Safety Data Sheet (SDS) for this compound before handling and disposal. Local, state, and federal regulations for chemical waste disposal must be followed at all times.
References
Personal protective equipment for handling SRI-37330 hydrochloride
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of SRI-37330 hydrochloride, a potent, orally bioavailable thioredoxin-interacting protein (TXNIP) inhibitor.[1][2][3][4][5] Researchers, scientists, and drug development professionals should adhere to these procedures to minimize exposure risk and ensure a safe laboratory environment.
While one Safety Data Sheet (SDS) classifies this compound as not a hazardous substance or mixture, it is crucial to treat all research chemicals with a high degree of caution.[6] The SDS for this compound advises avoiding inhalation, as well as contact with skin and eyes, and recommends the use of full personal protective equipment in well-ventilated areas.[6] Best practices for handling potent small molecule inhibitors involve a multi-layered approach to personal protection.[7]
Personal Protective Equipment (PPE) Recommendations
A thorough risk assessment is essential before handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator to prevent the inhalation of fine powders.[7]Gloves: Two pairs of nitrile gloves (double-gloving); change immediately upon contamination.[7]Eye Protection: Chemical splash goggles for a complete seal around the eyes.[7]Lab Coat: A dedicated, disposable, or non-absorbent lab coat.[7]Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.[7] |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves.[7]Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.[7]Lab Coat: Standard laboratory coat.[7]Ventilation: Work should be conducted in a chemical fume hood.[7] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves.[7]Eye Protection: Safety glasses with side shields.[7]Lab Coat: Standard laboratory coat.[7]Biological Safety Cabinet: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[7] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves.[7]Eye Protection: Chemical splash goggles.[7]Lab Coat: Standard laboratory coat.[7] |
Operational Plan: Step-by-Step Guidance
A clear operational plan is vital for the safe management of this compound in the laboratory.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container.
-
For long-term storage as a powder, a temperature of -20°C for up to 3 years is recommended.[4]
-
Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.[2]
2. Weighing and Aliquoting (Solid Form):
-
Perform all manipulations of the solid compound within a certified chemical fume hood or a powder containment hood to minimize inhalation risk.[7]
-
Wear the appropriate PPE as detailed in the table above, including a respirator and double gloves.[7]
-
Use dedicated spatulas and weighing boats. Clean all equipment thoroughly after use.
3. Solution Preparation:
-
Prepare solutions in a chemical fume hood.[7]
-
This compound is soluble in DMSO and ethanol (B145695) but insoluble in water.[2]
-
For in vivo studies, a common formulation involves dissolving the compound in DMSO, followed by dilution with agents like PEG300, Tween 80, and saline or corn oil.[2][4]
-
If preparing an aqueous stock solution, it should be filtered and sterilized through a 0.22 μm filter before use.[1]
4. Experimental Use:
-
When handling solutions, wear the recommended PPE, including double gloves and eye protection.[7]
-
Conduct all experiments involving the compound in a well-ventilated area, preferably within a chemical fume hood or a biological safety cabinet for cell-based assays.[7]
Disposal Plan: Managing Contaminated Waste
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.[7]
-
Solid Waste: All disposable items that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[7]
-
Liquid Waste: Unused solutions and contaminated media should be collected in a labeled, leak-proof hazardous waste container. Do not pour down the drain.[7]
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[6]
-
Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations.
Emergency Procedures
In case of accidental exposure, follow these first aid measures:
-
Eye Contact: Immediately flush eyes with large amounts of water, separating the eyelids with fingers. Remove contact lenses if present. Seek prompt medical attention.[6]
-
Skin Contact: Thoroughly rinse the affected skin with plenty of water. Remove contaminated clothing and shoes. Seek medical advice.[6]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[6]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
